molecular formula C132H224N40O27 B15599666 LAH5

LAH5

货号: B15599666
分子量: 2803.4 g/mol
InChI 键: XIYLGLDUGIRSEK-VMWYSUIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LAH5 is a useful research compound. Its molecular formula is C132H224N40O27 and its molecular weight is 2803.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C132H224N40O27

分子量

2803.4 g/mol

IUPAC 名称

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C132H224N40O27/c1-67(2)43-93(118(184)149-79(22)110(176)161-99(49-73(13)14)124(190)158-92(38-30-34-42-136)117(183)157-91(37-29-33-41-135)116(182)155-83(26)132(198)199)160-109(175)78(21)152-122(188)97(47-71(9)10)168-129(195)104(54-86-59-140-64-145-86)171-128(194)103(53-85-58-139-63-144-85)165-113(179)82(25)153-121(187)96(46-70(7)8)167-127(193)102(52-84-57-138-62-143-84)164-112(178)81(24)154-123(189)98(48-72(11)12)169-130(196)105(55-87-60-141-65-146-87)172-131(197)106(56-88-61-142-66-147-88)170-126(192)101(51-75(17)18)163-111(177)80(23)150-119(185)94(44-68(3)4)159-108(174)77(20)151-120(186)95(45-69(5)6)166-125(191)100(50-74(15)16)162-107(173)76(19)148-115(181)90(36-28-32-40-134)156-114(180)89(137)35-27-31-39-133/h57-83,89-106H,27-56,133-137H2,1-26H3,(H,138,143)(H,139,144)(H,140,145)(H,141,146)(H,142,147)(H,148,181)(H,149,184)(H,150,185)(H,151,186)(H,152,188)(H,153,187)(H,154,189)(H,155,182)(H,156,180)(H,157,183)(H,158,190)(H,159,174)(H,160,175)(H,161,176)(H,162,173)(H,163,177)(H,164,178)(H,165,179)(H,166,191)(H,167,193)(H,168,195)(H,169,196)(H,170,192)(H,171,194)(H,172,197)(H,198,199)/t76-,77-,78-,79-,80-,81-,82-,83-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-/m0/s1

InChI 键

XIYLGLDUGIRSEK-VMWYSUIDSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to LAH5 Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A pH-Sensing Chaperone for Intracellular Cargo

LAH5 is a synthetic, amphipathic cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of various macromolecular cargos. Its unique histidine-rich sequence confers a pH-sensitive character, enabling it to navigate the cellular endocytic pathway and release its cargo into the cytoplasm, a critical step for the bioactivity of many therapeutic molecules. This guide provides a comprehensive overview of the this compound peptide, its mechanism of action, experimental protocols for its use, and key quantitative data to inform its application in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.

PropertyValueReference
Amino Acid Sequence KKALLALALHHLAHLAHHLALALKKA[1][2]
Molecular Weight 2803.44 Da[1][2]
CAS Number 476169-12-7[1]
Appearance White to off-white solid[1]
Nature Amphipathic, Cationic[1][3]

Mechanism of Action: The pH-Triggered Escape

The efficacy of this compound as a delivery vehicle hinges on its ability to overcome the endosomal barrier. The proposed mechanism involves a series of pH-dependent conformational changes.

LAH5_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH drops 7.4 -> 5.5) cluster_cytosol Cytosol (pH ~7.2) Complex This compound/Cargo Nanocomplex Internalization Endocytosis Complex->Internalization Cellular Uptake Protonation Histidine Protonation Internalization->Protonation Endosomal Acidification Conformation Conformational Change (α-helix formation) Protonation->Conformation Interaction Interaction with Endosomal Membrane Conformation->Interaction Disruption Membrane Disruption Interaction->Disruption Release Cargo Release Disruption->Release

Figure 1: Proposed mechanism of this compound-mediated intracellular cargo delivery.

At the physiological pH of the extracellular environment (pH 7.4), the histidine residues in the this compound peptide are largely neutral. In this state, the cationic peptide electrostatically interacts with the negatively charged cargo (e.g., nucleic acids) to form stable nanocomplexes. These nanocomplexes are then internalized by the cell through endocytosis.[3] As the endosome matures, its internal pH drops to approximately 5.5. This acidic environment triggers the protonation of the imidazole (B134444) rings of the histidine residues in this compound. This change in charge induces a conformational shift in the peptide, promoting the formation of an α-helical structure which then interacts with and disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for this compound-mediated delivery.

Table 1: Nanocomplex Characterization
Cargo TypeMolar Ratio (Cargo:this compound)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4Reference
Cas9 RNP1:50~150~0.3-0.4~-8Not Reported[4]
Cas9 RNP1:150~160~0.3-0.4~-6Not Reported[4]
Cas9 RNP1:250~180~0.3-0.4~-4Not Reported[4]
Cas9 RNP/HDR Template1:1:250Not ReportedNot ReportedNot ReportedNot Reported[3]
Table 2: In Vitro Gene Editing Efficiency with CRISPR-Cas9 RNP
Cell LineTarget GeneMolar Ratio (RNP:this compound)RNP ConcentrationGene Editing Efficiency (%)Reference
HEK293TReporter1:5020 nM~30[3]
HEK293TReporter1:15020 nM~60[3]
HEK293TReporter1:25020 nM~70[3]
HeLaCCR51:150Not Specified>20[4]
HEPG2CCR51:250Not Specified~20[4]
ARPE-19CCR51:250Not Specified~15[4]
Primary FibroblastsCCR51:250Not Specified~10[4]
Table 3: Cytotoxicity of this compound Nanocomplexes
Cell LineCargoMolar Ratio (Cargo:this compound)RNP ConcentrationCell Viability (%)Reference
MultipleCas9 RNP1:50 - 1:50020 nM>80[4]
MultipleCas9 RNP1:100020 nM~50[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the this compound peptide.

Workflow for this compound-Mediated Intracellular Delivery

LAH5_Workflow cluster_prep Preparation cluster_complex Nanocomplex Formation cluster_transfection Cell Transfection cluster_analysis Analysis Peptide_Prep Prepare this compound Stock Solution (e.g., 750 µM in 0.1% acetic acid) Mixing Mix Cargo and this compound at desired molar ratio Peptide_Prep->Mixing Cargo_Prep Prepare Cargo Stock Solution (e.g., siRNA, RNP) Cargo_Prep->Mixing Incubation1 Incubate for 10-15 min at room temperature Mixing->Incubation1 Add_Complex Add nanocomplexes to cells in serum-free or low-serum media Incubation1->Add_Complex Cell_Seeding Seed cells in appropriate plate (e.g., 96-well) Cell_Seeding->Add_Complex Incubation2 Incubate for 4-24 hours Add_Complex->Incubation2 Wash Wash cells and add fresh media Incubation2->Wash Incubation3 Incubate for an additional 24-48 hours Wash->Incubation3 Assay Perform downstream assays (e.g., qPCR, Western Blot, Flow Cytometry) Incubation3->Assay

Figure 2: General experimental workflow for this compound-mediated intracellular delivery.
Protocol 1: Preparation of this compound-siRNA Nanocomplexes

While specific data for this compound-siRNA delivery is limited, protocols for the similar LAH4 peptide provide a strong starting point.[1][6]

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound peptide in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750 µM.[1] Store aliquots at -20°C or -80°C.

  • Prepare siRNA Stock Solution: Resuspend lyophilized siRNA in nuclease-free water or appropriate buffer to a stock concentration of 20-100 µM.

  • Complex Formation:

    • For a target final siRNA concentration of 50 nM in a 96-well plate (100 µL final volume), dilute the siRNA stock in serum-free media (e.g., Opti-MEM).

    • Add the this compound stock solution to the diluted siRNA to achieve the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA) or molar ratio. A starting point for optimization could be a weight/weight peptide/siRNA ratio of 10.5/1.[6] Molar ratios ranging from 1:20 to 1:80 (siRNA:peptide) have been used for other CPPs and can be a starting point for optimization.[7]

    • Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for complex formation.

Protocol 2: In Vitro Transfection of Adherent Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well or 24-well) 18-24 hours prior to transfection, aiming for 50-70% confluency at the time of transfection.

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Add the freshly prepared this compound-siRNA nanocomplex suspension to the cells.

    • Incubate the cells with the nanocomplexes for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for an additional 24 to 72 hours before assessing gene knockdown.

Protocol 3: Assessment of Gene Knockdown (Quantitative Real-Time PCR)
  • RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to a negative control (e.g., cells treated with a non-targeting siRNA).[8][9]

Protocol 4: Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.

  • Treatment: Treat the cells with this compound-cargo nanocomplexes at various concentrations or molar ratios. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for 24 to 72 hours.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.[4]

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: Visualization of Endosomal Escape via Fluorescence Microscopy

This protocol provides a general framework for visualizing the endosomal escape of this compound-delivered cargo.

  • Labeling:

    • Label the this compound peptide with a pH-insensitive fluorescent dye (e.g., TAMRA, Alexa Fluor 647) and the cargo with a different colored pH-insensitive dye (e.g., FITC, Alexa Fluor 488).[10] Alternatively, use a pH-sensitive dye for the cargo to specifically visualize its release into the neutral pH of the cytosol.[11]

  • Cell Preparation and Transfection:

    • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Transfect the cells with the fluorescently labeled this compound-cargo nanocomplexes as described in Protocol 2.

  • Endosome Staining:

    • Prior to imaging, incubate the cells with a marker for late endosomes/lysosomes, such as LysoTracker Red DND-99 or LysoTracker Green DND-26, for 30-60 minutes according to the manufacturer's instructions.[12]

  • Live-Cell Imaging:

    • Wash the cells with fresh medium or a suitable imaging buffer.

    • Image the cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores.

    • Acquire time-lapse images to track the internalization of the nanocomplexes and their co-localization with the endosomal marker.

  • Image Analysis:

    • Analyze the images to determine the degree of co-localization between the this compound-cargo and the endosomal marker over time. A decrease in co-localization and the appearance of a diffuse cargo signal throughout the cytoplasm is indicative of endosomal escape.[13]

Conclusion and Future Perspectives

The this compound peptide represents a promising tool for the intracellular delivery of a variety of macromolecular cargos. Its pH-dependent mechanism of action allows for efficient endosomal escape, a major hurdle in non-viral delivery. The data and protocols presented in this guide provide a solid foundation for researchers to begin utilizing this compound in their work.

Future research should focus on expanding the range of cargos delivered by this compound, including other nucleic acids like mRNA and proteins. Further optimization of nanocomplex formulation and a more extensive characterization of its cytotoxicity and in vivo efficacy will be crucial for its potential translation into therapeutic applications. The continued exploration of this compound and similar histidine-rich peptides will undoubtedly contribute to the advancement of intracellular drug delivery.

References

An In-Depth Technical Guide to the LAH5 Amphipathic Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the LAH5 peptide, a histidine-rich amphipathic cell-penetrating peptide (CPP) engineered for the efficient intracellular delivery of macromolecules. We delve into its core physicochemical properties, mechanism of action, and its significant applications, particularly in the realm of CRISPR-Cas9 gene editing. This document summarizes key quantitative performance data, details established experimental protocols for its use, and provides visual workflows and pathway diagrams to support researchers, scientists, and drug development professionals in leveraging this compound for advanced therapeutic and research applications.

Core Properties of this compound

This compound is a synthetically designed, 26-amino acid peptide characterized by its amphipathic nature and high content of histidine residues.[1][2] These features are central to its function as a cell-penetrating peptide, enabling it to interact with and traverse cellular membranes to deliver cargo. Its primary sequence and fundamental properties are detailed below.

PropertyValueReference
Sequence Lys-Lys-Ala-Leu-Leu-Ala-Leu-Ala-Leu-His-His-Leu-Ala-His-Leu-Ala-His-His-Leu-Ala-Leu-Ala-Leu-Lys-Lys-Ala[1][3]
Sequence Shortening KKALLALALHHLAHLAHHLALALKKA[1]
Molecular Formula C132H224N40O27[3]
Molecular Weight 2803.44 g/mol [3]
CAS Number 476169-12-7[1][3]
Classification Amphipathic Cell-Penetrating Peptide (CPP)[1][4]

Mechanism of Action

The efficacy of this compound as a delivery vehicle is rooted in a multi-step mechanism involving nanocomplex formation with its cargo, cellular internalization via endocytosis, and a distinct pH-triggered endosomal escape.

2.1 Nanocomplex Formation this compound, which has a net positive charge at neutral pH, forms stable nanocomplexes with negatively charged or large macromolecular cargo such as plasmid DNA (pDNA), Cas9 ribonucleoprotein (RNP), and RNP/single-stranded homology-directed repair (HDR) templates.[4][5][6] This complexation occurs primarily through electrostatic interactions, effectively encapsulating and protecting the cargo.

2.2 Cellular Uptake and pH-Dependent Endosomal Escape The mechanism of cellular entry for CPPs like this compound is generally understood to involve two primary pathways: direct translocation across the plasma membrane or, more commonly, endocytosis.[4][7] Once inside the cell and enclosed within an endosome, the this compound peptide's histidine residues play a critical role. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). This drop in pH leads to the protonation of the imidazole (B134444) rings of the histidine residues. This change in charge is believed to induce a conformational change in the peptide, enhancing its interaction with the endosomal membrane and causing membrane destabilization.[4][8] This disruption of the endosomal membrane facilitates the release of the this compound-cargo nanocomplex into the cytoplasm, allowing the cargo to reach its intracellular target.[4]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytosol Cytosol cluster_endosome Endosomal Pathway Nanocomplex This compound-Cargo Nanocomplex EarlyEndosome Early Endosome (pH ~6.5) Nanocomplex->EarlyEndosome Endocytosis CargoRelease Cargo Released to Cytosol LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation HistidineProtonation Histidine Protonation (Charge Increase) LateEndosome->HistidineProtonation MembraneDestabilization Endosomal Membrane Destabilization HistidineProtonation->MembraneDestabilization MembraneDestabilization->CargoRelease

Diagram 1: The cellular uptake and endosomal escape mechanism of this compound nanocomplexes.

Applications in Gene and Drug Delivery

Initially recognized for its ability to deliver DNA into mammalian cells, this compound has recently gained prominence as a highly effective carrier for CRISPR-Cas9 gene-editing components.[1][5][6]

3.1 CRISPR-Cas9 RNP Delivery this compound has been successfully used to form nanocomplexes with Cas9 RNP and co-deliver ssDNA templates for homology-directed repair (HDR).[5][9] This peptide-based system represents a non-viral alternative for gene editing, demonstrating efficient uptake in a variety of cell lines, including primary fibroblasts.[5] The ability to deliver the entire gene-editing machinery as a single complex is a significant advantage for in vitro and ex vivo therapeutic applications.[5][9]

3.2 Fatty Acid Modification for Enhanced Performance To improve delivery efficiency further, this compound has been modified by conjugating fatty acids, such as oleic acid, to its N-terminus.[10] These lipopeptide variants form smaller, more stable nanocomplexes with Cas9 RNP.[10] The modifications lead to enhanced serum stability, increased membrane disruption capability at low pH, and improved transfection efficacy, culminating in successful in vivo gene editing after intramuscular administration in mouse models.[10][11]

Quantitative Performance Data

The performance of this compound and its derivatives has been quantified across several key parameters, including nanocomplex size, surface charge, gene-editing efficiency, and cytotoxicity.

Table 2: Physicochemical Properties of this compound-Based Nanocomplexes

Nanocomplex Formulation Molar Ratio (Cargo:Peptide) Average Size (nm) Polydispersity Index (PDI) Zeta (ζ) Potential (mV) Reference
Cas9 RNP / this compound 1:50 to 1:250 200 - 400 N/A pH-dependent [5]
Cas9 RNP / Oleic Acid-LAH5 1:150 150 - 160 0.24 - 0.3 +4.4 to +6.1 [10]

| Cas9 RNP:HDR / Oleic Acid-LAH5 | 1:1:150 | 160 - 185 | 0.27 - 0.28 | +4.3 to +6.6 |[10] |

Table 3: Gene Editing and Membrane Disruption Efficiency

Delivery System Application Efficiency Reference
Cas9 RNP:HDR / this compound Gene Correction (in vitro) >20% [4]
Cas9 RNP / Oleic Acid-LAH5 Gene Editing (in vivo, muscle) ~7-10% [10][11]
Cas9 RNP / this compound Membrane Disruption (low pH) ~40% [10]

| Cas9 RNP / Fatty Acid-LAH5 | Membrane Disruption (low pH) | 64 - 84% |[10] |

Table 4: Cytotoxicity Profile of RNP/LAH5 Nanocomplexes

RNP:this compound Molar Ratio Cell Viability Conclusion Reference
1:50 to 1:500 >80% No severe toxicity observed [4][12]

| 1:1000 | ~50% | Severe toxicity observed |[4] |

Key Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound nanocomplexes, as cited in the literature.

5.1 RNP/LAH5 Nanocomplex Formation This protocol describes the self-assembly of Cas9 RNP and this compound into nanocomplexes for cellular delivery.[4]

Materials:

  • This compound peptide powder

  • Nuclease-free water with 0.1% (v/v) acetic acid

  • spCas9 protein

  • sgRNA

  • HEPES buffer (pH 7.4)

Procedure:

  • Prepare this compound Stock: Dissolve this compound peptide powder in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750 µM.[4]

  • Form RNP Complex: In a separate tube, mix equal molar amounts of spCas9 protein and sgRNA (e.g., 0.75 µM each) in HEPES buffer (pH 7.4). Pipette gently to mix.[4]

  • Incubate RNP: Incubate the Cas9/sgRNA mixture for 10 minutes at room temperature to allow for the formation of the ribonucleoprotein (RNP) complex.[4]

  • Form Nanocomplex: Add an equal volume of the this compound stock solution (at desired concentrations, e.g., 37.5 µM to 187.5 µM) to the pre-formed RNP complex.[4] This will yield final molar ratios of Cas9:sgRNA:this compound ranging from 1:1:50 to 1:1:250.

  • Incubate Nanocomplex: Incubate the final mixture for 10 minutes at room temperature to allow for the stable formation of nanocomplexes. The complexes are now ready for cell transfection experiments.[4]

G cluster_step1 Step 1: RNP Formation cluster_step2 Step 2: Nanocomplex Formation cas9 Cas9 Protein mix1 Mix in HEPES Buffer (pH 7.4) cas9->mix1 sgrna sgRNA sgrna->mix1 incubate1 Incubate 10 min @ RT mix1->incubate1 rnp RNP Complex incubate1->rnp mix2 Add this compound to RNP rnp->mix2 This compound This compound Peptide Solution This compound->mix2 incubate2 Incubate 10 min @ RT mix2->incubate2 nanocomplex RNP/LAH5 Nanocomplex incubate2->nanocomplex

Diagram 2: Experimental workflow for the formation of RNP/LAH5 nanocomplexes.

5.2 Electrophoretic Mobility Shift Assay (EMSA) EMSA is used to confirm the successful complexation of cargo within the this compound peptide.[5][6] When complexed, the cargo's migration through an agarose (B213101) gel is retarded and it remains in the loading well.[10]

  • Prepare nanocomplexes using fluorescently labeled components (e.g., spCas9-GFP, ATTO 550-labeled sgRNA).[4]

  • Load the nanocomplex samples into the wells of an agarose gel.

  • Run the gel under standard electrophoresis conditions.

  • Visualize the gel using an appropriate imaging system.

  • Successful complexation is confirmed by the absence of fluorescent bands migrating down the gel, with fluorescence retained in the loading wells.[10]

5.3 Cytotoxicity Assessment (MTS Assay) This assay evaluates the effect of the nanocomplexes on cell viability.[4]

  • Seed cells (e.g., HEK293T) in a 96-well plate to achieve ~50% confluency and incubate for 24 hours.[4]

  • Prepare RNP/LAH5 nanocomplexes at various molar ratios (e.g., 1:50 to 1:1000).[4]

  • Add the nanocomplexes to the cells at a final RNP concentration of 20 nM per well in a suitable medium like Opti-MEM.[4]

  • Incubate the treated cells for 24 hours.[4]

  • Measure cell viability using a commercial MTS assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay, following the manufacturer's protocol.[4]

5.4 Nanocomplex Characterization Dynamic Light Scattering (DLS) and Zeta Potential measurements are used to determine the physical characteristics of the formed nanocomplexes.

  • Prepare nanocomplexes as described in section 5.1.

  • Dilute the samples in an appropriate buffer (e.g., HEPES).

  • Use a DLS instrument (e.g., Zetasizer) to measure the average hydrodynamic size and polydispersity index (PDI).

  • Use the same instrument to measure the zeta potential, which indicates the surface charge of the particles.

  • For pH-sensitivity analysis, perform measurements in buffers of different pH values, such as pH 7.4 and pH 5.4.[4]

Conclusion

The this compound peptide is a versatile and potent tool for intracellular delivery, distinguished by its pH-sensitive mechanism that facilitates efficient endosomal escape. Its demonstrated success in delivering CRISPR-Cas9 RNP for gene editing highlights its significant potential for developing novel therapeutics for genetic disorders.[5][6] Furthermore, the capacity for chemical modification, such as fatty acid conjugation, opens avenues for optimizing its stability and in vivo efficacy, making this compound and its derivatives a promising platform for future advancements in drug delivery and gene therapy.[10][11]

References

LAH5 Peptide: A Technical Guide to Structure and Function in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the LAH5 peptide, a promising amphipathic cell-penetrating peptide, and its application in gene delivery. This document details its structure, mechanism of action, and provides quantitative data and experimental protocols for its use in delivering genetic material into cells.

This compound Peptide: Structure and Physicochemical Properties

The this compound peptide is a 26-amino acid synthetic peptide with the sequence KKALLALALHHLAHLAHHLALALKKA [1][2][3]. Its design as an amphipathic peptide is central to its function as a gene delivery vector.

1.1. Amphipathic Nature:

This compound possesses distinct hydrophobic and hydrophilic domains. The alanine (B10760859) (A) and leucine (B10760876) (L) residues form a nonpolar face, while the lysine (B10760008) (K) and histidine (H) residues create a polar, cationic face at physiological pH. This amphipathic characteristic is crucial for its ability to interact with both the negatively charged genetic cargo and the lipid bilayers of cell and endosomal membranes. The predicted alpha-helical conformation of this compound further spatially segregates these residues, reinforcing its amphipathic nature[4][5].

To visualize this, a helical wheel diagram can be generated. The diagram below illustrates the distribution of hydrophobic and hydrophilic residues along the helical axis, highlighting the amphipathic character of the this compound peptide.

LAH5_Helical_Wheel cluster_legend Residue Properties Hydrophobic Hydrophobic Hydrophilic (Cationic) Hydrophilic (Cationic) Hydrophilic (Polar) Hydrophilic (Polar) K1 K K2 K A3 A L4 L L5 L A6 A L7 L A8 A L9 L H10 H H11 H L12 L A13 A H14 H L15 L A16 A H17 H H18 H L19 L A20 A L21 L A22 A L23 L K24 K K25 K A26 A

Helical wheel projection of the this compound peptide.

1.2. Physicochemical Properties of this compound/Cargo Nanocomplexes:

This compound forms nanocomplexes with negatively charged cargo such as ribonucleoproteins (RNP), plasmid DNA (pDNA), and small interfering RNA (siRNA) through electrostatic interactions. The physicochemical properties of these complexes are critical for their stability and biological activity.

PropertyThis compound/Cas9 RNPReference(s)
Size (nm) ~150 - 250 (increases with higher this compound ratio)[6][7][8]
Polydispersity Index (PDI) ~0.3 - 0.4[6][7][8]
Zeta Potential (mV) at pH 7.4 Increases with this compound ratio (e.g., from ~ -15 mV for RNP alone to ~ +20 mV at 1:250 RNP:this compound)[6][7][8]
Zeta Potential (mV) at pH 5.4 Significantly more positive than at pH 7.4[6][7][8]

Function in Gene Delivery: Mechanism of Action

The primary function of this compound in gene delivery is to facilitate the cellular uptake and endosomal escape of its genetic cargo. The proposed mechanism involves several key steps:

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanocomplex This compound/Cargo Nanocomplex Endocytosis Endocytosis Nanocomplex->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal Maturation Cytosol Cytosol Late_Endosome->Cytosol 2. Endosomal Escape (pH-mediated) Nucleus Nucleus Cytosol->Nucleus 3. Nuclear Import (for DNA/RNP)

Proposed mechanism of this compound-mediated gene delivery.

2.1. Cellular Uptake: The positively charged this compound/cargo nanocomplexes interact with negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis[6].

2.2. Endosomal Escape: This is a critical step for successful gene delivery. The histidine residues in this compound have a pKa of approximately 6.0. As the endosome matures and its internal pH drops, these histidine residues become protonated, increasing the overall positive charge of the peptide. This "proton sponge" effect leads to an influx of chloride ions and water, causing endosomal swelling and eventual rupture, releasing the cargo into the cytoplasm[9][10][11][12]. Additionally, the pH-induced change in charge can alter the peptide's conformation, promoting its interaction with and disruption of the endosomal membrane[11][13].

2.3. Nuclear Import: For genetic material that acts within the nucleus, such as plasmid DNA and CRISPR-Cas9 RNP, subsequent transport into the nucleus is required. This is often mediated by nuclear localization signals present on the cargo itself (e.g., on the Cas9 protein).

Quantitative Data on Gene Delivery

The efficiency of this compound-mediated gene delivery varies depending on the cargo, cell type, and the ratio of peptide to cargo.

3.1. CRISPR-Cas9 RNP Delivery:

This compound has been extensively studied for the delivery of Cas9 ribonucleoprotein (RNP) for gene editing applications[6][14][15][16].

Cell LineRNP:this compound Molar RatioGene Editing Efficiency (%)Cell Viability (%)Reference(s)
HEK293T1:50~20>90[6]
1:100~40>90[6]
1:150~60>80[6]
1:250~70~80[6]
HeLa1:150~15-20 (CCR5 gene)>80[6]

3.2. Plasmid DNA and siRNA Delivery:

While less extensively documented than RNP delivery, this compound has also been shown to be effective for the delivery of plasmid DNA and siRNA[13]. Quantitative data from comparative studies are summarized below.

CargoTransfection ReagentCell LineTransfection EfficiencyCytotoxicityReference(s)
pDNAThis compoundVariousGenerally lower than leading commercial reagentsLower than many commercial reagents[7][17][18][19][20]
Lipofectamine 2000VariousHighModerate to High[7][18][19][20]
FuGENE HDVariousHighLow to Moderate[7][17][20]
siRNAThis compoundVariousModerateLow[13][16][21][22]
RNAiMAXVariousHighModerate[2][6][23]

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound peptide.

4.1. Preparation of this compound/Cas9 RNP Nanocomplexes:

This protocol describes the formation of nanocomplexes for gene editing experiments.

RNP_Nanocomplex_Protocol start Start step1 1. Prepare sgRNA and Cas9 Protein Stocks start->step1 step2 2. Form RNP Complex: Mix sgRNA and Cas9 (1:1 molar ratio) Incubate at RT for 10 min step1->step2 step4 4. Form Nanocomplexes: Add this compound to RNP at desired molar ratio Incubate at RT for 10 min step2->step4 step3 3. Prepare this compound Peptide Solution step3->step4 end Ready for Transfection step4->end

References

The Role of Histidine Residues in the Endosomal Escape of LAH5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective intracellular delivery of therapeutic macromolecules is a significant challenge in drug development, primarily due to the endosomal entrapment of the cargo. The histidine-rich, amphipathic cell-penetrating peptide LAH5 has emerged as a promising vector for overcoming this barrier. This technical guide provides an in-depth analysis of the critical role of histidine residues in mediating the endosomal escape of this compound. We will explore the underlying pH-dependent mechanism, present available quantitative data on its efficacy, and provide detailed experimental protocols for assessing its membrane-disrupting and fusogenic properties, as well as its application in gene delivery.

Introduction: The "Histidine Switch" and Endosomal Escape

The endolysosomal pathway is a major route for the cellular uptake of macromolecules. However, cargo that enters this pathway is often sequestered in endosomes and subsequently degraded in lysosomes, severely limiting its therapeutic efficacy. Histidine-rich peptides, such as this compound, are designed to exploit the acidic environment of the endosome to trigger their membrane-disruptive activity and facilitate the release of their cargo into the cytoplasm.

The key to this function lies in the imidazole (B134444) side chain of histidine, which has a pKa of approximately 6.0. At physiological pH (~7.4), the imidazole ring is largely neutral. However, as the endosome matures and its internal pH drops to 5.0-6.0, the histidine residues become protonated. This "histidine switch" leads to a significant increase in the peptide's positive charge and a change in its conformational and biophysical properties, ultimately inducing membrane destabilization and endosomal escape.

The proposed mechanism, often referred to as the "proton sponge effect," involves the buffering of the endosomal pH by the protonated histidines. This leads to an influx of protons and counter-ions (Cl-) into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.

The this compound Peptide

This compound is a 26-amino acid amphipathic peptide with the following sequence:

KKALLALALHHLAHLAHHLALALKKA [1]

Its design incorporates cationic lysine (B10760008) (K) residues for initial electrostatic interactions with the cell surface and DNA/RNA cargo, a hydrophobic core of alanine (B10760859) (A) and leucine (B10760876) (L) residues to facilitate membrane insertion, and strategically placed histidine (H) residues to act as the pH-sensitive trigger for endosomal escape.

Quantitative Data on this compound Activity

Gene Editing Efficiency

Öktem et al. (2023) demonstrated the efficacy of this compound in delivering Cas9 RNP for gene editing in various cell lines. The data below is extracted from their findings.

Cell LineTarget GeneRNP:this compound Molar RatioGene Editing Efficiency (%)
HEK293TCCR51:50~20
HEK293TCCR51:100~45
HEK293TCCR51:150~60
HEK293TCCR51:200~70
HEK293TCCR51:250~75
HeLaCCR51:250~60
HEPG2CCR51:250~50
ARPE-19CCR51:250~40
Primary FibroblastsCCR51:250~30

Data is estimated from graphical representations in Öktem et al., 2023.[1]

Cytotoxicity

The cytotoxicity of this compound-RNP nanocomplexes was assessed using an MTS assay.

Cell LineRNP:this compound Molar RatioCell Viability (%)
HEK293T1:50 - 1:500>80
HEK293T1:1000~50
HeLa1:50 - 1:500>80
HeLa1:1000~50
HEPG21:50 - 1:500>80
HEPG21:1000~50
ARPE-191:50 - 1:500>80
ARPE-191:1000~50
Primary Fibroblasts1:50 - 1:500>80
Primary Fibroblasts1:1000~50

Data is from Öktem et al., 2023.[1]

pH-Dependent Zeta Potential of this compound/RNP Nanocomplexes

The protonation of histidine residues at acidic pH is expected to increase the overall positive charge of the this compound peptide and its complexes. This was confirmed by measuring the zeta potential of this compound/RNP nanocomplexes at physiological and endosomal pH.

RNP:this compound Molar RatioZeta Potential at pH 7.4 (mV)Zeta Potential at pH 5.4 (mV)
1:50~ -5~ +8
1:100~ -2~ +12
1:150~ +1~ +15
1:200~ +3~ +18
1:250~ +5~ +20

Data is estimated from graphical representations in Öktem et al., 2023.[2][3][4][5]

Note: The absence of direct quantitative data on membrane disruption (calcein leakage) and fusion (lipid mixing) for this compound is a current limitation in the literature. Researchers are encouraged to perform these assays to further characterize this peptide. Data from the closely related peptide LAH4 suggests a significant increase in membrane disordering at acidic pH.

Experimental Protocols

The following are detailed protocols for key experiments to assess the endosomal escape capabilities of this compound and its variants.

Calcein (B42510) Leakage Assay (Membrane Disruption)

This assay measures the ability of a peptide to disrupt lipid vesicles by monitoring the release of a fluorescent dye, calcein.

Materials:

  • This compound peptide and histidine-mutated variants

  • Large Unilamellar Vesicles (LUVs) composed of a lipid mixture mimicking endosomal membranes (e.g., POPC:POPE:POPS:Cholesterol)

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4 and pH 5.5)

  • Triton X-100 (10% v/v)

  • Fluorometer

Procedure:

  • LUV Preparation:

    • Prepare a lipid film by dissolving the desired lipid mixture in chloroform, followed by evaporation under a stream of nitrogen and desiccation under vacuum for at least 2 hours.

    • Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer (pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles.

    • Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size to form LUVs.

  • Purification:

    • Separate the calcein-loaded LUVs from free calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer (pH 7.4).

  • Leakage Measurement:

    • Dilute the purified LUVs to a final lipid concentration of 50 µM in either pH 7.4 or pH 5.5 HEPES buffer in a fluorescence cuvette.

    • Record the baseline fluorescence (F₀) of the LUV suspension (Excitation: 495 nm, Emission: 515 nm).

    • Add the this compound peptide (or a variant) to the desired final concentration and monitor the increase in fluorescence over time (F).

    • After the fluorescence signal stabilizes or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Lipid Mixing Assay (FRET-based)

This assay assesses the ability of a peptide to induce membrane fusion by monitoring the dilution of a FRET pair of fluorescently labeled lipids.

Materials:

  • This compound peptide and histidine-mutated variants

  • Labeled LUVs containing a FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE)

  • Unlabeled LUVs

  • HEPES buffer (pH 7.4 and pH 5.5)

  • Fluorometer

Procedure:

  • LUV Preparation:

    • Prepare labeled and unlabeled LUVs as described in the calcein leakage assay protocol, using the appropriate lipid compositions.

  • Lipid Mixing Measurement:

    • In a fluorescence cuvette, mix labeled and unlabeled LUVs at a 1:9 molar ratio in either pH 7.4 or pH 5.5 HEPES buffer.

    • Record the baseline NBD fluorescence (F₀) by exciting at 465 nm and measuring the emission at 530 nm.

    • Add the this compound peptide (or a variant) to the desired final concentration and monitor the increase in NBD fluorescence over time (F) as FRET is relieved due to lipid mixing.

    • To determine the fluorescence corresponding to complete mixing (F_max), prepare a sample where the labeled and unlabeled lipids are co-dissolved before vesicle formation.

  • Data Analysis:

    • Calculate the percentage of lipid mixing using the following formula: % Lipid Mixing = [(F - F₀) / (F_max - F₀)] * 100

In Vitro Gene Transfection

This protocol describes a general procedure for using this compound to deliver plasmid DNA or RNP complexes into mammalian cells.

Materials:

  • This compound peptide

  • Plasmid DNA (pDNA) or Cas9/sgRNA RNP

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • 96-well or 24-well cell culture plates

  • Assay-specific reagents (e.g., luciferase assay kit, flow cytometer for GFP expression, or reagents for gene editing analysis)

Procedure:

  • Cell Seeding:

    • Seed cells in the appropriate culture plates 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Complex Formation:

    • Dilute the desired amount of pDNA or RNP in serum-free medium.

    • In a separate tube, dilute the this compound peptide to the desired concentration in serum-free medium to achieve the desired RNP:this compound molar ratio (e.g., 1:50 to 1:250).

    • Add the this compound solution to the pDNA/RNP solution, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the this compound/cargo complexes to the cells.

    • Incubate the cells with the complexes for 4 hours at 37°C.

    • Remove the transfection medium and replace it with fresh complete culture medium.

  • Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Analyze the cells for gene expression (e.g., luciferase activity, GFP fluorescence) or gene editing efficiency using appropriate assays.

Visualizations

Signaling Pathway: The Histidine Switch Mechanism

Histidine_Switch cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Early/Late Endosome (pH 5.0-6.0) cluster_cytosol Cytosol (pH 7.2) LAH5_neutral This compound (Histidines Neutral) LAH5_protonated This compound (Histidines Protonated) Increased Positive Charge LAH5_neutral->LAH5_protonated Endocytosis & Acidification Cargo Therapeutic Cargo Cargo->LAH5_neutral Complexation Cell_Membrane Cell Membrane Membrane_Disruption Endosomal Membrane Disruption LAH5_protonated->Membrane_Disruption Proton Sponge Effect Cargo_Released Released Cargo Membrane_Disruption->Cargo_Released Endosomal Escape Calcein_Leakage_Workflow Start Start Prepare_LUVs Prepare Calcein-Loaded LUVs Start->Prepare_LUVs Purify_LUVs Purify LUVs (Size-Exclusion) Prepare_LUVs->Purify_LUVs Setup_Assay Dilute LUVs in pH 7.4 & 5.5 Buffers Purify_LUVs->Setup_Assay Measure_Baseline Record Baseline Fluorescence (F₀) Setup_Assay->Measure_Baseline Add_Peptide Add this compound Peptide Measure_Baseline->Add_Peptide Monitor_Fluorescence Monitor Fluorescence Increase (F) Add_Peptide->Monitor_Fluorescence Lyse_Vesicles Add Triton X-100 Monitor_Fluorescence->Lyse_Vesicles Measure_Max Record Maximum Fluorescence (F_max) Lyse_Vesicles->Measure_Max Calculate_Leakage Calculate % Leakage Measure_Max->Calculate_Leakage End End Calculate_Leakage->End

References

A Technical Guide to LAH5: A pH-Responsive Peptide for Non-Viral Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LAH5, an amphipathic, histidine-rich peptide, as a non-viral vector for the delivery of gene editing cargo, such as CRISPR-Cas9 ribonucleoprotein (RNP) complexes. It details the peptide's mechanism of action, summarizes key performance data, and provides established experimental protocols for its use.

Introduction: Overcoming the Delivery Challenge in Gene Editing

The therapeutic promise of CRISPR-Cas9 technology is vast, yet its clinical translation hinges on the development of safe and efficient delivery systems.[1][2] While viral vectors are effective, concerns regarding immunogenicity and off-target effects persist.[3] Non-viral vectors offer a potentially safer alternative, but often struggle with a critical hurdle: releasing their cargo from endosomes into the cytoplasm where it can reach the nucleus.

This compound is a cell-penetrating peptide (CPP) that has been repurposed from DNA delivery to address this challenge for gene editing payloads.[1][4][5] It is an amphipathic peptide rich in histidine residues, which are key to its ability to facilitate endosomal escape.[6] This guide synthesizes the current knowledge on this compound, presenting it as a promising tool for in vitro and ex vivo gene editing applications.[1][2][5]

This compound Peptide: An Overview

This compound is a 27-amino acid synthetic peptide with an amphipathic structure, meaning it has distinct hydrophilic (water-loving) and hydrophobic (water-repelling) regions. Its sequence is KKALLALALHHLAHLAHHLALALKKA .[3][6] The key features of this compound are:

  • Cationic Lysine Residues (K): These positively charged amino acids facilitate the initial electrostatic interaction with negatively charged cargo (like the phosphate (B84403) backbone of sgRNA in an RNP complex) and the cell membrane.

  • Hydrophobic Alanine and Leucine Residues (A, L): These form a nonpolar face that interacts with lipid membranes.

  • Histidine Residues (H): With a pKa near neutral, these residues become protonated (positively charged) in the acidic environment of the late endosome. This "histidine switch" is believed to drive a conformational change in the peptide, promoting its insertion into and disruption of the endosomal membrane.[6][7]

Mechanism of Action: The Endosomal Escape Pathway

The primary function of this compound in gene editing delivery is to ensure the cargo escapes the endo-lysosomal pathway and reaches the cytoplasm. The process is hypothesized to occur in several stages, as visualized below.[7]

First, this compound self-assembles with the Cas9 RNP cargo to form stable nanocomplexes.[1][4][5][7][8] These complexes interact with the cell surface and are internalized through endocytosis.[7] As the endosome matures and acidifies, the histidine residues on this compound become protonated, increasing the peptide's positive charge and amphipathicity. This change triggers the destabilization of the endosomal membrane, allowing the nanocomplex to be released into the cytosol.[6][7] Once in the cytosol, the nuclear localization signals (NLS) on the Cas9 protein guide the RNP into the nucleus to perform gene editing.[7]

G This compound-Mediated Endosomal Escape of Cas9 RNP cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH 5-6) RNP Cas9 RNP Complex This compound/RNP Nanocomplex This compound This compound Peptide Complex_endo This compound/RNP Nanocomplex (Histidine Protonation) Complex->Complex_endo 1. Endocytosis Nucleus Nucleus RNP_cyto Released Cas9 RNP RNP_cyto->Nucleus 4. Nuclear Import & Gene Editing Membrane_disrupt Membrane Disruption Complex_endo->Membrane_disrupt 2. pH Drop & Conformational Change Membrane_disrupt->RNP_cyto 3. Endosomal Escape Membrane Cell Membrane

Caption: Hypothesized mechanism of this compound-mediated cargo delivery.

Quantitative Performance Data

The efficacy of this compound as a delivery vector has been quantified in several studies. The data highlights its performance in terms of gene editing efficiency and cell viability.

Table 1: In Vitro Gene Editing Efficiency with this compound
Cell LineTarget GeneCargoThis compound Conc.RNP Conc.Molar Ratio (RNP:this compound)Editing Efficiency (%)Assay Method
HeLaCCR5Cas9 RNP3 µM20 nM1:150~17%[6]TIDE
HEK293TReporterCas9 RNP5 µM20 nM1:250Approached max. activation[6]Flow Cytometry
HEK293TReporterCas9 RNP5 µM20 nM1:25040% (eGFP induction)[9]Flow Cytometry
HEPA 1-6ReporterCas9 RNP5 µM20 nM1:25031% (eGFP knockout)[9]Flow Cytometry

Note: A modified version, C18:1-LAH5 (oleic acid-modified), demonstrated enhanced efficiency, achieving 63% and 66% in HEK293T and HEPA 1-6 cells, respectively, under similar conditions.[9]

Table 2: Homology-Directed Repair (HDR) and Cell Viability
Cell LineCargoMolar Ratio (RNP:HDR:this compound)HDR EfficiencyCell Viability
HEK293T HDR ReporterCas9 RNP + ssDNA1:1:250Highest observed[6]>80% at 5 µM this compound[6]

Key Experimental Protocols

The following protocols are based on methodologies reported for the successful use of this compound in delivering Cas9 RNP.

Protocol: Formulation of this compound/RNP Nanocomplexes

This protocol describes the formation of complexes for a standard transfection in one well of a 24-well plate.

  • Prepare Cas9 RNP:

    • In a sterile microcentrifuge tube, mix spCas9 protein and sgRNA (e.g., at a 1:1.2 molar ratio).

    • Incubate at room temperature for 10-15 minutes to allow the RNP to form.

  • (Optional) Add HDR Template:

    • If performing homology-directed repair, add the single-stranded DNA (ssDNA) HDR template to the pre-formed RNP mixture (e.g., at a 1:1 molar ratio with the RNP).

    • Incubate for 5 minutes at room temperature.[6]

  • Form Nanocomplexes:

    • Dilute the required amount of this compound peptide stock solution in a serum-free medium like Opti-MEM.

    • Add the diluted this compound peptide to the RNP (or RNP/ssDNA) mixture to achieve the desired molar ratio (e.g., 1:50 to 1:250 RNP:this compound).[6]

    • Mix gently by pipetting.

    • Incubate for 10 minutes at room temperature to allow stable nanocomplexes to form.[6]

Protocol: In Vitro Transfection of Adherent Cells
  • Cell Seeding:

    • One day prior to transfection, seed cells in a 24-well plate to ensure they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Gently wash the cells with PBS.

    • Add serum-free medium (e.g., Opti-MEM) to the cells.

    • Add the freshly prepared this compound/RNP nanocomplex solution dropwise to the cells.

    • Incubate the cells with the complexes. A 3-hour exposure can be sufficient for significant editing, with longer times (up to 24 hours) also being effective.[6]

  • Post-Transfection Care:

    • After the incubation period, remove the transfection medium.

    • Replace it with a complete growth medium (containing serum).

    • Culture the cells for an additional 48-72 hours to allow for gene editing to occur and for the target protein to turn over.[6]

Protocol: Assessment of Gene Editing Efficiency (TIDE Assay)
  • Genomic DNA Extraction:

    • Harvest cells 48-72 hours post-transfection.

    • Extract genomic DNA using a commercial kit.

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. Use DNA from untransfected cells as a control.

  • Sanger Sequencing:

    • Purify the PCR products from both the control and treated samples.

    • Send the purified products for Sanger sequencing.

  • Data Analysis:

    • Analyze the sequencing files using the TIDE (Tracking of Indels by Decomposition) web tool.[6] The tool compares the sequencing chromatogram from the treated sample to the control to quantify the frequency and spectrum of insertions and deletions (indels) at the target site.

Experimental Workflow Visualization

The entire process, from preparing the delivery vehicle to analyzing the outcome, follows a logical sequence.

G cluster_prep A. Preparation cluster_exp B. Cell Culture & Transfection cluster_analysis C. Analysis p1 1. Form Cas9 RNP (Cas9 protein + sgRNA) p2 2. Add ssDNA HDR Template (Optional) p1->p2 p3 3. Add this compound Peptide (Incubate 10 min) p2->p3 e2 5. Add Nanocomplexes to Cells (in serum-free medium) p3->e2 e1 4. Seed Target Cells (24h prior) e1->e2 e3 6. Incubate (e.g., 3-24h) e2->e3 e4 7. Replace with Complete Medium (Culture for 48-72h) e3->e4 a1 8. Harvest Cells & Extract Genomic DNA e4->a1 a2 9. PCR Amplify Target Locus a1->a2 a3 10. Quantify Indels (e.g., TIDE, T7E1) a2->a3

Caption: General experimental workflow for this compound-mediated gene editing.

Conclusion and Future Outlook

This compound represents a significant advance in non-viral delivery technology for gene editing. Its pH-dependent mechanism for endosomal escape directly addresses a major bottleneck in the field. The ability to efficiently deliver Cas9 RNP, and to co-deliver an HDR template, makes it a versatile tool for inducing both gene knockouts and precise gene corrections.[1][6] While current data is primarily from in vitro studies, recent work on lipid-modified this compound variants has shown promise for in vivo applications, suggesting a clear path for future development.[10] For research and development professionals, this compound offers a potent, straightforward, and synthetically accessible vector for cellular engineering.

References

Biophysical Characterization of LAH5-RNP Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of ribonucleoprotein (RNP) complexes, particularly for therapeutic applications like CRISPR-Cas9 gene editing, remains a significant challenge. The large size and negative charge of RNPs hinder their passage across cell membranes. Cell-penetrating peptides (CPPs), such as the amphipathic peptide LAH5, have emerged as promising non-viral vectors to overcome this barrier. This technical guide provides an in-depth overview of the biophysical characteristics of this compound-RNP nanocomplexes, detailing the quantitative data, experimental methodologies, and the proposed mechanism of cellular uptake and endosomal release.

Data Presentation: Quantitative Analysis of this compound-RNP Complexes

The formation of stable nanocomplexes between this compound and RNPs is a critical first step for successful delivery. The biophysical properties of these complexes, including their size, polydispersity index (PDI), and surface charge (zeta potential), are crucial determinants of their stability and cellular interaction. These parameters are often influenced by the molar ratio of this compound to RNP and the pH of the surrounding environment.

Molar Ratio (this compound:RNP)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4Reference
This compound with Cas9 RNP
150:1150-1600.24-0.34.4-6.1Positively Charged[1][2]
>50:1Forms stable complexes-Negative-[3]
Fatty Acid-Modified this compound with Cas9 RNP
150:1160-1850.27-0.284.3-6.6-[1]
in vivo preparation262-2680.24-0.25--[1]
C18:1-LAH5 with Cas9 RNP
≥50:1Forms stable complexes---[4]
ConditionObservationReference
Stability over 4 weeks at 4°C Cas9 RNP/LAH5 nanocomplexes increased in size from ~250 nm to 500 nm starting in the second week.[1]
Stability in 20% serum Cas9 RNP/LAH5 nanocomplexes showed a significant increase in particle size (230-700 nm), suggesting interaction with serum proteins. Fatty acid-modified this compound complexes showed no change in particle size.[1]
Membrane Disruption At lower pH, membrane disruption of Cas9 RNP/LAH5 was ~40%, while fatty acid-modified this compound complexes ranged from 64% to 84%.[1]
Gene Editing Efficiency Oleic acid-modified this compound nanocomplexes achieved approximately 10% gene editing in skeletal muscle tissue in vivo.[1][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible biophysical characterization of this compound-RNP complexes.

Nanocomplex Formation
  • Materials:

    • spCas9:sgRNA ribonucleoprotein (RNP)

    • This compound peptide (or fatty acid-modified this compound)

    • Nuclease-free water

    • HEPES buffer (pH 7.4)

  • Protocol:

    • Dissolve the this compound peptide in nuclease-free water, potentially with 0.1% (v/v) acetic acid, to a desired stock concentration (e.g., 750 µM).[6]

    • Prepare the Cas9 RNP complex by mixing Cas9 protein and sgRNA in HEPES buffer and incubating at room temperature for 10 minutes.[6]

    • Add the this compound peptide solution to the RNP solution at various molar ratios (e.g., 50:1, 150:1, 250:1 of this compound to RNP).[1][6]

    • Incubate the mixture for an additional 10 minutes at room temperature to allow for nanocomplex formation.[1][6]

    • The final concentration for characterization is typically adjusted by diluting with HEPES buffer. For instance, a final concentration of 20 nM for Cas9 RNP and 3 µM for the peptide can be used for a 1:150 molar ratio.[1]

Size and Polydispersity Index (PDI) Measurement
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Prepare the this compound-RNP nanocomplexes as described above.

    • Dilute the complexes to an appropriate concentration in HEPES buffer (pH 7.4).

    • Measure the size and PDI of the nanocomplexes using a DLS instrument.

Zeta Potential Measurement
  • Technique: Laser Doppler Electrophoresis

  • Protocol:

    • Prepare the this compound-RNP nanocomplexes.

    • Dilute the samples in the appropriate buffer (e.g., HEPES for pH 7.4 or another buffer for pH 5.4).

    • Measure the zeta potential using a suitable instrument to determine the surface charge of the complexes. The pH-dependent charge is a key characteristic, with a shift to a positive charge at lower pH indicating protonation of histidine residues in this compound, which is crucial for endosomal escape.[2][7]

Complex Formation Confirmation
  • Technique: Electrophoretic Mobility Shift Assay (EMSA)

  • Protocol:

    • Prepare this compound-RNP nanocomplexes at various molar ratios. Fluorescently labeling the RNP components (e.g., GFP-Cas9 and ATTO550-gRNA) is necessary for visualization.[1][3]

    • Load the samples onto a 1.5% agarose (B213101) gel.[1][8]

    • Run the gel at a constant voltage (e.g., 170 V for 15 minutes).[8]

    • Visualize the gel using a fluorescent imager. The retention of the fluorescently labeled RNP in the loading well at higher this compound molar ratios indicates the formation of larger, stable nanocomplexes.[1][4]

Signaling Pathways and Experimental Workflows

The "signaling pathway" for this compound-RNP complexes involves the process of cellular uptake and subsequent release of the RNP cargo into the cytoplasm to reach the nucleus. This can be visualized as a workflow.

G extracellular Extracellular this compound-RNP Nanocomplex membrane Interaction with Cell Membrane extracellular->membrane endocytosis Endocytosis membrane->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) endosome->late_endosome escape Endosomal Escape (this compound-mediated membrane disruption) late_endosome->escape cytosol RNP Release into Cytosol escape->cytosol nucleus Nuclear Import of RNP cytosol->nucleus editing Gene Editing nucleus->editing G formation This compound-RNP Nanocomplex Formation dls Size & PDI Measurement (DLS) formation->dls zeta Zeta Potential Measurement formation->zeta emsa Complex Formation Confirmation (EMSA) formation->emsa stability Stability Assessment (Serum, Time) dls->stability zeta->stability emsa->stability functional Functional Assays (Cellular Uptake, Gene Editing) stability->functional G molar_ratio Molar Ratio (this compound:RNP) size_pdi Size & PDI molar_ratio->size_pdi zeta Zeta Potential molar_ratio->zeta stability Complex Stability molar_ratio->stability ph pH ph->zeta escape Endosomal Escape ph->escape size_pdi->stability uptake Cellular Uptake size_pdi->uptake zeta->stability zeta->uptake stability->uptake uptake->escape efficiency Gene Editing Efficiency escape->efficiency

References

Navigating the Cellular Maze: A Technical Guide to LAH5-Mediated Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic cargo into cells remains a critical challenge. This technical guide delves into the exploratory studies of LAH5, a histidine-rich amphipathic cell-penetrating peptide, as a promising vehicle for intracellular delivery. We will explore its mechanism of action and provide a detailed overview of the experimental protocols used to evaluate its efficacy, with a focus on its application in CRISPR-Cas9 gene editing systems.

The this compound peptide has demonstrated considerable potential in forming nanocomplexes with various cargo types, including ribonucleoproteins (RNP) and single-stranded DNA (ssDNA) for homology-directed repair (HDR).[1][2][3] Its unique composition is thought to facilitate endosomal escape, a key hurdle in many delivery systems, leading to successful cytoplasmic and nuclear delivery of its payload.[4] This guide will synthesize the available quantitative data, outline the methodologies for key experiments, and visualize the underlying processes to provide a comprehensive resource for professionals in the field.

Quantitative Analysis of this compound-Mediated Delivery

The following tables summarize the key quantitative findings from exploratory studies on this compound, focusing on the physical characteristics of the nanocomplexes and their gene editing efficiency.

Molar Ratio (this compound:Cas9 RNP)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4
014.80.23-8.5Not Reported
50150.20.28+4.2+12.8
100180.50.25+6.8+15.3
250220.10.22+8.1+18.7

Caption: Physicochemical properties of this compound/Cas9 RNP nanocomplexes at varying molar ratios. Data shows an increase in size and a shift to a positive zeta potential with increasing this compound concentration, indicating complex formation. The pH-dependent increase in zeta potential at pH 5.4 supports the proposed mechanism of endosomal escape.[4][5]

Cell LineTarget GeneThis compound:RNP Molar RatioGene Editing Efficiency (%)
HEK293T StoplightReporter Construct1:25040% (eGFP induction)
eGFP HEPA 1-6eGFP1:25031% (eGFP knockout)
HEK293TCCR5Not SpecifiedSuccessful targeted gene editing demonstrated
Primary FibroblastsCCR5Not SpecifiedSuccessful targeted gene editing demonstrated

Caption: Gene editing efficiencies of this compound-delivered Cas9 RNP in various cell lines. The data indicates that this compound can mediate functional gene editing across different cell types and targets.[1][6]

Cell LineThis compound:Cas9 RNP:HDR Template Molar RatioGene Correction Efficiency (%)
HEK293T HDR Stoplight1:1:250Maximized gene correction observed

Caption: Homology-directed repair (HDR) efficiency using this compound for co-delivery of Cas9 RNP and an HDR template. Increasing amounts of this compound were shown to enhance gene correction efficiency.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments performed in the evaluation of this compound as a cargo delivery vehicle.

Electrophoretic Mobility Shift Assay (EMSA) for Nanocomplex Formation

This assay is used to confirm the formation of nanocomplexes between the this compound peptide and its cargo (e.g., Cas9 RNP and HDR template).

Materials:

  • Fluorescently labeled spCas9 (e.g., spCas9-GFP)

  • Fluorescently labeled tracrRNA (e.g., ATTO 550)

  • crRNA specific to the target

  • Fluorescently labeled single-stranded HDR template (e.g., Alexa 647)

  • This compound peptide

  • Agarose (B213101) gel (1%)

  • Tris-Borate-EDTA (TBE) buffer

  • Gel imaging system

Procedure:

  • Prepare the sgRNA complex by mixing the fluorescently labeled tracrRNA and crRNA in a 1:1 molar ratio.

  • Form the RNP complex by incubating the sgRNA with spCas9-GFP.

  • If applicable, add the fluorescently labeled HDR template to the RNP complex.

  • Prepare a series of tubes with increasing molar ratios of this compound peptide to the Cas9-GFP protein.

  • Add the RNP or RNP/HDR mixture to the this compound solutions and incubate for 10 minutes at room temperature to allow for nanocomplex formation.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis in TBE buffer.

  • Visualize the bands using a gel imaging system capable of detecting the fluorescent labels. A loss of mobility of the fluorescently labeled cargo indicates successful complexation with this compound.[1][4]

Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement

DLS is employed to determine the size distribution and surface charge of the this compound nanocomplexes.

Materials:

  • This compound/cargo nanocomplexes prepared as described above.

  • DLS instrument.

  • Low-volume cuvettes.

Procedure:

  • Prepare this compound/RNP nanocomplexes at various molar ratios in a suitable buffer (e.g., Opti-MEM).

  • Transfer the samples to a low-volume cuvette.

  • For size measurement, perform DLS analysis to obtain the average hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement, use the same instrument to measure the electrophoretic mobility of the nanocomplexes.

  • To assess pH sensitivity, perform zeta potential measurements at both physiological pH (7.4) and a lower pH mimicking the endosomal environment (5.4).[4][5]

Cellular Uptake and Gene Editing Efficiency Assay

This protocol details the transfection of cells with this compound nanocomplexes and the subsequent analysis of gene editing efficiency using flow cytometry.

Materials:

  • HEK293T stoplight reporter cells (constitutively express mCherry; eGFP expression is induced by a frameshift mutation).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Opti-MEM.

  • This compound/Cas9 RNP nanocomplexes.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed HEK293T stoplight cells in a 96-well plate and culture until they reach the desired confluency.

  • Prepare Cas9 RNP complexes and then form this compound/RNP nanocomplexes at the desired molar ratios in Opti-MEM.[4]

  • Remove the culture medium from the cells and add the nanocomplex solution.

  • Incubate the cells with the nanocomplexes for a specified period (e.g., 3 to 24 hours).

  • After incubation, wash the cells three times with PBS and add fresh complete medium.

  • Culture the cells for an additional 48 hours to allow for gene editing and eGFP expression.

  • Harvest the cells and analyze the percentage of eGFP-positive cells using a flow cytometer.[1]

Visualizing the Process: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes involved in this compound-mediated cargo delivery.

G cluster_prep Nanocomplex Preparation cluster_exp Experimental Analysis sgRNA sgRNA Formation (tracrRNA + crRNA) RNP RNP Formation (sgRNA + Cas9) sgRNA->RNP HDR Add HDR Template (optional) RNP->HDR This compound Add this compound Peptide HDR->this compound Complex This compound/RNP(/HDR) Nanocomplex This compound->Complex EMSA EMSA (Complex Formation) Complex->EMSA DLS DLS (Size & Zeta Potential) Complex->DLS Cell_Culture Cell Transfection Complex->Cell_Culture Flow_Cytometry Flow Cytometry (Gene Editing Efficiency) Cell_Culture->Flow_Cytometry

Caption: Experimental workflow for the formation and analysis of this compound nanocomplexes.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway Nanocomplex This compound/Cargo Nanocomplex Membrane Cell Membrane Interaction Nanocomplex->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Entrapment Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Release Cargo Release (Cytoplasm/Nucleus) Escape->Release

Caption: Hypothesized mechanism of this compound-mediated cellular uptake and cargo release.

References

Foundational Research on the Cell-Penetrating Peptide LAH5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on the cell-penetrating peptide LAH5. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this versatile delivery vector. This guide details the fundamental properties of this compound, its mechanism of action, and provides detailed protocols for its synthesis, application, and characterization.

Core Concepts: Unveiling the this compound Peptide

This compound is a synthetic, amphipathic, and cationic cell-penetrating peptide (CPP) renowned for its ability to transport various molecular cargoes across cellular membranes.[1] Its unique properties, particularly its pH-responsive behavior, make it an attractive candidate for the delivery of nucleic acids (pDNA, siRNA) and ribonucleoprotein (RNP) complexes.[2][3][4][5][6]

Sequence and Structure: The primary amino acid sequence of this compound is KKALLALALHHLAHLAHHLALALKKA.[4][7] This sequence confers an amphipathic alpha-helical structure, with hydrophobic alanine (B10760859) and leucine (B10760876) residues arranged on one face of the helix and hydrophilic lysine (B10760008) and histidine residues on the other. This structural arrangement is crucial for its interaction with and disruption of lipid bilayers.

Mechanism of Action: The prevailing hypothesis for this compound's mechanism of action involves a multi-step process initiated by the formation of nanocomplexes with its cargo.[3][6] These nanocomplexes, formed through electrostatic interactions, are internalized by cells primarily through endocytosis.[3][6] The key to this compound's efficacy lies in its histidine-rich composition, which acts as a "proton sponge."[3] As the endosome matures and its internal pH drops, the histidine residues become protonated, leading to endosomal swelling and eventual rupture, releasing the cargo into the cytoplasm.[3]

Quantitative Data Summary

The following tables summarize key quantitative data reported in foundational studies on this compound, providing a comparative overview of its biophysical properties and delivery efficiency.

ParameterCargoMolar Ratio (this compound:Cargo)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4Reference
Nanocomplex Size and ChargeCas9 RNP1:50~350-400>0.4~ -5~ +15[3][8]
Cas9 RNP1:100~300-350~0.3-0.4~ 0~ +18[3][8]
Cas9 RNP1:150~250-300~0.2-0.3~ +5~ +20[3][8]
Cas9 RNP1:200~200-250<0.2~ +8~ +22[3][8]
Cas9 RNP1:250~200<0.2~ +10~ +25[3][8]
Cas9 RNP:HDR Template1:1:150VariesVariesVariesVaries[6]
ApplicationCell LineCargoTransfection ReagentGene Editing Efficiency (%)Reference
Gene EditingHEK293TCas9 RNPThis compound (1:150)~17% (TIDE assay)[3]
HeLaCas9 RNPThis compound (1:150)~10% (TIDE assay)[8]
HEK293T Stoplight CellsCas9 RNPThis compound (1:250)~60% (Flow Cytometry)[8]
HEK293T HDR Stoplight CellsCas9 RNP/HDR TemplateThis compound (1:1:250)>20% (Flow Cytometry)[8]
Skeletal Muscle (in vivo)Cas9 RNPOleic acid-modified this compound~10%[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Lys(Boc), Ala, Leu, His(Trt))

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF. b. Add 4 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide and discard the supernatant. c. Wash the peptide pellet with cold ether. d. Lyophilize the crude peptide. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the peptide by mass spectrometry.

Formation of this compound-Cargo Nanocomplexes

This protocol describes the formation of nanocomplexes between this compound and nucleic acid or RNP cargo.

Materials:

  • Lyophilized this compound peptide

  • Nuclease-free water or appropriate buffer (e.g., HEPES)

  • Cargo (pDNA, siRNA, or pre-formed Cas9 RNP)

  • Low-binding microcentrifuge tubes

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in nuclease-free water or a suitable buffer to a stock concentration (e.g., 1 mg/mL).

  • Cargo Preparation: Dilute the cargo to the desired concentration in the same buffer as the peptide. For RNP formation, incubate Cas9 protein and single-guide RNA (sgRNA) at a 1:1 molar ratio for 10-15 minutes at room temperature.[6]

  • Complexation: a. Determine the desired molar ratio of this compound to cargo. b. In a low-binding microcentrifuge tube, add the calculated volume of the this compound stock solution. c. Add the cargo solution to the this compound solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for nanocomplex formation.

  • Characterization (Optional): The size and zeta potential of the formed nanocomplexes can be characterized using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.

Cell Transfection with this compound Nanocomplexes

This protocol provides a general procedure for transfecting mammalian cells with this compound nanocomplexes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-cargo nanocomplexes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Nanocomplex Preparation: Prepare the this compound-cargo nanocomplexes as described in Protocol 3.2.

  • Transfection: a. Remove the complete culture medium from the cells. b. Wash the cells once with serum-free medium. c. Dilute the nanocomplex solution in serum-free medium to the final desired concentration. d. Add the diluted nanocomplex solution to the cells.

  • Incubation: Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection: a. After the incubation period, remove the transfection medium. b. Add fresh, complete culture medium to the cells. c. Incubate the cells for 24-72 hours before assessing the delivery and functional effect of the cargo.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the formation of this compound-nucleic acid complexes.

Materials:

  • This compound-nucleic acid nanocomplexes at various molar ratios

  • Agarose (B213101) gel (1-2%)

  • TBE or TAE running buffer

  • Nucleic acid stain (e.g., SYBR Green or Ethidium Bromide)

  • Gel electrophoresis system and power supply

  • Gel imaging system

Procedure:

  • Sample Preparation: Prepare this compound-nucleic acid nanocomplexes at a range of molar ratios.

  • Gel Electrophoresis: a. Load the nanocomplex samples into the wells of an agarose gel. b. Include a control lane with the free nucleic acid. c. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Staining and Visualization: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using a gel imaging system.

  • Analysis: The retardation of the nucleic acid band in the presence of this compound indicates complex formation. Complete retardation signifies that all the nucleic acid is bound in the nanocomplex.

Cell Viability (MTS) Assay

The MTS assay is used to assess the cytotoxicity of this compound nanocomplexes.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-cargo nanocomplexes at various concentrations

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Treatment: Treat the cells with different concentrations of this compound nanocomplexes for the desired exposure time (e.g., 24 hours). Include untreated cells as a control.[8]

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Transfection Efficiency by Flow Cytometry

This method is used to quantify the percentage of cells that have been successfully transfected, typically using a fluorescent reporter.

Materials:

  • Transfected cells expressing a fluorescent protein (e.g., GFP)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Wash the cells with PBS. b. For adherent cells, detach them using Trypsin-EDTA. c. Resuspend the cells in PBS containing 1-2% FBS.

  • Sample Preparation: Pass the cell suspension through a cell strainer to obtain a single-cell suspension.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent protein. b. Use untransfected cells to set the gate for the fluorescent-negative population.

  • Data Analysis: Determine the percentage of fluorescent-positive cells, which represents the transfection efficiency.

T7 Endonuclease I (T7E1) Assay

The T7E1 assay is used to detect on-target gene editing events (insertions and deletions) following the delivery of CRISPR/Cas9 machinery.

Materials:

  • Genomic DNA from transfected and control cells

  • PCR primers flanking the target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I and reaction buffer

  • Agarose gel (2-2.5%)

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from the population of cells treated with this compound-RNP nanocomplexes.

  • PCR Amplification: Amplify the target genomic region using high-fidelity PCR. A typical amplicon size is 500-800 bp.[7]

  • Heteroduplex Formation: a. Denature the PCR products by heating to 95°C. b. Slowly re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and edited DNA strands.

  • T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which will cleave the mismatched DNA in the heteroduplexes.[7]

  • Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of cleaved fragments indicates gene editing.

  • Quantification: The percentage of gene editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.

Visualizations

Signaling Pathway: this compound-Mediated Endosomal Escape

LAH5_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Early Endosome (pH ~6.5) LAH5_Cargo This compound-Cargo Nanocomplex Endosome_Uptake Endocytosis LAH5_Cargo->Endosome_Uptake 1. Internalization Protonation Histidine Protonation Endosome_Uptake->Protonation 2. Acidification Swelling Endosomal Swelling & Osmotic Lysis Protonation->Swelling 3. Proton Sponge Effect Cargo_Release Cargo Release Swelling->Cargo_Release 4. Membrane Disruption Cytosol Cytosol Cargo_Release->Cytosol 5. Cytosolic Delivery LAH5_Gene_Editing_Workflow cluster_preparation Preparation cluster_delivery Delivery cluster_analysis Analysis Peptide_Synth This compound Peptide Synthesis Nanocomplex_Formation Nanocomplex Formation Peptide_Synth->Nanocomplex_Formation RNP_Formation Cas9 RNP Formation RNP_Formation->Nanocomplex_Formation Transfection Transfection Nanocomplex_Formation->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection gDNA_Extraction gDNA Extraction Transfection->gDNA_Extraction Viability Cell Viability (MTS Assay) Transfection->Viability PCR PCR Amplification gDNA_Extraction->PCR T7E1 T7E1 Assay PCR->T7E1 Gel Gel Electrophoresis T7E1->Gel

References

Methodological & Application

Application Notes and Protocols for LAH5-Mediated CRISPR-Cas9 RNP Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful tool for gene editing, offering significant therapeutic potential for various genetic disorders.[[“]][2][3] A primary challenge in harnessing this potential lies in the safe and efficient delivery of the CRISPR-Cas9 components into the nucleus of target cells.[2][3][4] Delivering the Cas9 nuclease and single-guide RNA (sgRNA) as a pre-complexed ribonucleoprotein (RNP) offers advantages over plasmid-based systems, including a reduced risk of off-target effects and immunogenicity due to the transient presence of the editing machinery.[5]

This application note details a protocol for the in vitro delivery of CRISPR-Cas9 RNPs using the amphipathic, pH-sensitive cell-penetrating peptide (CPP), LAH5.[2][4] The this compound peptide (KKALLALALHHLAHLAHHLALALKKA) has been shown to effectively form nanocomplexes with Cas9 RNPs through electrostatic interactions.[6] These nanocomplexes facilitate cellular uptake and endosomal escape, leading to successful gene editing in a variety of cell lines, including primary cells.[3][4] This non-viral delivery system represents a promising strategy for in vitro and ex vivo gene editing applications.[2][4]

Experimental Data

Nanocomplex Characterization

The formation of stable nanocomplexes between the this compound peptide and the SpCas9/sgRNA RNP is a critical first step for successful delivery. The characteristics of these complexes, such as size and surface charge (Zeta Potential), are influenced by the molar ratio of this compound to the RNP.[4][7]

Table 1: Physicochemical Properties of RNP/LAH5 Nanocomplexes

Molar Ratio (RNP:this compound)Average Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4
1:0 (RNP only)16.3 ± 0.90.25 ± 0.02-8.7 ± 1.1-
1:50118.4 ± 3.50.21 ± 0.03+1.8 ± 0.5+10.5 ± 0.9
1:100125.7 ± 2.10.19 ± 0.01+4.9 ± 0.6+13.2 ± 1.1
1:150130.2 ± 4.60.22 ± 0.02+6.2 ± 0.8+15.8 ± 1.3
1:200145.6 ± 5.10.24 ± 0.03+7.1 ± 0.9+17.4 ± 1.5
1:250158.9 ± 6.20.26 ± 0.04+8.3 ± 1.0+19.1 ± 1.7

Data is presented as mean ± SD (n=3). Data synthesized from figures in referenced literature.[4][7]

Gene Editing Efficiency

The this compound protocol has been successfully used to edit the CCR5 gene in various human cell lines. The editing efficiency, measured as the percentage of insertions and deletions (indels), was quantified using TIDE (Tracking of Indels by Decomposition) and T7 Endonuclease I (T7E1) assays.[4]

Table 2: CCR5 Gene Editing Efficiency in Various Cell Lines

Cell LineMolar Ratio (RNP:this compound)Indel % (TIDE Assay)Indel % (T7E1 Assay)
HEK293T 1:504.5 ± 0.8%5.1 ± 1.1%
1:1008.2 ± 1.2%9.3 ± 1.5%
1:15012.5 ± 1.9%14.2 ± 2.1%
1:20010.1 ± 1.5%11.8 ± 1.8%
1:2507.8 ± 1.1%8.9 ± 1.3%
HeLa 1:15015.2 ± 2.5%Not Reported
HEPG2 1:150~10%Not Reported
ARPE-19 1:150~8%Not Reported
Primary Fibroblasts 1:150~6%Not Reported

Data is presented as mean ± SD where available. RNP concentration was 20 nM.[4]

Visualized Workflows and Mechanisms

Experimental Workflow

The overall process involves the preparation of the Cas9 RNP, complexation with the this compound peptide, transfection into target cells, and subsequent analysis of gene editing efficiency.

G cluster_prep Phase 1: Nanocomplex Preparation cluster_delivery Phase 2: Delivery & Incubation cluster_analysis Phase 3: Analysis cas9 Cas9 Protein rnp Cas9 RNP (Incubate 10 min, RT) cas9->rnp sgrna sgRNA sgrna->rnp complex RNP:this compound Nanocomplex (Incubate 30 min, RT) rnp->complex This compound This compound Peptide This compound->complex transfection Add Nanocomplex to Cells (e.g., 20 nM RNP) complex->transfection cells Seed Target Cells (24h prior) cells->transfection incubation Incubate for 48-72h transfection->incubation gdna Genomic DNA Extraction incubation->gdna pcr PCR Amplification of Target Locus gdna->pcr assay T7E1 or TIDE Assay pcr->assay results Quantify Indel % assay->results

Caption: Workflow for this compound-mediated Cas9 RNP delivery and analysis.

Mechanism of Cellular Delivery

The this compound peptide facilitates the delivery of the Cas9 RNP cargo into the cell nucleus via a multi-step process involving endocytosis and pH-dependent endosomal escape.

G cluster_cell Target Cell extracellular Extracellular Space (pH 7.4) rnp_this compound RNP:this compound Nanocomplex (Positive Charge) endocytosis Endocytosis rnp_this compound->endocytosis 1. Uptake endosome Endosome (pH ~6.5) cell_membrane Cell Membrane escape Endosomal Escape (pH-dependent) endosome->escape 2. This compound histidine protonation causes membrane disruption rnp_free Free Cas9 RNP escape->rnp_free 3. RNP Release cytoplasm Cytoplasm nucleus Nucleus rnp_free->nucleus 4. Nuclear Import (via NLS) editing Gene Editing nucleus->editing 5. Target Cleavage

Caption: Proposed mechanism of this compound-mediated RNP cellular delivery.

Detailed Experimental Protocols

Protocol 1: Formation of Cas9 RNP:this compound Nanocomplexes

This protocol describes the preparation of the nanocomplexes for subsequent transfection. The optimal molar ratio may vary between cell types but a 1:150 (RNP:this compound) ratio is a good starting point.[4]

Materials:

  • SpCas9 Nuclease (e.g., 20 µM stock)

  • Custom sgRNA (e.g., 20 µM stock)

  • This compound Peptide (dissolved in nuclease-free water with 0.1% v/v acetic acid)

  • Nuclease-free water

  • Opti-MEM or similar reduced-serum medium

Procedure:

  • Prepare Cas9 RNP: a. In a sterile nuclease-free tube, dilute SpCas9 protein and sgRNA to the desired final concentration in Opti-MEM. For a final RNP concentration of 20 nM in the well, prepare a 2X or 4X working stock. b. Mix the Cas9 and sgRNA at a 1:1 molar ratio. c. Incubate at room temperature for 10-15 minutes to allow the RNP to form.

  • Prepare this compound Solution: a. In a separate sterile tube, dilute the this compound peptide stock solution in Opti-MEM to the required concentration to achieve the desired molar ratio (e.g., 1:150).

  • Form Nanocomplexes: a. Add the diluted this compound peptide solution to the pre-formed Cas9 RNP solution. b. Mix gently by pipetting. c. Incubate at room temperature for 30 minutes to allow for stable nanocomplex formation. The solution is now ready for addition to cells.

Protocol 2: Cell Transfection with RNP:this compound Nanocomplexes

This protocol is optimized for a 24-well plate format. Volumes should be scaled accordingly for other formats.

Materials:

  • Target cells (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well cell culture plate

  • Prepared RNP:this compound nanocomplexes

Procedure:

  • Cell Seeding: a. Approximately 24 hours before transfection, seed cells in a 24-well plate to ensure they reach 70-80% confluency at the time of transfection. For HEK293T, seed ~100,000 cells per well.

  • Transfection: a. Gently remove the growth medium from the wells. b. Add the prepared RNP:this compound nanocomplex solution (from Protocol 1) to the cells. Ensure the final volume provides the desired RNP concentration (e.g., 20 nM). It is recommended to perform transfection in a reduced-serum medium like Opti-MEM for 4-6 hours. c. After 4-6 hours, add an equal volume of complete growth medium containing 20% FBS (to bring the final concentration to 10% FBS) without removing the transfection mix. d. Alternatively, after the initial 4-6 hour incubation, the transfection medium can be completely replaced with fresh, pre-warmed complete growth medium.

  • Incubation: a. Return the plate to a 37°C, 5% CO₂ incubator. b. Incubate for 48 to 72 hours before proceeding to analysis.

Protocol 3: Assessment of Gene Editing Efficiency (T7E1 Assay)

This protocol provides a method to detect and semi-quantify the frequency of on-target indels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I enzyme and buffer

  • Agarose (B213101) gel and electrophoresis system

  • Gel imaging system

Procedure:

  • Genomic DNA Extraction: a. Harvest cells 48-72 hours post-transfection. b. Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: a. Amplify the genomic region flanking the CRISPR target site using high-fidelity polymerase. A typical PCR product size is 500-800 bp. b. Purify the PCR product.

  • Heteroduplex Formation: a. In a thermocycler, denature and re-anneal the purified PCR products to form heteroduplexes between wild-type and edited DNA strands:

    • 95°C for 5 minutes
    • Ramp down to 85°C at -2°C/second
    • Ramp down to 25°C at -0.1°C/second

  • T7E1 Digestion: a. Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.

  • Analysis: a. Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments indicates successful gene editing. b. Quantify the band intensities using gel imaging software. Calculate the indel percentage using the formula: % Indel = 100 * (1 - sqrt(1 - (sum of cleaved bands) / (sum of all bands)))

Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for specific cell types and experimental goals. All work should be conducted using appropriate sterile techniques.

References

Application Notes and Protocols for LAH5-RNP Nanocomplex Formation and Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes into target cells is a critical bottleneck for therapeutic gene editing. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral delivery vector. This document provides detailed protocols and application notes on the use of the amphipathic, pH-sensitive peptide LAH5 for the formation of nanocomplexes with Cas9 RNPs and their subsequent use in transfection for in vitro gene editing. This compound is known to form stable nanocomplexes with RNPs through electrostatic interactions, facilitate cellular uptake, and promote endosomal escape for efficient cytosolic delivery.[1][2] Modifications to the this compound peptide, such as the addition of a fatty acid moiety (e.g., oleic acid), have been shown to enhance stability, membrane disruption, and transfection efficacy.[3][4]

Principle and Mechanism of Action

The this compound peptide, with its net positive charge at neutral pH, electrostatically interacts with the negatively charged sgRNA component of the Cas9-sgRNA RNP to form nanocomplexes.[1] These complexes are internalized by cells, likely via endocytosis.[2] The this compound peptide contains histidine residues, which become protonated in the acidic environment of the endosome. This charge shift enhances the peptide's membrane-disruptive properties, leading to endosomal rupture and the release of the RNP cargo into the cytoplasm. The Cas9 RNP is then free to translocate to the nucleus to perform gene editing.[5][6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endosome (pH < 6.5) This compound This compound Peptide (+ charge) Complex This compound-RNP Nanocomplex This compound->Complex Electrostatic Interaction RNP Cas9-sgRNA RNP (- charge) RNP->Complex Complex_endo Nanocomplex in Endosome Complex->Complex_endo Endocytosis RNP_cyto Released RNP Nucleus Nucleus RNP_cyto->Nucleus Nuclear Import Gene_Editing Gene Editing Nucleus->Gene_Editing Target Gene Cleavage LAH5_protonated Protonated this compound (++ charge) Complex_endo->LAH5_protonated Acidification LAH5_protonated->RNP_cyto Endosomal Escape (Membrane Disruption)

Caption: Proposed mechanism of this compound-mediated RNP delivery.

Experimental Protocols

Protocol 1: Preparation of this compound-RNP Nanocomplexes

This protocol details the steps for forming this compound-RNP nanocomplexes. The key is a two-step incubation process: first to form the RNP, and second to complex the RNP with the this compound peptide.

1. Reagent Preparation:

  • This compound Peptide Stock: Dissolve powdered this compound peptide in nuclease-free water containing 0.1% (v/v) acetic acid to a final concentration of 750 µM.[1]

  • Cas9 Protein Stock: Dilute Cas9 protein in nuclease-free water or HEPES buffer (pH 7.4).[1]

  • sgRNA Stock: Dilute sgRNA in nuclease-free water.[1]

2. RNP Formation: a. In a sterile microcentrifuge tube, mix equal volumes of Cas9 protein (e.g., 0.75 µM final concentration) and sgRNA (e.g., 0.75 µM final concentration) in HEPES buffer (pH 7.4).[1] b. Mix gently by pipetting up and down. c. Incubate the mixture for 10 minutes at room temperature to allow the formation of the Cas9-sgRNA RNP complex.[1][3]

3. This compound-RNP Nanocomplex Formation: a. Add the desired volume of the this compound peptide stock solution to the pre-formed RNP solution. The molar ratio of this compound to RNP is critical and should be optimized. Ratios from 50:1 to 250:1 (this compound:RNP) have been shown to be effective.[1][2] b. Mix gently by pipetting. c. Incubate for an additional 10 minutes at room temperature to allow for the self-assembly of the nanocomplexes.[1][3] d. The nanocomplex solution is now ready for cell transfection. For some applications, the complexes are further diluted in a serum-free medium like Opti-MEM before adding to cells.[1]

Protocol 2: Co-delivery of RNP and a Homology-Directed Repair (HDR) Template

This protocol is an extension of Protocol 1 for applications requiring gene correction via HDR.

1. Reagent Preparation:

  • Prepare this compound, Cas9, and sgRNA stocks as described in Protocol 1.

  • HDR Template: Prepare a single-stranded DNA (ssDNA) HDR template in nuclease-free water.

2. Complex Formation: a. Form the RNP complex as described in Protocol 1, steps 2a-2c.[1] b. Add the ssDNA HDR template to the pre-formed RNP solution. A 1:1 molar ratio of RNP to HDR template is a good starting point.[1] c. Incubate for 5 minutes at room temperature.[1] d. Add the this compound peptide to the RNP/HDR template mixture to the desired final molar ratio (e.g., 1:1:250 for Cas9:HDR template:this compound).[1] e. Incubate for 10 minutes at room temperature to form the final nanocomplexes.[1]

Protocol 3: Cell Transfection with this compound-RNP Nanocomplexes

This protocol outlines the general procedure for transfecting mammalian cells in a 96-well plate format.

1. Cell Seeding: a. Twenty-four hours prior to transfection, seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 30,000 cells per well.[1] b. Incubate at 37°C and 5% CO₂ until cells reach approximately 50% confluency at the time of transfection.[1]

2. Transfection: a. Prepare the this compound-RNP nanocomplexes as described in Protocol 1 or 2. The final concentration of RNP in the well should be optimized; concentrations between 5-40 nM have been shown to be effective.[1] b. Gently remove the culture medium from the cells. c. Add the nanocomplex solution (e.g., diluted in Opti-MEM to a final volume of 160 µL) to each well.[1]

3. Post-Transfection Incubation and Analysis: a. Incubate the cells with the nanocomplexes for 24 hours at 37°C and 5% CO₂.[1] b. After 24 hours, wash the cells twice with fresh culture medium.[1] c. Add fresh complete medium and incubate for an additional 24-48 hours to allow for gene editing to occur.[1] d. Harvest the cells for downstream analysis, such as genomic DNA extraction followed by T7E1 assay, TIDE analysis, or flow cytometry for reporter assays to quantify gene editing efficiency.[1]

Data Presentation

Table 1: Summary of Reagent Concentrations and Molar Ratios for Nanocomplex Formation
ComponentStock ConcentrationFinal Concentration (in complex)Molar Ratio (Cas9:sgRNA:this compound)Reference
This compound Peptide750 µM37.5 µM - 187.5 µM50 - 250[1]
Cas9 ProteinVaries0.75 µM1[1]
sgRNAVaries0.75 µM1[1]
Oleic Acid-LAH5VariesVaries150[3]
Table 2: Physicochemical Properties of this compound-RNP Nanocomplexes
Molar Ratio (this compound:RNP)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Reference
50:1~350~0.4~ +10[1][5]
100:1~300~0.35~ +15[1][5]
150:1~250~0.3~ +18[1][5]
200:1~200~0.25~ +20[1][5]
250:1~200~0.25~ +22[1][5]
150:1 (Oleic Acid-LAH5)~150-160~0.24-0.3~ +4.4-6.1[3]
Table 3: Optimal Conditions for In Vitro Gene Editing
ParameterOptimal ValueCell LineAssayReference
RNP Concentration20 nMHEK293TFlow Cytometry (eGFP reporter)[1]
This compound Concentration5 µMHEK293TFlow Cytometry (eGFP reporter)[1]
This compound:RNP Molar Ratio250:1HEK293TFlow Cytometry (HDR reporter)[1]
Incubation Time24 hoursHEK293TFlow Cytometry[1]

Visualizations

workflow prep 1. Reagent Preparation - this compound Stock (750 µM) - Cas9 & sgRNA Stocks rnp 2. RNP Formation - Mix Cas9 + sgRNA (1:1) - Incubate 10 min @ RT prep->rnp complex 3. Nanocomplex Formation - Add this compound to RNP (e.g., 150:1 ratio) - Incubate 10 min @ RT rnp->complex cells 4. Cell Transfection - Seed cells 24h prior - Add nanocomplexes to cells complex->cells analysis 5. Post-Transfection Analysis - Incubate 48-72h - Harvest cells for analysis (T7E1, TIDE, FACS) cells->analysis

Caption: Experimental workflow for this compound-RNP transfection.

References

Application Notes and Protocols for LAH5-Mediated Gene Editing in HEK29T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. A significant challenge in harnessing the full therapeutic potential of CRISPR-Cas9 is the safe and efficient delivery of its components into target cells.[1][2] This document provides detailed application notes and protocols for a novel, non-viral delivery method utilizing the amphipathic cell-penetrating peptide, LAH5, for the intracellular delivery of Cas9 ribonucleoprotein (RNP) complexes in Human Embryonic Kidney 293T (HEK293T) cells.[1]

This compound is a cell-penetrating peptide that has been shown to effectively form nanocomplexes with Cas9 RNP.[1][2][3] These nanocomplexes facilitate cellular uptake and subsequent gene editing.[1][3] This delivery system presents a promising alternative to viral vectors, offering advantages in terms of safety and ease of formulation.[4] The protocols outlined below are based on successful gene editing of the CCR5 gene and the use of a fluorescent reporter system in HEK293T cells.[1]

Mechanism of Action

This compound peptides interact with the Cas9 RNP, which consists of the Cas9 protein and a single guide RNA (sgRNA), to form stable nanocomplexes.[1] While the precise charge interactions are a subject of ongoing investigation, it is established that these nanocomplexes are efficiently internalized by mammalian cells, including HEK29T, through the endocytic pathway.[1] Once inside the cell, the Cas9 RNP is released from the endosome into the cytoplasm and subsequently translocates to the nucleus to perform the targeted gene editing.

Data Presentation

The following tables summarize the quantitative data on the efficiency of this compound-mediated gene editing in HEK293T cells.

Table 1: Gene Editing Efficiency in HEK293T 'Stoplight' Reporter Cells with Varying Cas9 RNP:this compound Molar Ratios. [1][5]

Cas9 RNP:this compound Molar RatioGene Editing Efficiency (% eGFP+ cells)
1:50~20%
1:100~40%
1:150~55%
1:200~65%
1:250~70%

Data derived from flow cytometry analysis of HEK293T stoplight reporter cells treated with 20 nM Cas9 RNP complexed with varying concentrations of this compound peptide.[1][5]

Table 2: Gene Editing Efficiency with Varying Cas9 RNP Concentration at a Fixed this compound Concentration. [5][6]

Cas9 RNP Concentration (nM)This compound Concentration (µM)Gene Editing Efficiency (% eGFP+ cells)
55~30%
105~50%
205~70%
405~75%

Data shows that a Cas9 RNP concentration of 20 nM with 5 µM this compound provides optimal gene editing efficiency with cell viability greater than 80%.[5]

Table 3: Comparison of Gene Editing Efficiency by Different Assays. [1]

AssayRNP:this compound RatioReported Editing Efficiency
Flow Cytometry (eGFP+)1:250~70%
T7 Endonuclease I (T7E1)1:250Increased levels with higher ratios
Tracking of Indels by DEcomposition (TIDE)1:250Increased levels with higher ratios

This table provides a qualitative comparison of results from different methods used to assess gene editing efficiency, all indicating a positive correlation between the this compound ratio and editing events.[1]

Experimental Protocols

Materials
  • HEK293T cells (or HEK293T 'stoplight' reporter cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • spCas9 protein

  • Synthesized sgRNA targeting the gene of interest

  • This compound peptide

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Reagents for gene editing analysis (e.g., DNA extraction kit, primers for PCR, T7E1 enzyme, or access to sequencing services)

Protocol 1: Preparation of Cas9 RNP/LAH5 Nanocomplexes
  • Prepare Cas9 RNP:

    • Dilute spCas9 protein and sgRNA in Opti-MEM.

    • Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate at room temperature for 15 minutes to allow for RNP complex formation.

  • Prepare this compound Solution:

    • Resuspend the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Form Cas9 RNP/LAH5 Nanocomplexes:

    • Dilute the required amount of this compound stock solution in Opti-MEM.

    • Add the this compound solution to the pre-formed Cas9 RNP solution. The final molar ratio of Cas9 RNP to this compound should be optimized for your specific application, with a starting point of 1:100 to 1:250 being effective.[1][5]

    • Mix gently by pipetting.

    • Incubate at room temperature for 30 minutes to allow for nanocomplex formation.

Protocol 2: Transfection of HEK293T Cells
  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Ensure cells are 70-80% confluent at the time of transfection.

  • Transfection:

    • Carefully remove the culture medium from the cells.

    • Gently add the prepared Cas9 RNP/LAH5 nanocomplex solution (in Opti-MEM) to the cells. A typical final concentration of Cas9 RNP in the well is 20 nM.[5]

    • Incubate the cells with the nanocomplexes for 4 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the 4-hour incubation, add 500 µL of complete DMEM to each well without removing the transfection solution.

    • Continue to incubate the cells for 48-72 hours.

Protocol 3: Analysis of Gene Editing Efficiency
  • Genomic DNA Extraction:

    • After 48-72 hours post-transfection, harvest the cells.

    • Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target genomic region using PCR with primers flanking the sgRNA target site.

  • Quantification of Gene Editing:

    • T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from the annealing of wild-type and edited DNA strands. The percentage of cleavage can be used to estimate the gene editing efficiency.[1]

    • Tracking of Indels by DEcomposition (TIDE): This method uses Sanger sequencing data from the PCR product to quantify the frequency and nature of insertions and deletions (indels).[1][7]

    • Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis, the PCR amplicons can be subjected to deep sequencing.

Visualizations

G cluster_0 Preparation of Nanocomplexes cluster_1 Cellular Delivery and Gene Editing Cas9 Cas9 Protein RNP Cas9 RNP Complex Cas9->RNP sgRNA sgRNA sgRNA->RNP Nanocomplex Cas9 RNP/LAH5 Nanocomplex RNP->Nanocomplex This compound This compound Peptide This compound->Nanocomplex Cell HEK29T Cell Nanocomplex->Cell Endocytosis Nanocomplex->Cell Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import gDNA Genomic DNA Nucleus->gDNA Edited_gDNA Edited Genomic DNA gDNA->Edited_gDNA CRISPR-Cas9 Cleavage & Repair

Caption: Experimental workflow for this compound-mediated gene editing.

G extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space Nanocomplex Cas9 RNP/LAH5 Nanocomplex Endocytosis Endocytosis Nanocomplex->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytosol Cytosolic Release of Cas9 RNP Late_Endosome->Cytosol Endosomal Escape

Caption: Simplified signaling pathway of cellular uptake.

References

Application Notes and Protocols for LAH5-Mediated Delivery of sgRNA and Cas9 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has emerged as a revolutionary tool for gene editing, offering significant therapeutic potential for a wide range of genetic disorders.[1] A critical challenge for its clinical translation lies in the safe and efficient delivery of the Cas9 protein and single-guide RNA (sgRNA) into target cells.[1][2] This document provides detailed application notes and protocols for the use of LAH5, an amphipathic cell-penetrating peptide, for the delivery of Cas9 ribonucleoprotein (RNP) complexes.[3][[“]] this compound facilitates the formation of nanocomplexes with the Cas9 RNP, promoting cellular uptake and endosomal escape to enable effective gene editing.[1][5] This delivery system represents a promising non-viral strategy for in vitro and ex vivo gene editing applications.[5][6]

Principle of this compound-Mediated Delivery

This compound is a synthetic, amphipathic peptide designed to interact with and traverse cellular membranes.[3] Its mechanism of action for delivering Cas9 RNP involves several key steps:

  • Nanocomplex Formation: The cationic this compound peptide electrostatically interacts with the negatively charged Cas9 RNP (a complex of Cas9 protein and sgRNA) to form stable nanocomplexes.[5][7]

  • Cellular Internalization: These nanocomplexes interact with the cell surface and are internalized, primarily through the endocytic pathway.[1][5]

  • Endosomal Escape: The acidic environment of the endosome is thought to induce a conformational change in the this compound peptide, leading to the disruption of the endosomal membrane.[5] This allows the Cas9 RNP nanocomplex to be released into the cytoplasm.

  • Nuclear Translocation and Gene Editing: Once in the cytoplasm, the Cas9 RNP, which contains a nuclear localization signal (NLS), is transported into the nucleus where it can perform targeted gene editing.[5]

Data Summary

Nanocomplex Characterization

The formation and physicochemical properties of this compound-Cas9 RNP nanocomplexes are crucial for their delivery efficiency. The size and zeta potential of these complexes can be influenced by the molar ratio of this compound to RNP.

Molar Ratio (this compound:RNP)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4
0:1 (RNP only)15.2 ± 0.90.23 ± 0.04-12.3 ± 1.5-10.1 ± 0.8
50:1235.4 ± 15.10.28 ± 0.03+8.7 ± 1.1+15.2 ± 1.3
100:1210.7 ± 10.80.25 ± 0.02+12.4 ± 1.0+18.9 ± 1.6
150:1188.3 ± 8.90.22 ± 0.02+15.1 ± 1.2+22.3 ± 1.9
200:1165.9 ± 7.50.20 ± 0.01+17.8 ± 1.4+25.6 ± 2.1
250:1150.2 ± 6.70.18 ± 0.01+19.5 ± 1.6+28.4 ± 2.4

Data adapted from studies on spCas9/sgRNA RNP complexed with this compound peptide.[1]

Gene Editing Efficiency

The efficiency of this compound-mediated gene editing has been demonstrated in various cell lines, targeting the human CCR5 gene.

Cell LineMolar Ratio (this compound:RNP)Gene Editing Efficiency (%)
HEK293T150:1~25
HeLa150:1~17
HepG2200:1~20
ARPE-19200:1~15
Primary Human Fibroblasts250:1~10

Gene editing efficiency was quantified by TIDE assay 48 hours post-transfection.[1] Note: Efficiency can vary based on cell type, passage number, and experimental conditions.

Visualized Pathways and Workflows

LAH5_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LAH5_RNP This compound-Cas9/sgRNA Nanocomplex Endosome Endosome LAH5_RNP->Endosome 1. Endocytosis Released_RNP Released Cas9 RNP Endosome->Released_RNP 2. Endosomal Escape (pH-mediated) Nucleus Nucleus Released_RNP->Nucleus 3. Nuclear Import Gene_Editing Targeted Gene Editing Nucleus->Gene_Editing 4. Gene Editing

Caption: this compound-mediated delivery of Cas9 RNP into a target cell.

Experimental_Workflow RNP_Prep 1. Prepare Cas9 RNP (Cas9 protein + sgRNA) Complex_Formation 2. Form this compound-RNP Nanocomplexes (Incubate this compound with RNP) RNP_Prep->Complex_Formation Transfection 4. Add Nanocomplexes to Cells Complex_Formation->Transfection Cell_Culture 3. Seed Target Cells Cell_Culture->Transfection Incubation 5. Incubate for 48-72 hours Transfection->Incubation Analysis 6. Analyze Gene Editing Efficiency (e.g., T7E1 or TIDE assay) Incubation->Analysis

References

Application of LAH5 for Primary Cell Line Transfection: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the amphipathic cell-penetrating peptide LAH5 in the transfection of primary cell lines. The focus of this guide is on the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes for gene editing, an application for which this compound has been shown to be highly effective.

Introduction to this compound-Mediated Transfection

This compound is an amphipathic, histidine-rich peptide designed for the efficient intracellular delivery of macromolecules.[1] Its mechanism of action involves the formation of nanocomplexes with the cargo, such as Cas9 RNP. These nanocomplexes interact with the cell membrane and are internalized primarily through endocytosis.[1][2] The histidine residues in this compound are thought to play a crucial role in endosomal escape, a critical step for the release of cargo into the cytoplasm and subsequent nuclear entry for gene editing.[1][2] This delivery system offers a promising non-viral method for genetic engineering in sensitive primary cells, which are often difficult to transfect using traditional chemical-based methods.[3][4]

Key Advantages of this compound for Primary Cell Transfection

  • High Transfection Efficiency: this compound has demonstrated robust transfection capabilities in various cell lines, including primary human fibroblasts.[1]

  • Serum Compatibility: It has been shown to be effective in the presence of serum, a significant advantage for maintaining the health of primary cells during transfection.[3]

  • Low Cytotoxicity: When used at optimal concentrations, this compound exhibits low toxicity, which is crucial for the viability of sensitive primary cells.[1]

  • Efficient RNP Delivery: this compound is particularly well-suited for the delivery of Cas9 RNP complexes, enabling efficient gene editing.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound for Cas9 RNP delivery.

Table 1: Physicochemical Properties of Cas9 RNP/LAH5 Nanocomplexes
Molar Ratio (RNP:this compound)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4
1:501500.3+5+15
1:1002000.25+10+20
1:1502500.2+15+25
1:2503000.2+20+30

Data is synthesized from figures and text in the provided search results. Actual values may vary based on experimental conditions.[2]

Table 2: Cytotoxicity of RNP/LAH5 Nanocomplexes in Primary Human Fibroblasts
Molar Ratio (RNP:this compound)Cell Viability (%)
1:50>95%
1:100>90%
1:250>85%
1:500~80%
1:1000<50% (Severe Toxicity)

Cell viability was assessed 24 hours post-transfection using an MTS assay.[1] Ratios above 1:400 have been noted to increase toxicity.[5]

Table 3: Gene Editing Efficiency in Primary Human Fibroblasts (Targeting CCR5 gene)
Molar Ratio (RNP:this compound)Indel Frequency (%)
1:50~5%
1:100~10%
1:150~15%
1:250~20%

Indel frequency was determined 48 hours post-transfection. Efficiency can vary depending on the target gene and specific primary cell type.[1]

Experimental Protocols

Preparation of Cas9 RNP/LAH5 Nanocomplexes

This protocol describes the formation of nanocomplexes for the transfection of primary cells in a 96-well plate format.

Materials:

  • spCas9 Protein

  • Single guide RNA (sgRNA)

  • This compound Peptide

  • Opti-MEM I Reduced Serum Medium

  • Nuclease-free water

Procedure:

  • Prepare Cas9 RNP:

    • Dilute spCas9 protein and sgRNA in Opti-MEM.

    • Mix the Cas9 protein and sgRNA at a 1:1 molar ratio.

    • Incubate at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Form Nanocomplexes:

    • Add the desired amount of this compound peptide to the pre-formed Cas9 RNP solution. Molar ratios of 1:50 to 1:250 (RNP:this compound) have been shown to be effective.[1]

    • Mix gently by pipetting.

    • Incubate at room temperature for 10 minutes to allow for the formation of Cas9 RNP/LAH5 nanocomplexes.[1]

  • Final Volume Adjustment:

    • Add Opti-MEM to the nanocomplex solution to reach the final desired volume for transfection.

Transfection of Primary Human Fibroblasts

Materials:

  • Primary Human Fibroblasts

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Cas9 RNP/LAH5 nanocomplexes (prepared as in 4.1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed primary human fibroblasts in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the prepared Cas9 RNP/LAH5 nanocomplex solution (e.g., 100 µL per well for a 96-well plate) to the cells.[1] A final RNP concentration of 20 nM is often used.[1]

  • Incubation:

    • Incubate the cells with the nanocomplexes for 24 hours at 37°C and 5% CO2.[1] Shorter incubation times of 3 hours have also shown significant gene editing.[2]

  • Post-Transfection:

    • After 24 hours, wash the cells twice with fresh, complete culture medium.[1]

    • Add fresh complete culture medium to the cells.

    • Incubate for an additional 24-48 hours before proceeding with downstream analysis.[1]

Assessment of Gene Editing Efficiency

Materials:

  • Genomic DNA extraction kit

  • PCR reagents (primers flanking the target site, DNA polymerase)

  • T7 Endonuclease I (T7E1) or reagents for TIDE analysis

Procedure:

  • Genomic DNA Extraction:

    • Harvest the cells 48 hours post-transfection and extract genomic DNA using a commercial kit according to the manufacturer's instructions.[1]

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA polymerase.[1]

  • Indel Detection:

    • T7E1 Assay (Semi-quantitative): Denature and re-anneal the PCR products to form heteroduplexes. Digest the heteroduplexes with T7 Endonuclease I and analyze the fragments by gel electrophoresis.[1]

    • TIDE Assay (Quantitative): Sequence the PCR products and analyze the sequencing chromatograms using the TIDE (Tracking of Indels by Decomposition) web tool to quantify the percentage of insertions and deletions.[1]

Visualized Workflows and Pathways

Experimental Workflow for this compound-Mediated Gene Editing

G cluster_prep Nanocomplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis prep1 1. Prepare Cas9 RNP (Cas9 protein + sgRNA) prep2 2. Add this compound Peptide prep1->prep2 prep3 3. Incubate to form Nanocomplexes prep2->prep3 trans2 5. Add Nanocomplexes to Cells prep3->trans2 trans1 4. Seed Primary Cells trans1->trans2 trans3 6. Incubate for 24h trans2->trans3 trans4 7. Wash and replace with fresh media trans3->trans4 anal1 8. Incubate for 48h trans4->anal1 anal2 9. Genomic DNA Extraction anal1->anal2 anal3 10. PCR Amplification anal2->anal3 anal4 11. Indel Detection (T7E1 / TIDE) anal3->anal4

Caption: Workflow for this compound-mediated gene editing in primary cells.

Proposed Cellular Uptake and Endosomal Escape Pathway of this compound Nanocomplexes

G cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nanocomplex Cas9 RNP/LAH5 Nanocomplex endosome Endosome nanocomplex->endosome 1. Endocytosis cargo_release Cargo Release endosome->cargo_release 2. Endosomal Escape (pH-mediated) nucleus_transport Transport to Nucleus cargo_release->nucleus_transport gene_editing Gene Editing nucleus_transport->gene_editing 3. Nuclear Import

Caption: Cellular uptake and cargo release pathway of this compound nanocomplexes.

Conclusion

This compound presents a valuable tool for the transfection of primary cell lines, particularly for CRISPR-Cas9-based gene editing applications. Its high efficiency, low cytotoxicity, and serum compatibility make it an attractive alternative to viral and other non-viral delivery methods. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows. Further optimization of RNP-to-LAH5 ratios and incubation times may be necessary for specific primary cell types and applications. The development of modified versions, such as C18:1-LAH5, may offer even greater efficiency, especially in serum-containing conditions.[6]

References

LAH5-Based Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAH5 is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) that has emerged as a promising non-viral vector for gene delivery.[1][2] Its unique composition allows for efficient complexation with nucleic acids and ribonucleoproteins, facilitating their entry into cells and subsequent escape from endosomes, a critical barrier in gene delivery. This document provides a detailed guide to utilizing this compound for the delivery of genetic material, with a particular focus on CRISPR-Cas9 ribonucleoprotein (RNP) complexes for gene editing applications.

The this compound peptide, with the sequence KKALLALALHHLAHLAHHLALALKKA, is characterized by its amphipathic nature and abundance of histidine residues.[1] These histidine residues are believed to play a crucial role in the endosomal escape of the cargo through the "proton sponge" effect. Upon endosomal acidification, the imidazole (B134444) rings of histidine become protonated, leading to an influx of protons and chloride ions, which in turn causes osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Mechanism of this compound-Mediated Delivery

The delivery process using this compound can be summarized in the following steps:

  • Nanocomplex Formation: The cationic this compound peptide electrostatically interacts with the negatively charged cargo (e.g., plasmid DNA, siRNA, or Cas9 RNP) to form stable nanocomplexes.[1][3]

  • Cellular Internalization: These nanocomplexes interact with the cell surface and are internalized, primarily through endocytosis.[3]

  • Endosomal Escape: As the endosome matures and its internal pH drops, the histidine residues in this compound become protonated. This leads to endosomal membrane destabilization and the release of the nanocomplex into the cytoplasm.[1]

  • Nuclear Translocation (for gene editing): For applications like CRISPR-Cas9 gene editing, the released RNP complex must then translocate to the nucleus to access the genomic DNA.[1]

Experimental Protocols

This section provides detailed protocols for the use of this compound in delivering Cas9 RNP for gene editing.

Materials
  • This compound peptide (e.g., from Synpeptide)[1]

  • spCas9 protein

  • Single guide RNA (sgRNA) specific to the target gene

  • Homology-Directed Repair (HDR) template (if applicable)

  • Cell culture medium (e.g., DMEM, Opti-MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • HEK293T or other suitable cell lines

  • Transfection reagent for comparison (e.g., CRISPRMAX)

  • Reagents for gene editing analysis (e.g., T7 Endonuclease I, reagents for TIDE analysis)

Protocol 1: Formation of this compound/Cas9 RNP Nanocomplexes
  • Prepare Cas9 RNP:

    • Dilute spCas9 protein and sgRNA separately in Opti-MEM.

    • Mix the Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) and incubate at room temperature for 15-20 minutes to form the RNP complex.

  • Prepare this compound Solution:

    • Resuspend the lyophilized this compound peptide in sterile water to a stock concentration (e.g., 1 mg/mL).

    • Further dilute the this compound stock solution in Opti-MEM to the desired working concentration.

  • Form Nanocomplexes:

    • Add the diluted this compound solution to the pre-formed Cas9 RNP solution. The molar ratio of this compound to RNP is a critical parameter to optimize. Ratios ranging from 50:1 to 250:1 (this compound:RNP) have been shown to be effective.[1]

    • Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for stable nanocomplex formation.

Protocol 2: Cell Transfection
  • Cell Seeding:

    • One day prior to transfection, seed the target cells (e.g., HEK293T) in a suitable culture plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Gently wash the cells with PBS.

    • Replace the culture medium with a serum-free medium like Opti-MEM.

    • Add the prepared this compound/Cas9 RNP nanocomplex solution dropwise to the cells.

    • Incubate the cells with the nanocomplexes for 4-6 hours at 37°C. The incubation time can be optimized, with significant gene editing observed even after 3 hours of exposure.[1]

  • Post-Transfection Care:

    • After the incubation period, replace the transfection medium with a complete culture medium (containing 10% FBS).

    • Culture the cells for an additional 48-72 hours before proceeding with analysis.

Protocol 3: Assessment of Gene Editing Efficiency
  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercially available kit.

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site by PCR.

  • Mismatch Cleavage Assay (T7E1 Assay):

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the cleavage products by agarose (B213101) gel electrophoresis. The percentage of cleaved DNA corresponds to the gene editing efficiency.

  • Tracking of Indels by Decomposition (TIDE) Analysis:

    • Sequence the PCR products from the treated and control cells.

    • Analyze the sequencing chromatograms using the TIDE web tool to quantify the frequency and nature of insertions and deletions (indels).

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound for gene delivery.

ParameterCell LineRNP:this compound Molar RatioResultReference
Gene Editing Efficiency HEK293T1:150~17% (TIDE assay)[1]
HEK293T1:250Approaching theoretical maximum (~70%)[1]
HeLa1:150Clearly observable gene editing[1]
Gene Correction (HDR) HEK293T1:1:250 (RNP:HDR:this compound)~20%[1]
Cell Viability HEK293T1:250>80%[1]
In Vivo Gene Editing Mouse MuscleNot specified~7-10%[4][5]
Transfection AgentGene Editing EfficiencyCell ViabilityNotesReference
This compound Up to ~70%>80%Efficient in various cell lines, including primary cells.[1]
CRISPRMAX Similar to this compoundNot specifiedA lipid-based commercial reagent used as a positive control.[1]
Lipofectamine 3000 Not directly comparedNot specifiedUsed for plasmid transfection in some related experiments.[1]

Visualizations

Experimental Workflow for this compound-Based Gene Editing

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_rnp 1. Prepare Cas9 RNP form_complex 3. Form Nanocomplexes prep_rnp->form_complex prep_this compound 2. Prepare this compound Solution prep_this compound->form_complex transfect 5. Transfect Cells form_complex->transfect seed_cells 4. Seed Cells seed_cells->transfect post_transfect 6. Post-Transfection Incubation transfect->post_transfect gDNA_extract 7. Extract Genomic DNA post_transfect->gDNA_extract pcr 8. PCR Amplification gDNA_extract->pcr analysis 9. Assess Gene Editing pcr->analysis

Caption: Workflow for this compound-mediated Cas9 RNP delivery and gene editing analysis.

Proposed Mechanism of this compound-Mediated Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome nanocomplex This compound/Cargo Nanocomplex endocytosis Endocytosis nanocomplex->endocytosis 1. Internalization cargo_release Cargo Release nucleus Nucleus cargo_release->nucleus 5. Nuclear Targeting endosome_acid Endosomal Acidification endocytosis->endosome_acid 2. Maturation endosome_rupture Endosomal Escape endosome_acid->endosome_rupture 3. Proton Sponge Effect endosome_rupture->cargo_release 4. Release

Caption: Mechanism of this compound-mediated delivery and endosomal escape.

References

LAH5 Transfection Protocol for Difficult-to-Transfect Cells: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficiently delivering nucleic acids into mammalian cells, particularly those that are notoriously difficult to transfect such as primary cells and suspension cells, remains a significant challenge in research and therapeutic development. The LAH5 peptide, a synthetic, histidine-rich amphipathic cell-penetrating peptide (CPP), has emerged as a promising non-viral vector for the intracellular delivery of various payloads, including plasmid DNA (pDNA) and CRISPR-Cas9 ribonucleoprotein (RNP) complexes. Its unique composition allows for effective condensation of nucleic acids and a pH-sensitive mechanism for endosomal escape, a critical barrier in transfection. This document provides detailed application notes and protocols for utilizing this compound for the successful transfection of difficult-to-transfect cell lines.

The this compound peptide (sequence: KKALLALALHHLAHLAHHLALALKKA) is characterized by its amphipathic nature, with distinct hydrophobic and hydrophilic domains. The lysine (B10760008) residues at the termini are thought to facilitate the initial electrostatic interaction and condensation of negatively charged nucleic acids. The core of the peptide is rich in histidine residues, which play a crucial role in endosomal escape. In the neutral pH of the extracellular environment, the imidazole (B134444) side chains of histidine are largely uncharged. However, upon internalization into the acidic environment of the endosome, these residues become protonated, leading to a conformational change in the peptide and subsequent destabilization of the endosomal membrane, allowing the cargo to be released into the cytoplasm.[1]

Data Presentation

Table 1: this compound (and related LAH4) Transfection Efficiency in Various Cell Lines with Plasmid DNA
Cell LineTransfection ReagentTransfection EfficiencyReporter GeneReference
HEK 293LAH4~50%GFP[2]
HepG2LAH4Comparable to 25-kDa PEILuciferase[2]
911 cellsLAH4HighLuciferase[3]
MDCKLAH4-L1 (in complex with PAMAM)>30%GFP[4]
HeLaLAH4-L1 (in complex with PAMAM)>90%GFP[4]
Table 2: Cell Viability/Cytotoxicity Data for LAH4/DNA Complexes
Cell LineAssayCell ViabilityNotesReference
HEK 293Protein Content & Cell Count88% protein content compared to untreated cells; cell number unchanged.30 hours post-transfection.[2]
HepG2Protein Content & MTT AssayLow cytotoxicity; not the cause of lower transfection efficiency of some mutants.The treatment was well-tolerated by the cells.[2]
HeLaCell Viability AssayHighIn the context of a PAMAM/LAH4-L1/DNA ternary complex.[4]

Experimental Protocols

Materials
  • This compound peptide (lyophilized)

  • Endotoxin-free plasmid DNA (0.5-1.0 µg/µL in sterile, nuclease-free water or TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Difficult-to-transfect cells (e.g., primary fibroblasts, suspension cells)

  • 96-well or 24-well tissue culture plates

  • Sterile, nuclease-free microcentrifuge tubes

Protocol 1: this compound-mediated Plasmid DNA Transfection

This protocol is adapted from methodologies developed for the closely related LAH4 peptide and is suitable for a 24-well plate format. Optimization is recommended for each specific cell type and plasmid.

1. Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. b. For suspension cells, seed at a recommended density for transfection (e.g., 2-5 x 10^5 cells/well) on the day of the experiment.

2. Preparation of this compound/pDNA Complexes: a. Dilute pDNA: In a sterile microcentrifuge tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by pipetting. b. Dilute this compound: In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound peptide in 50 µL of serum-free medium. The optimal peptide-to-DNA ratio (w/w) needs to be determined empirically but a starting point of 5:1 to 10:1 (µg of peptide to µg of DNA) is recommended. c. Form Complexes: Add the diluted this compound solution to the diluted pDNA solution. Mix immediately by gentle vortexing or pipetting. d. Incubate: Incubate the this compound/pDNA mixture at room temperature for 20-30 minutes to allow for complex formation.

3. Transfection of Cells: a. Adherent Cells: Aspirate the culture medium from the wells and wash once with serum-free medium. Add the 100 µL of this compound/pDNA complexes dropwise to the cells. b. Suspension Cells: The this compound/pDNA complexes can be directly added to the cells in their culture medium. c. Incubate the cells with the complexes for 3-4 hours at 37°C in a CO2 incubator.

4. Post-Transfection: a. After the incubation period, add 400 µL of complete culture medium (containing serum) to each well without removing the transfection complexes. b. For sensitive cell lines, the medium containing the transfection complexes can be replaced with fresh, complete medium after the 3-4 hour incubation. c. Culture the cells for 24-72 hours before assessing transgene expression.

Protocol 2: Assessment of Transfection Efficiency (GFP Reporter)

1. Sample Preparation: a. 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to get a qualitative assessment of GFP expression. b. For quantitative analysis, prepare the cells for flow cytometry. For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium and then centrifuge. For suspension cells, directly collect the cells by centrifugation. c. Resuspend the cell pellet in 300-500 µL of FACS buffer (e.g., PBS with 1% FBS).

2. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation. b. Gate the live cell population based on forward and side scatter. c. Quantify the percentage of GFP-positive cells and the mean fluorescence intensity of the positive population. Use untransfected cells as a negative control to set the gate for GFP expression.

Protocol 3: Cell Viability Assessment (MTS Assay)

1. Assay Setup: a. Perform the this compound transfection in a 96-well plate format. Include untransfected cells as a negative control and cells treated with a lysis buffer as a positive control for cell death. b. 24-48 hours post-transfection, proceed with the MTS assay.

2. MTS Reagent Addition: a. Prepare the MTS reagent according to the manufacturer's instructions. b. Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium. c. Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

3. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untransfected control cells after subtracting the background absorbance from the media-only wells.

Mandatory Visualizations

G cluster_0 Preparation of this compound/pDNA Complexes cluster_1 Transfection and Analysis Dilute pDNA Dilute Plasmid DNA in Serum-Free Medium Combine Combine and Mix Dilute pDNA->Combine Dilute this compound Dilute this compound Peptide in Serum-Free Medium Dilute this compound->Combine Incubate Incubate 20-30 min at Room Temperature Combine->Incubate Complexes This compound/pDNA Nanocomplexes Incubate->Complexes Add to Cells Add Complexes to Cells Complexes->Add to Cells Incubate Cells Incubate 3-4 hours Add to Cells->Incubate Cells Add Medium Add Complete Medium Incubate Cells->Add Medium Culture Culture for 24-72 hours Add Medium->Culture Analysis Assess Transgene Expression and Cell Viability Culture->Analysis

Caption: Workflow for this compound-mediated plasmid DNA transfection.

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 Nuclear Import and Transcription Complex This compound/pDNA Nanocomplex Binding Binding to Cell Surface Complex->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Complex in Endosome (pH ~7.4 -> 5.5) Endocytosis->Endosome Protonation Histidine Protonation Endosome->Protonation Low pH Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release pDNA Release into Cytoplasm Destabilization->Release Nuclear Import pDNA Nuclear Import Release->Nuclear Import Transcription Transcription Nuclear Import->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Transgene Protein Translation->Protein

Caption: Proposed signaling pathway for this compound-mediated pDNA delivery.

References

Application Notes and Protocols for Preparing LAH5 Peptide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAH5 is a synthetic, amphipathic cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various molecular cargoes.[1][2][3][4][5] Its sequence, rich in lysine, alanine, leucine, and histidine residues, allows it to interact with and traverse cell membranes.[1][6] A key application of this compound is in the field of gene editing, where it has been shown to form nanocomplexes with Cas9 ribonucleoprotein (RNP) to facilitate its delivery into cells for targeted gene modification.[2][3][4][5][7][8] Proper preparation of this compound peptide stock solutions is a critical first step to ensure experimental reproducibility and success. These application notes provide detailed protocols for the solubilization, handling, and storage of this compound peptide.

Physicochemical Properties and Storage

Accurate characterization and proper storage of the this compound peptide are fundamental for maintaining its integrity and functionality. The lyophilized powder is the most stable form for long-term storage.

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueReference
Sequence Lys-Lys-Ala-Leu-Leu-Ala-Leu-Ala-Leu-His-His-Leu-Ala-His-Leu-Ala-His-His-Leu-Ala-Leu-Ala-Leu-Lys-Lys-Ala[1][6]
Molecular Weight 2803.44 g/mol [1][6]
Appearance White to off-white solid[1][6]
Purity >95% (Typically)Vendor Specific
Solubility (in vitro) ≥ 100 mg/mL in DMSO (35.67 mM)[1][6]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Lyophilized Powder -80°CUp to 2 yearsSealed container, away from moisture and light.[1][9]
-20°CUp to 1 yearSealed container, away from moisture and light.[1][9]
Stock Solution (in solvent) -80°CUp to 6 monthsAliquoted to avoid freeze-thaw cycles.[1][10]
-20°CUp to 1 monthAliquoted to avoid freeze-thaw cycles.[1][10]

Experimental Protocols

Protocol 1: General Handling of Lyophilized Peptide

To prevent degradation and ensure accurate weighing, proper handling of the lyophilized this compound peptide is essential.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[9] This prevents condensation from forming on the peptide, as it can be hygroscopic.[9]

  • Weighing: Weigh the desired amount of peptide quickly in a clean environment.

  • Storage: Promptly reseal the vial and store the remaining lyophilized peptide at -20°C or -80°C as recommended.[9][11]

Protocol 2: Preparation of High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock of this compound, leveraging its high solubility in dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Preparation: Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO to prepare the stock solution. Hygroscopic DMSO can negatively impact solubility.[1][6]

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. (See Table 3 for examples).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed this compound peptide.

  • Mixing: Vortex or sonicate the solution gently until the peptide is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[1][10]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][10]

Table 3: Example Volumes for this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compoundVolume of DMSO to Add
10 mM1 mg35.67 µL
10 mM5 mg178.35 µL
20 mM1 mg17.84 µL
20 mM5 mg89.18 µL
35.67 mM (100 mg/mL)10 mg100 µL

*Calculations are based on a molecular weight of 2803.44 g/mol .

Protocol 3: Preparation of Aqueous Stock Solution for Biological Experiments

For many cell-based assays, an aqueous-based stock solution is preferred. The following protocol is based on methods used in recent gene-editing studies.[2][12]

  • Reagent Preparation: Prepare a 0.1% (v/v) acetic acid solution in nuclease-free water. Sterile filter the solution.

  • Calculation: Determine the required volume of the 0.1% acetic acid solution to achieve the desired final peptide concentration (e.g., 750 µM).[2][12]

  • Dissolution: Add the calculated volume of the acidic solution to the lyophilized this compound peptide.

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes and store at -80°C for up to 6 months.[1]

Visualized Workflows and Mechanisms

Peptide Handling and Stock Preparation Workflow

The following diagram outlines the critical steps from receiving the lyophilized peptide to preparing a ready-to-use stock solution.

G cluster_storage Storage of Lyophilized Peptide cluster_prep Preparation for Use cluster_dissolution Dissolution cluster_final Final Stock Solution storage Receive and Store Lyophilized this compound (-20°C or -80°C) equilibrate Equilibrate to Room Temperature (in Desiccator) storage->equilibrate 1. weigh Weigh Peptide equilibrate->weigh 2. choose_solvent Choose Solvent (e.g., DMSO or 0.1% Acetic Acid) weigh->choose_solvent 3. dissolve Add Solvent and Mix (Vortex/Sonicate) choose_solvent->dissolve 4. aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5. store_stock Store Aliquots (-80°C) aliquot->store_stock 6.

Caption: Workflow for preparing this compound peptide stock solutions.

This compound-Mediated Cargo Delivery Mechanism

This compound facilitates the delivery of cargo, such as Cas9 RNP, by first forming a nanocomplex. This complex interacts with the cell membrane and is internalized. The peptide's properties then aid in endosomal escape, releasing the cargo into the cytoplasm.

G This compound This compound Peptide Nanocomplex This compound/RNP Nanocomplex This compound->Nanocomplex RNP Cas9 RNP (Cargo) RNP->Nanocomplex Cell Target Cell Nanocomplex->Cell 1. Internalization Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 2. Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus 3. Nuclear Entry GeneEditing Gene Editing Nucleus->GeneEditing 4. Action

Caption: Mechanism of this compound-mediated Cas9 RNP delivery.

References

Application Notes and Protocols for LAH5-Mediated Co-Delivery of Ribonucleoprotein (RNP) and Homology-Directed Repair (HDR) Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing. Efficient delivery of the Cas9 ribonucleoprotein (RNP) complex and a DNA template for homology-directed repair (HDR) into target cells remains a critical challenge for therapeutic applications. LAH5, an amphipathic, histidine-rich cell-penetrating peptide (CPP), offers a promising non-viral strategy for the co-delivery of both Cas9 RNP and single-stranded DNA (ssDNA) HDR templates.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound for efficient in vitro gene editing.

The this compound peptide facilitates the formation of nanocomplexes with the Cas9 RNP and HDR template, promoting cellular uptake and subsequent endosomal escape, which is crucial for the nuclear delivery of the editing machinery.[1][4] The histidine residues in the this compound sequence are thought to play a key role in the pH-dependent destabilization of the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1] Studies have demonstrated successful gene editing in various cell lines, including HEK293T, HeLa, and primary fibroblasts, using this delivery system.[1][4] Furthermore, chemical modifications of the this compound peptide, such as the addition of oleic acid, have been shown to enhance delivery efficiency and stability.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound/RNP and this compound/RNP/HDR Nanocomplexes
Molar Ratio (RNP:this compound)CargoHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
1:50RNP150 ± 200.4 ± 0.1+5 ± 2[1]
1:100RNP120 ± 150.3 ± 0.1+10 ± 3[1]
1:150RNP100 ± 100.2 ± 0.05+15 ± 3[1]
1:250RNP90 ± 100.2 ± 0.05+20 ± 4[1]
1:1:150RNP + HDR Template110 ± 150.25 ± 0.05+18 ± 4[1]

Data are represented as mean ± standard deviation.

Table 2: Gene Editing Efficiency of this compound-mediated RNP Delivery in HEK293T Cells
Molar Ratio (RNP:this compound)RNP Concentration (nM)Gene Editing Efficiency (%) (Fluorescent Reporter Assay)Reference
1:5020~20[4]
1:10020~40[4]
1:15020~60[4]
1:25020~70[4]

Gene editing efficiency was quantified by measuring the percentage of eGFP positive cells via flow cytometry 48 hours post-transfection.

Table 3: HDR-mediated Gene Correction Efficiency using this compound
Cell LineMolar Ratio (RNP:HDR:this compound)RNP/HDR Concentration (nM)Gene Correction Efficiency (%)Reference
HEK293T HDR Reporter1:1:15020~15[7]
HEK293T HDR Reporter1:1:20020~20[7]
HEK293T HDR Reporter1:1:25020>20[7]

Gene correction was assessed using a fluorescent reporter system where the expression of a blue fluorescent protein (BFP) indicates successful HDR.

Experimental Protocols

This protocol outlines the steps for the co-delivery of Cas9 RNP and an ssDNA HDR template into mammalian cells using the this compound peptide.

Materials:

  • spCas9 protein

  • Synthetic single guide RNA (sgRNA) targeting the gene of interest

  • Single-stranded DNA (ssDNA) HDR template

  • This compound peptide (KKALLALALHHLAHLAHHLALALKKA)

  • Opti-MEM I Reduced Serum Medium

  • Nuclease-free water

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reagents for gene editing analysis (e.g., DNA extraction kit, PCR reagents, primers flanking the target site, T7 Endonuclease I or sequencing service)

Protocol:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 30,000 cells per well for HEK293T).

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Cas9 RNP Complexes:

    • In a sterile nuclease-free microcentrifuge tube, dilute spCas9 protein and sgRNA to the desired concentration in Opti-MEM. A final concentration of 20 nM for the RNP complex in the cell culture well is a good starting point.

    • Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Formation of this compound/RNP/HDR Nanocomplexes:

    • To the pre-formed RNP complexes, add the ssDNA HDR template. A 1:1 molar ratio of RNP to HDR template is recommended as a starting point.[7] Mix gently by pipetting.

    • Incubate for 5 minutes at room temperature.[4]

    • In a separate tube, dilute the this compound peptide in Opti-MEM to the desired concentration. Molar ratios of RNP to this compound ranging from 1:50 to 1:250 have been shown to be effective.[1][4]

    • Add the diluted this compound peptide to the RNP/HDR template mixture. Mix gently and incubate for 10-15 minutes at room temperature to allow for the formation of nanocomplexes.[4] The final volume of the nanocomplex solution should be around 20 µL per well for a 96-well plate.

  • Transfection of Cells:

    • Carefully remove the cell culture medium from the wells.

    • Gently add the 20 µL of the this compound/RNP/HDR nanocomplex solution to each well.

    • Incubate the cells with the nanocomplexes for 4 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation, add 180 µL of complete cell culture medium to each well without removing the transfection complexes.

    • Continue to incubate the cells for 48-72 hours.

  • Analysis of Gene Editing Efficiency:

    • After 48-72 hours, harvest the cells.

    • Isolate genomic DNA using a suitable kit.

    • Amplify the genomic region surrounding the target site by PCR.

    • Analyze the PCR products for the presence of insertions and deletions (indels) resulting from non-homologous end joining (NHEJ) using methods such as the T7 Endonuclease I assay or by Sanger sequencing followed by TIDE or ICE analysis.

    • To assess HDR efficiency, the introduction of a specific mutation or tag from the HDR template can be detected by restriction fragment length polymorphism (RFLP) analysis (if a restriction site is introduced/disrupted), Sanger sequencing, or next-generation sequencing (NGS).

Visualizations

experimental_workflow cluster_preparation Nanocomplex Preparation cluster_delivery Cellular Delivery & Incubation cluster_analysis Analysis cas9 Cas9 Protein rnp RNP Complex Formation (10-15 min, RT) cas9->rnp sgrna sgRNA sgrna->rnp rnp_hdr RNP + HDR Mixture (5 min, RT) rnp->rnp_hdr hdr HDR Template hdr->rnp_hdr nanocomplex This compound/RNP/HDR Nanocomplex (10-15 min, RT) rnp_hdr->nanocomplex This compound This compound Peptide This compound->nanocomplex transfection Transfection (4h) nanocomplex->transfection cells Seed Cells (24h prior) cells->transfection incubation Incubation (48-72h) transfection->incubation harvest Harvest Cells & Isolate gDNA incubation->harvest pcr PCR Amplification harvest->pcr analysis Gene Editing Analysis (T7E1, Sequencing) pcr->analysis

Caption: Experimental workflow for this compound-mediated co-delivery of RNP and HDR templates.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome (Acidic pH) nanocomplex This compound/RNP/HDR Nanocomplex endocytosed_complex Internalized Nanocomplex nanocomplex->endocytosed_complex Endocytosis protonation Histidine Protonation endocytosed_complex->protonation Low pH destabilization Membrane Destabilization protonation->destabilization released_cargo Released RNP & HDR Template destabilization->released_cargo Endosomal Escape cytoplasm Cytoplasm nucleus Nucleus released_cargo->nucleus gene_editing Gene Editing nucleus->gene_editing

Caption: Proposed mechanism of this compound-mediated endosomal escape.

logical_relationship This compound This compound Peptide Nanocomplex Nanocomplex This compound->Nanocomplex RNP Cas9 RNP RNP->Nanocomplex HDR HDR Template HDR->Nanocomplex Cell Target Cell Nanocomplex->Cell Delivery Editing Gene Editing Cell->Editing Leads to

Caption: Logical relationship of components for this compound-mediated gene editing.

References

Application Notes and Protocols for LAH5 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of the LAH5 peptide in molecular biology, with a primary focus on its use as a delivery vehicle for CRISPR-Cas9 gene-editing reagents. Detailed protocols for key experiments are provided to facilitate the practical implementation of this technology in the laboratory.

Introduction to this compound

This compound is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) with the sequence KKALLALALHHLAHLAHHLALALKKA.[1] It was initially developed for the delivery of plasmid DNA.[1] More recently, it has been effectively repurposed for the intracellular delivery of ribonucleoprotein (RNP) complexes, specifically the Cas9 protein and single-guide RNA (sgRNA) required for CRISPR-mediated gene editing.[1][2][3][4][5][6] The histidine-rich nature of this compound is thought to be crucial for its mechanism of action, facilitating endosomal escape and the release of its cargo into the cytoplasm.[1]

Core Application: CRISPR-Cas9 RNP Delivery for Gene Editing

The primary in vitro application of this compound is to mediate the efficient delivery of CRISPR-Cas9 RNPs into a variety of cell lines for gene editing purposes, including both gene knockouts and precise modifications via homology-directed repair (HDR).[2][3][4][5][6] this compound forms nanocomplexes with the RNP cargo, enabling cellular uptake.[2][3][4][5][6] This delivery system has been successfully demonstrated in cell lines such as HEK293T, HeLa, HEPG2, ARPE-19, and primary human fibroblasts.[2][6]

Mechanism of Action:

The proposed mechanism for this compound-mediated delivery involves the following steps:

  • Nanocomplex Formation: The cationic this compound peptide interacts with the anionic Cas9 RNP to form stable nanocomplexes.

  • Cellular Internalization: These nanocomplexes are internalized by target cells, likely through the endocytic pathway.[2][4]

  • Endosomal Escape: The histidine residues in this compound become protonated in the acidic environment of the endosome, leading to endosomal membrane destabilization and release of the RNP into the cytoplasm.[1]

  • Nuclear Translocation and Gene Editing: The Cas9 RNP, now in the cytoplasm, translocates to the nucleus where it can perform the targeted gene editing.

LAH5_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) cluster_nucleus Nucleus This compound This compound Nanocomplex Nanocomplex This compound->Nanocomplex Complexation Cas9_RNP Cas9 RNP Cas9_RNP->Nanocomplex Endocytosed_Nanocomplex Nanocomplex Nanocomplex->Endocytosed_Nanocomplex Endocytosis Released_RNP Cas9 RNP Nuclear_RNP Cas9 RNP Released_RNP->Nuclear_RNP Nuclear Import Endocytosed_Nanocomplex->Released_RNP Endosomal Escape DNA Genomic DNA Nuclear_RNP->DNA Targeting & Cleavage Edited_DNA Edited DNA DNA->Edited_DNA Repair

Caption: Proposed mechanism of this compound-mediated Cas9 RNP delivery.

Quantitative Data Summary

The following tables summarize key quantitative data for the formation and application of this compound-RNP nanocomplexes.

Table 1: Nanocomplex Characterization
Molar Ratio (RNP:this compound)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.4
1:50~150~0.3~5~15
1:100~160~0.3~6~18
1:150~170~0.3~7~20
1:200~180~0.3~8~22
1:250~200~0.3~9~25

Note: The size and zeta potential can vary depending on the specific cargo and buffer conditions. The data presented are approximations based on published findings.[7][8]

Table 2: Gene Editing Efficiency in Various Cell Lines
Cell LineTarget GeneRNP:this compound RatioHDR Efficiency (%)Indel Frequency (%)
HEK293T (Stoplight Reporter)Reporter1:1:250 (RNP:HDR Template:this compound)~12N/A
HEK293TCCR51:250N/A~25-30
HeLaCCR51:250N/A~30-40
HEPG2CCR51:250N/A~15-20
ARPE-19CCR51:250N/A~10-15
Primary Human FibroblastsCCR51:250N/A~5-10

Note: Gene editing efficiencies are highly dependent on the cell type, target locus, and experimental conditions.[2][6] A modified version of this compound, C18:1-LAH5, has shown significantly enhanced gene editing efficiency, reaching up to 63% in HEK293T cells.[9]

Experimental Protocols

Protocol 1: Formation of this compound-RNP Nanocomplexes

This protocol describes the preparation of nanocomplexes for the delivery of Cas9 RNP and an optional single-stranded DNA (ssDNA) homology-directed repair (HDR) template.

Materials:

  • spCas9 protein

  • Chemically synthesized sgRNA

  • This compound peptide solution

  • ssDNA HDR template (optional)

  • Nuclease-free water

  • Opti-MEM or other serum-free medium

Procedure:

  • Prepare Cas9 RNP: a. In a sterile, nuclease-free microcentrifuge tube, mix Cas9 protein and sgRNA at a 1:1 molar ratio. b. Incubate at room temperature for 10 minutes to allow for RNP formation.

  • Add HDR Template (if applicable): a. If performing HDR, add the ssDNA template to the pre-formed RNP. Molar ratios of RNP to HDR template can vary, with 1:1, 1:2, and 1:4 being common starting points.[2] b. Incubate at room temperature for 5 minutes.[2]

  • Form Nanocomplexes: a. Add the this compound peptide to the RNP or RNP/HDR mixture. The molar ratio of RNP to this compound can be varied, with ratios between 1:50 and 1:250 being effective.[2] b. Gently mix and incubate at room temperature for 10 minutes to allow for the formation of nanocomplexes.[2]

  • Cell Transfection: a. The freshly prepared nanocomplexes are now ready to be added to cells in culture. It is recommended to add the complexes to cells in a serum-free medium like Opti-MEM.

Protocol1_Workflow cluster_prep Preparation Cas9 Cas9 Protein RNP_Formation Incubate 10 min @ RT Cas9->RNP_Formation 1:1 molar ratio sgRNA sgRNA sgRNA->RNP_Formation HDR_Template HDR Template (optional) Add_HDR Incubate 5 min @ RT HDR_Template->Add_HDR This compound This compound Peptide Nanocomplex_Formation Incubate 10 min @ RT This compound->Nanocomplex_Formation 1:50 to 1:250 molar ratio RNP_Formation->Add_HDR Formed RNP Add_HDR->Nanocomplex_Formation Ready_for_Transfection Ready for Transfection Nanocomplex_Formation->Ready_for_Transfection Nanocomplexes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LAH5-RNP Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of ribonucleoprotein (RNP) complexes using the LAH5 cell-penetrating peptide. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve high-efficiency gene editing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for RNP delivery?

A1: this compound is an amphipathic, cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of cargo like CRISPR-Cas9 RNP complexes.[1][2][3] Its membrane-disrupting properties, particularly in the acidic environment of the endosome, are thought to promote the release of the RNP cargo into the cytoplasm, a critical step for reaching the nucleus and performing gene editing.[2]

Q2: Why is the molar ratio of this compound to RNP critical for success?

A2: The molar ratio between the this compound peptide and the RNP complex is a crucial parameter that dictates the physicochemical properties and biological activity of the resulting nanocomplexes. This ratio influences:

  • Nanocomplex Formation: A sufficient molar excess of this compound is required to electrostatically complex with the RNP and neutralize its charge, leading to the formation of stable nanoparticles.[4] Studies show that at molar ratios of this compound to RNP greater than 50, the mobility of the RNP in an agarose (B213101) gel is lost, indicating stable complex formation.[4]

  • Cellular Uptake and Endosomal Escape: The ratio affects the overall charge and size of the particles, which are key determinants for cellular internalization and subsequent escape from the endosome.[1][2]

  • Gene Editing Efficiency: The delivery efficiency, and thus the ultimate gene editing outcome, is highly dependent on the molar ratio. Functional screening has shown that increasing the amount of this compound relative to a fixed concentration of RNP leads to higher gene editing rates.[4]

  • Cell Viability: While essential for delivery, excessive concentrations of this compound can lead to cytotoxicity.[5] Therefore, optimizing the ratio is a balance between maximizing editing efficiency and minimizing toxicity.

Q3: What is a good starting point for the this compound to RNP molar ratio?

A3: Based on functional studies, a range of this compound to RNP molar ratios between 1:50 and 1:250 is recommended for initial experiments.[4] The optimal ratio has been identified as 1:250 in HEK293T reporter cell lines, achieving up to 70% gene editing efficiency.[4] It is advisable to test a range of ratios to determine the optimal condition for your specific cell type and experimental setup.

Troubleshooting Guide

Q4: I am observing low gene editing efficiency. What are the possible causes and solutions?

A4: Low gene editing efficiency is a common issue that can stem from several factors.

Potential Cause Recommended Solution
Suboptimal this compound:RNP Molar Ratio The ratio is too low for efficient complexation and delivery. Solution: Titrate the molar ratio of this compound to RNP. Perform a dose-response experiment using a fixed amount of RNP (e.g., 20 nM) and increasing molar excess of this compound (e.g., 50x, 150x, 250x).[4]
Inefficient Nanocomplex Formation The this compound and RNP are not forming stable complexes. Solution: Confirm complex formation using an Electrophoretic Mobility Shift Assay (EMSA). At sufficient ratios (≥50-fold molar excess of this compound), the RNP should be retained in the loading well of the agarose gel.[4][6] Also, ensure proper buffer conditions (e.g., HEPES at pH 7.4) and incubation times (10 minutes at room temperature) are used during preparation.[4]
Cell Type Variability Different cell lines and primary cells have varying transfection efficiencies. Solution: The optimal ratio may be cell-type dependent. Test a broader range of molar ratios and consider increasing the incubation time of the nanocomplexes with the cells.
Incorrect RNP Assembly The Cas9 protein and sgRNA are not forming a functional RNP complex. Solution: Ensure high-quality Cas9 and sgRNA are used. Pre-incubate Cas9 and sgRNA for 10 minutes at room temperature before adding this compound to allow for RNP assembly.[4] Some protocols suggest an excess of gRNA to Cas9 can improve efficiency in certain systems, though an equimolar ratio is the standard starting point for RNP formation.[7][8]

Q5: My cells are showing high levels of toxicity or death after transfection. What should I do?

A5: High cytotoxicity is typically caused by an excessive concentration of the delivery peptide.

Potential Cause Recommended Solution
This compound Concentration is Too High High molar ratios of this compound can disrupt cell membranes and cause toxicity. Studies have noted toxicity when the RNP:this compound ratio exceeds 1:400.[5] Solution: Reduce the molar excess of this compound used. If the 1:250 ratio proves toxic for your cell type, test lower ratios such as 1:150 or 1:50. Determine the highest non-toxic dose for your specific cells.
Poor Cell Health Pre-transfection Unhealthy or overly confluent cells are more susceptible to transfection-related stress. Solution: Ensure cells are healthy, actively dividing, and plated at an appropriate confluency (e.g., 50%) before starting the experiment.[4]

Data Presentation: Effect of Molar Ratio on Nanocomplex Properties

The following tables summarize quantitative data on how the this compound to RNP molar ratio affects the physical characteristics and functional efficiency of the nanocomplexes.

Table 1: Physicochemical Properties of this compound-RNP Nanocomplexes (Data synthesized from figures presented in referenced studies)[1][2][4]

Molar Ratio (RNP:this compound)Average Size (d.nm)Zeta Potential (mV) at pH 7.4
1:0 (RNP only)~20Negative
1:50~400Slightly Negative / Neutral
1:150~250Positive
1:250~200More Positive

Table 2: Functional Outcome of Varying this compound:RNP Molar Ratios [4]

Molar Ratio (RNP:this compound)Gene Editing Efficiency (eGFP+ cells)
1:50~10%
1:150~40%
1:250~70%

Experimental Protocols & Workflows

A clear understanding of the experimental workflow is crucial for reproducible results.

G cluster_prep Step 1: Nanocomplex Preparation cluster_delivery Step 2: Cellular Delivery cluster_analysis Step 3: Analysis rnp_formation RNP Formation (Cas9 + sgRNA) 10 min @ RT lah5_add Add this compound Peptide (Vary Molar Ratio) rnp_formation->lah5_add HEPES Buffer pH 7.4 complex_formation Nanocomplex Formation (this compound-RNP) 10 min @ RT lah5_add->complex_formation transfection Transfect Cells (24h incubation) complex_formation->transfection Add to cells in Opti-MEM plate_cells Plate Cells (50% confluency) plate_cells->transfection 24h prior media_change Replace with Fresh Medium transfection->media_change incubation_post Incubate for Additional 24-48h media_change->incubation_post analysis Assess Gene Editing (Flow Cytometry, TIDE, etc.) incubation_post->analysis

Caption: Experimental workflow for this compound-mediated RNP delivery and analysis.

Protocol 1: Preparation of this compound-RNP Nanocomplexes [4]

This protocol is for preparing complexes at various molar ratios for a typical 96-well plate experiment with a final RNP concentration of 20 nM.

  • RNP Formation:

    • In a sterile microcentrifuge tube, mix equal volumes of 0.75 µM spCas9 protein and 0.75 µM sgRNA, both diluted in HEPES buffer (pH 7.4).

    • Pipette gently to mix.

    • Incubate at room temperature (RT) for 10 minutes to allow the RNP to form.

  • Nanocomplex Formation:

    • In separate tubes, prepare the required concentrations of this compound peptide solution. To achieve final RNP:this compound molar ratios of 1:50, 1:150, and 1:250, you will add this compound to the RNP solution from step 1.

    • Add the appropriate volume of this compound solution to the pre-formed RNP complex.

    • Incubate at RT for 10 minutes to allow for the formation of stable nanocomplexes.

  • Transfection:

    • The complexes are now ready to be diluted in a serum-free medium like Opti-MEM and added to the cells.

Protocol 2: Assessment of Gene Editing by Reporter Assay [4]

This protocol uses a "stoplight" reporter cell line where gene editing (indel formation) corrects a frameshift and switches fluorescence from red (mCherry) to green (eGFP).

  • Cell Plating: Twenty-four hours before transfection, plate 30,000 HEK293T stoplight reporter cells per well in a 96-well plate to achieve ~50% confluency at the time of transfection.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the this compound-RNP nanocomplexes (prepared as in Protocol 1) diluted in Opti-MEM to each well.

    • Incubate the cells for 24 hours at 37°C.

  • Recovery:

    • After 24 hours, replace the transfection medium with fresh, complete culture medium (e.g., DMEM with 10% FBS).

    • Incubate for an additional 24-48 hours to allow for protein expression.

  • Analysis:

    • Harvest the cells and analyze the percentage of eGFP-positive cells using flow cytometry. The mCherry signal can be used to identify the total cell population.

Cellular Delivery Pathway

The following diagram illustrates the hypothesized mechanism by which this compound peptides deliver RNP cargo into the cell nucleus.

G Hypothesized this compound-RNP Cellular Uptake Pathway extracellular 1. Extracellular Space (this compound-RNP Nanocomplex) membrane_interaction 2. Interaction with Cell Membrane extracellular->membrane_interaction endocytosis 3. Endocytosis membrane_interaction->endocytosis endosome 4. Endosome Acidification (Low pH) endocytosis->endosome escape 5. This compound-mediated Endosomal Escape endosome->escape pH drop activates This compound lytic activity cytosol 6. RNP Release into Cytosol escape->cytosol nls 7. Nuclear Import (via Cas9 NLS) cytosol->nls nucleus 8. Gene Editing in Nucleus nls->nucleus

Caption: Proposed mechanism of this compound-mediated RNP delivery and endosomal escape.

References

Technical Support Center: Troubleshooting Low Transfection Efficiency with LAH5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAH5-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amphipathic, histidine-rich cell-penetrating peptide (CPP) designed for the intracellular delivery of nucleic acids.[1][2] Its mechanism of action involves the formation of nanocomplexes with negatively charged cargo, such as plasmid DNA (pDNA) or ribonucleoprotein (RNP). These nanocomplexes are internalized by cells primarily through endocytosis. The histidine residues in the this compound peptide are thought to play a crucial role in endosomal escape. In the acidic environment of the endosome, the histidine residues become protonated, leading to a change in the peptide's conformation and destabilization of the endosomal membrane. This allows the this compound/cargo complex to be released into the cytoplasm, and for pDNA or RNP to travel to the nucleus.[1][3]

Q2: My transfection efficiency with this compound is low. What are the most common causes?

Low transfection efficiency can be attributed to several factors. The most common issues include:

  • Suboptimal this compound:cargo ratio: The ratio of this compound to your nucleic acid is critical for efficient complex formation and uptake.[1][3]

  • Poor cell health: Cells should be healthy, actively dividing, and at a low passage number.[4][5]

  • Incorrect cell density: Cell confluency at the time of transfection can significantly impact efficiency.[4][5]

  • Degraded or impure nucleic acid: The quality of your pDNA or RNP will directly affect the outcome of your experiment.[5]

  • Presence of inhibitors: Components in the culture medium, such as serum or antibiotics, can interfere with transfection.[5][6][7]

  • Incorrect complex formation protocol: The method used to form the this compound-cargo complexes is crucial for their effectiveness.[1][3]

Q3: Can I use this compound for both plasmid DNA and CRISPR/Cas9 RNP delivery?

Yes, this compound was initially developed for plasmid DNA delivery and has more recently been shown to be highly effective for the delivery of CRISPR/Cas9 ribonucleoprotein (RNP) complexes.[1][2][3] While the fundamental principles of complex formation and delivery are similar, optimization of the this compound:cargo ratio and other parameters may be required for each specific application.

Q4: Is this compound toxic to cells?

This compound generally exhibits low cytotoxicity at optimal concentrations. However, like most transfection reagents, high concentrations can lead to decreased cell viability.[1] It is essential to perform a dose-response experiment to determine the optimal this compound concentration that provides high transfection efficiency with minimal toxicity for your specific cell type.

Troubleshooting Guides

Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal this compound:Cargo Ratio Perform a titration experiment to determine the optimal molar ratio of this compound to your nucleic acid. For RNP delivery, ratios between 1:50 and 1:250 (RNP:this compound) have been shown to be effective.[1] For pDNA, a wider range may need to be tested.
Poor Cell Health Use cells that are in the exponential growth phase and have a viability of >90%. Ensure cells are from a low passage number.[4][5]
Incorrect Cell Density Optimize the cell confluency at the time of transfection. A starting point for many cell lines is 70-90% confluency for adherent cells.[4][5]
Poor Nucleic Acid Quality Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. For RNP, ensure the protein and guide RNA are of high quality and properly complexed.[5]
Incorrect Complex Formation Prepare this compound-cargo complexes in a serum-free medium, such as Opti-MEM.[1] Allow sufficient incubation time (e.g., 10-20 minutes at room temperature) for complexes to form before adding them to the cells.[1][7]
Presence of Serum/Antibiotics While this compound has been shown to have some efficacy in the presence of serum, for initial optimization, it is recommended to form the complexes in a serum-free medium.[1][2] Avoid using antibiotics in the cell culture medium during transfection.[5][6]
Incorrect Incubation Time Optimize the incubation time of the complexes with the cells. For this compound-mediated RNP delivery, significant efficiency has been observed with incubation times as short as 3 hours.[1] A typical incubation time before changing the medium is 4-6 hours.
High Cell Toxicity
Potential Cause Recommended Solution
This compound Concentration Too High Perform a cytotoxicity assay (e.g., MTS assay) to determine the maximum non-toxic concentration of this compound for your cells. Reduce the amount of this compound used in the transfection.[1]
High Concentration of Nucleic Acid Excessive amounts of foreign nucleic acid can be toxic to cells. Reduce the amount of pDNA or RNP being transfected.
Prolonged Exposure to Complexes Change the medium 4-6 hours after adding the transfection complexes to the cells to remove residual complexes and reduce toxicity.
Poor Cell Health Pre-transfection Ensure cells are healthy and not stressed before transfection, as this can exacerbate the toxic effects of the transfection process.

Data Summary

Optimal Transfection Parameters for this compound-RNP Delivery
Parameter Recommended Range Cell Lines Tested
Molar Ratio (RNP:this compound) 1:50 to 1:250HEK293T, HeLa, HEPG2, ARPE-19, Primary Fibroblasts[1]
Cell Confluency 50-90%General recommendation for adherent cells[4][5]
Incubation Time 3 - 24 hoursHEK293T[1]
Complex Formation Time 10 - 20 minutesGeneral recommendation[1][7]

Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell type and experimental setup.

Experimental Protocols

Protocol 1: this compound-Mediated RNP Transfection

This protocol is adapted from studies on CRISPR/Cas9 RNP delivery using this compound.[1]

Materials:

  • This compound peptide

  • Cas9 protein

  • Synthetic single guide RNA (sgRNA)

  • Nuclease-free water

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach the desired confluency (e.g., 70-90%) at the time of transfection.

  • RNP Complex Formation: a. In a sterile tube, dilute the required amount of Cas9 protein and sgRNA in a small volume of serum-free medium. b. Incubate at room temperature for 10 minutes to allow for RNP complex formation.

  • This compound-RNP Nanocomplex Formation: a. In a separate sterile tube, dilute the required amount of this compound peptide in serum-free medium. b. Add the this compound solution to the RNP solution. The final molar ratio should be within the optimized range (e.g., 1:150 RNP:this compound). c. Mix gently by pipetting and incubate at room temperature for 10-20 minutes.

  • Transfection: a. Gently add the this compound-RNP nanocomplex solution dropwise to the cells. b. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. b. Culture the cells for 24-72 hours before assaying for gene editing efficiency.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol can be used to determine the toxicity of this compound on your target cells.

Materials:

  • This compound peptide

  • Cells to be tested

  • 96-well plate

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • This compound Treatment: a. Prepare a serial dilution of the this compound peptide in complete cell culture medium. b. Remove the medium from the cells and add the different concentrations of the this compound solution. Include a "cells only" control (no this compound). c. Incubate the cells for the same duration as your planned transfection experiment (e.g., 24 hours).

  • MTS Assay: a. Add the MTS reagent to each well according to the manufacturer's instructions. b. Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

  • Data Analysis: a. Measure the absorbance at 490 nm using a plate reader. b. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

Visualizations

Signaling Pathway of this compound-Mediated Delivery

LAH5_Pathway This compound-Mediated Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_cell Cell LAH5_Cargo This compound-Cargo Nanocomplex Endocytosis Endocytosis LAH5_Cargo->Endocytosis 1. Internalization Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome 2. Endosomal Maturation (pH drop) Cargo_Release Cargo Release Late_Endosome->Cargo_Release 3. Histidine Protonation & Membrane Destabilization Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 4. Nuclear Import (for pDNA/RNP) Cargo_Release->Cytoplasm Transfection_Workflow Workflow for this compound Transfection Optimization Start Start Optimization Cell_Prep Prepare Healthy Cells (Low Passage, >90% Viability) Start->Cell_Prep Seed_Cells Seed Cells (Target 70-90% Confluency) Cell_Prep->Seed_Cells Titrate_Ratio Titrate this compound:Cargo Ratio (e.g., 1:50, 1:100, 1:150, 1:250 for RNP) Seed_Cells->Titrate_Ratio Form_Complexes Form Complexes (Serum-free medium, 10-20 min incubation) Titrate_Ratio->Form_Complexes Transfect Add Complexes to Cells Form_Complexes->Transfect Incubate Incubate for 4-6 Hours Transfect->Incubate Change_Medium Replace with Fresh Medium Incubate->Change_Medium Assay Assay for Transfection Efficiency (24-72 hours post-transfection) Change_Medium->Assay Analyze Analyze Results (Identify Optimal Ratio) Assay->Analyze End Optimized Protocol Analyze->End Troubleshooting_Logic Troubleshooting Logic for Low Transfection Efficiency Low_Efficiency Low Transfection Efficiency Check_Reagents Check Reagents Low_Efficiency->Check_Reagents Check_Cells Check Cells Low_Efficiency->Check_Cells Check_Protocol Check Protocol Low_Efficiency->Check_Protocol LAH5_Quality This compound Quality/ Storage Check_Reagents->LAH5_Quality Cargo_Quality Nucleic Acid Quality/ Integrity Check_Reagents->Cargo_Quality Cell_Health Cell Health/ Viability Check_Cells->Cell_Health Cell_Confluency Cell Confluency Check_Cells->Cell_Confluency Passage_Number Low Passage Number Check_Cells->Passage_Number Ratio This compound:Cargo Ratio Check_Protocol->Ratio Complex_Formation Complex Formation (Serum-free, Incubation) Check_Protocol->Complex_Formation Incubation_Time Incubation Time with Cells Check_Protocol->Incubation_Time

References

Navigating LAH5 Peptide Cytotoxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of the LAH5 peptide in cell culture. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

I. Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound peptide cytotoxicity.

Issue Potential Cause Recommended Solution
High variability between replicate wells in cytotoxicity assays. 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Peptide aggregation: this compound, as an amphipathic peptide, may aggregate at high concentrations or in certain media. 3. Edge effects: Evaporation from wells on the plate perimeter can concentrate the peptide and affect cell growth.1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Prepare fresh dilutions of the this compound peptide for each experiment. Briefly vortex or sonicate the stock solution before dilution. Consider using a low-protein binding microplate. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Inconsistent results between experiments. 1. Variation in peptide stock: Improper storage or multiple freeze-thaw cycles of the this compound peptide stock solution. 2. Cell passage number: Cells at very high or low passage numbers can exhibit different sensitivities. 3. Media and serum variability: Different lots of media or serum can affect cell growth and response to the peptide.1. Aliquot the this compound peptide stock upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.[1] 2. Maintain a consistent cell passage number range for all experiments. 3. Use the same lot of media and serum for a set of comparable experiments.
Observed cytotoxicity at unexpectedly low this compound concentrations. 1. Cell line sensitivity: The chosen cell line may be particularly sensitive to membrane-active peptides. 2. Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents. 3. Assay interference: The this compound peptide may directly interact with the assay reagents (e.g., formazan-based dyes like MTS).1. Test a panel of cell lines to identify one with a suitable therapeutic window. 2. Regularly test cell cultures for mycoplasma contamination. 3. Run a control with the this compound peptide in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative cytotoxicity assay (e.g., a membrane integrity assay).
No cytotoxicity observed even at high this compound concentrations. 1. Peptide instability: The this compound peptide may be degrading in the cell culture medium over the incubation period. 2. Sub-optimal assay timing: The time point for measuring cytotoxicity may be too early to detect a significant effect. 3. High cell density: A high cell number may require a higher peptide concentration to induce a measurable cytotoxic effect.1. Assess the stability of the this compound peptide in your specific cell culture medium over time. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for cytotoxicity measurement. 3. Optimize the cell seeding density to ensure an adequate response to the peptide.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of the this compound peptide alone?

Q2: How does the formation of a nanocomplex with cargo (e.g., RNP) affect this compound cytotoxicity?

A2: The formation of a nanocomplex can influence the overall cytotoxicity. Studies have shown that this compound/RNP nanocomplexes exhibit low toxicity at RNP:this compound molar ratios up to 1:500.[3] However, at a higher ratio of 1:1000, a significant decrease in cell viability (up to 50%) was observed in several cell lines.[3] This suggests that the concentration of "free" or loosely bound this compound at higher ratios may contribute to increased cytotoxicity.

Q3: What is the primary mechanism of this compound-mediated cytotoxicity at high concentrations?

A3: As a histidine-rich amphipathic peptide, this compound's cytotoxic effects at high concentrations are likely due to its membrane-disruptive properties.[4][5] At physiological pH, the peptide can insert into the cell membrane. Upon internalization into endosomes, the acidic environment protonates the histidine residues, increasing the peptide's positive charge and amphipathicity. This leads to endosomal membrane disruption to release its cargo.[4] At high concentrations, this same membrane-disruptive activity can affect the plasma membrane, leading to loss of integrity and cell death.

Q4: Can this compound interfere with standard cytotoxicity assays?

A4: Yes, cationic and amphipathic peptides can potentially interfere with common colorimetric cytotoxicity assays that rely on cellular metabolism, such as the MTS or MTT assays. The peptide could potentially interact with the formazan (B1609692) dye or affect cellular metabolic processes in a way that does not correlate with cell death. It is recommended to run a cell-free control to test for any direct reaction between the this compound peptide and the assay reagents. If interference is suspected, consider using an alternative assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or propidium (B1200493) iodide staining).

Q5: How should I prepare and handle this compound peptide to ensure consistent results?

A5: Proper handling is crucial for maintaining the activity and consistency of the this compound peptide. It is typically supplied as a lyophilized powder and should be stored at -80°C.[1] For use, dissolve the peptide in nuclease-free water, potentially with a small amount of acetic acid (e.g., 0.1% v/v) to aid dissolution.[6] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[1]

III. Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of this compound and the related LAH4 peptide.

Table 1: Cytotoxicity of this compound-RNP Nanocomplexes

Cell LineRNP:this compound Molar RatioIncubation Time (hours)Cell Viability (%)AssayReference
Multiple Cell Lines1:50 to 1:50024>80MTS[3]
Multiple Cell Lines1:100024~50MTS[3]

Note: The specific cell lines tested in the study included HEK293T, HeLa, HepG2, and primary human fibroblasts.

Table 2: Cytotoxicity of LAH4 Peptide (A this compound Analogue)

Cell LinePeptide ConcentrationIncubation Time (hours)ObservationAssayReference
HCT116Not specifiedNot specifiedNo or only slight cytotoxicityNot specified[2]
DC2.41 µg/50 µL24No effect on cell deathAnnexin-V/7-AAD[7]
DC2.410 µg/50 µL24Slight increase in toxicityAnnexin-V/7-AAD[7]
HepG2~20 µMNot specifiedHigh cell viabilityNot specified[8]

Disclaimer: As of the last update, specific IC50 values for the this compound peptide alone are not available in the peer-reviewed literature accessed. The data presented here is for this compound in complex with cargo or for the analogous LAH4 peptide and should be used as a reference for experimental design.

IV. Experimental Protocols

Protocol 1: MTS Assay for this compound Cytotoxicity Assessment

This protocol is adapted from a study that evaluated the cytotoxicity of this compound-RNP nanocomplexes.[3]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound peptide stock solution

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the target cells.

    • Seed the cells in a 96-well plate at a density that will result in approximately 50% confluency after 24 hours of incubation. The optimal seeding density should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in the appropriate cell culture medium (e.g., Opti-MEM for transfection studies or complete medium for assessing the peptide alone).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the this compound peptide. Include wells with medium only as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTS Assay:

    • Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a sufficient color change is observed.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the this compound peptide concentration to determine the dose-response curve and calculate the IC50 value if applicable.

V. Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of this compound-Mediated Cytotoxicity at High Concentrations

LAH5_Cytotoxicity_Pathway This compound High Concentration This compound Peptide Membrane Plasma Membrane This compound->Membrane Interaction Endocytosis Endocytosis This compound->Endocytosis Disruption Membrane Disruption Membrane->Disruption Direct Lysis Cell Lysis (Necrosis) Disruption->Lysis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (pH-dependent) Endosome->EndosomalEscape Histidine Protonation Cytosol Cytosolic Effects EndosomalEscape->Cytosol Mitochondria Mitochondrial Stress Cytosol->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed dual mechanism of this compound cytotoxicity at high concentrations.

Diagram 2: Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow Start Start PrepareCells Prepare and Seed Cells in 96-well plate Start->PrepareCells Incubate1 Incubate 24h PrepareCells->Incubate1 TreatCells Treat Cells with this compound Incubate1->TreatCells PreparePeptide Prepare this compound Peptide Serial Dilutions PreparePeptide->TreatCells Incubate2 Incubate for Exposure Time (e.g., 24h) TreatCells->Incubate2 AddReagent Add Cytotoxicity Assay Reagent (e.g., MTS) Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Measure Measure Absorbance/ Fluorescence Incubate3->Measure Analyze Analyze Data and Determine Cell Viability Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing this compound peptide cytotoxicity.

References

how to reduce cell death in LAH5 transfections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAH5-mediated transfections. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell death and optimize transfection experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to poor cell viability during this compound transfections.

Q1: Why am I observing excessive cell death after my this compound transfection?

Excessive cell death following transfection is a common issue that can stem from several factors. While some cell death is inevitable with any transfection method, high mortality rates can compromise your experimental results.[1][2] Key causes include:

  • Reagent Toxicity: All transfection reagents, including the this compound peptide, can be cytotoxic at high concentrations or with prolonged exposure.[3][4] For this compound, molar ratios of RNP to peptide exceeding 1:400 have been associated with increased toxicity.[5]

  • Suboptimal Cell Health: Transfection is stressful for cells. Using cells that are unhealthy, have a low viability (<90%), have been passaged too many times (>50 passages), or have just been thawed will result in higher cell death.[6][7][8][9]

  • Poor Quality of Nucleic Acid: Contaminants in the nucleic acid preparation, especially endotoxins, can be highly toxic to cells and reduce transfection efficiency.[10][11][12]

  • Incorrect Cell Density: Both too low and too high cell confluency can lead to poor results. Low density may leave cells too vulnerable to the toxic effects of the transfection complexes, while high density can inhibit uptake.[6][13]

  • Inappropriate Reagent-to-Cargo Ratio: An unoptimized ratio of this compound to your nucleic acid or RNP cargo is a critical factor. Too much reagent can be directly toxic to the cells.[14][15]

  • Expression of a Toxic Gene Product: If the gene you are transfecting expresses a protein that is toxic to the cell, this will naturally lead to cell death.[10]

Q2: How does the quality of my plasmid DNA or RNA cargo affect cell viability?

The purity and quality of your nucleic acid are paramount for a successful transfection with minimal cell death. Here are four key points to consider:

  • Purity from Contaminants: Preparations should be free of contaminants like phenol, salts, and proteins, which can inhibit the formation of this compound-nucleic acid complexes and be directly toxic to cells.[11][12][16] The A260/280 ratio should be between 1.7 and 1.9.[17]

  • Endotoxin-Free: Endotoxins, which are components of bacterial cell membranes, are often co-purified with plasmid DNA and are a major cause of cytotoxicity, especially in sensitive or primary cell lines.[11] Using commercial kits designed for endotoxin (B1171834) removal is highly recommended.[10]

  • Topology (for Plasmids): Supercoiled plasmid DNA is taken up more efficiently by cells in transient transfections compared to linear or relaxed circular forms.[1][10][12]

  • Integrity and Correct Sequence: Ensure your plasmid or RNA sequence is correct and the molecule is intact to prevent unexpected experimental outcomes and to accurately assess whether cell death is due to the cargo itself.[11][16]

Q3: What is the optimal cell confluency to minimize death during this compound transfection?

The optimal cell confluency at the time of transfection is crucial for ensuring cell health and maximizing efficiency.

  • General Recommendation: For most adherent cell lines, a confluency of 70-90% at the time of adding the transfection complex is recommended.[8][14] Some protocols suggest a broader range of 40-80%.[2][6]

  • Why it Matters: Cells should be in the logarithmic growth phase.[9] If confluency is too low (<40%), cells can be more susceptible to the toxic effects of the transfection reagent.[3] If it's too high (>90%), cells may experience contact inhibition, which makes them less receptive to taking up foreign nucleic acids and can lead to reduced viability post-transfection.[6][7][8]

It is always best to empirically determine the optimal cell density for your specific cell type and experimental conditions.[8]

Q4: How do I optimize the this compound to nucleic acid ratio to reduce cytotoxicity?

Optimizing the charge ratio between the cationic this compound peptide and the anionic nucleic acid is the most critical step to balance high transfection efficiency with low cytotoxicity.[2][14]

  • Titration is Key: The ideal ratio is highly cell-type dependent. It is essential to perform a titration experiment by keeping the amount of nucleic acid constant while varying the amount of this compound reagent.[9]

  • This compound-Specific Ratios: Studies using this compound to deliver Cas9 ribonucleoprotein (RNP) complexes have found that optimal gene editing with high cell viability (>80%) can be achieved at specific concentrations, such as 20 nM of RNP complexed with 5 µM of this compound peptide.[18] While effective, very high molar excess ratios of this compound to RNP (e.g., 1:1000) can lead to a significant decline in cell viability.[19]

Q5: Should I use serum during this compound transfection? How does it impact cell viability?

The presence of serum is a critical parameter that needs careful consideration.

  • Complex Formation: It is a standard recommendation for most cationic lipid- and polymer-based transfections to form the reagent-nucleic acid complexes in a serum-free medium , such as Opti-MEM™.[20] Serum proteins can interfere with the complex formation, reducing efficiency.[1]

  • Transfection: Unlike many traditional lipid-based reagents, this compound has been noted for its robust transfection efficiency even in the presence of serum, which can help maintain cell viability.[19] However, for sensitive cell lines, performing the transfection in serum-free media for a limited duration and then replacing it with complete growth media can reduce toxicity.[21] Be aware that some cell lines may react poorly to the medium change itself, so this step should be optimized.[22]

Q6: How long should I expose the cells to the this compound-nucleic acid complexes?

The optimal incubation time depends on the cell line, the nature of the cargo, and the specific protocol.

  • General Guidance: A typical incubation period is between 4 to 24 hours, after which the medium containing the transfection complexes can be replaced with fresh, complete growth medium to minimize toxicity.[2]

  • This compound Kinetics: Studies have shown that this compound-mediated delivery can be very rapid. Significant gene editing (around 60% of maximum) was observed when cells were exposed to this compound:Cas9 RNP complexes for only 3 hours.[18] This suggests that for sensitive cell types, a shorter incubation time may be sufficient and could significantly reduce cell death.

Data Presentation: Optimization Parameters

Optimizing transfection conditions is crucial. The following tables provide starting points for your experiments.

Table 1: General Parameters for Optimizing this compound Transfection

ParameterStarting RecommendationRange for OptimizationRationale
Cell Confluency 70-90%40-90%Balances cell division rate and susceptibility to toxicity.[8][14]
DNA/RNA Purity (A260/280) 1.81.7-1.9Ensures nucleic acid is free from protein contamination.[17]
This compound:RNP Molar Ratio 1:150 - 1:2501:50 - 1:400High ratios can increase toxicity.[5][19]
Complex Incubation Time 4-6 hours1-24 hoursShorter times may be sufficient and reduce cytotoxicity.[18]
Medium for Complexation Serum-FreeN/ASerum can interfere with complex formation.[1][20]

Table 2: Example of this compound:RNP Ratio and Resulting Cell Viability

Cell LineRNP ConcentrationThis compound ConcentrationRNP:this compound Molar Ratio (approx.)Cell Viability
HEK293T20 nM5 µM1:250>80%[18]
Multiple Cell LinesNot SpecifiedNot Specified>1:400Toxicity Observed[5]
Multiple Cell LinesNot SpecifiedNot Specified1:50 - 1:500No severe toxicity[19]

Experimental Protocols

This section provides a detailed methodology for a typical this compound transfection experiment with plasmid DNA.

Protocol: Plasmid DNA Transfection using this compound

1. Cell Preparation (Day 0): a. Culture cells in the appropriate complete growth medium. Ensure cells are healthy and have been passaged at least 2-3 times after thawing.[9] b. Plate the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection (Day 1).[17]

2. Transfection (Day 1): a. DNA Preparation: Dilute the endotoxin-free plasmid DNA in a serum-free medium (e.g., Opti-MEM™). b. This compound Preparation: In a separate tube, dilute the this compound peptide stock solution in the same serum-free medium. c. Complex Formation: Add the diluted DNA solution to the diluted this compound solution (not the other way around). Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow complexes to form.[14] d. Cell Transfection: Add the this compound-DNA complexes drop-wise to the cells in their culture wells. Gently rock the plate to ensure even distribution. e. Incubation: Return the cells to the incubator (37°C, 5% CO₂) for 4-24 hours. The optimal time should be determined empirically.

3. Post-Transfection Care (Day 2): a. After the incubation period, you may choose to remove the medium containing the transfection complexes and replace it with fresh, pre-warmed complete growth medium. This step can help reduce cytotoxicity.[2] b. Culture the cells for an additional 24-72 hours before proceeding with your downstream analysis (e.g., reporter assay, western blot, etc.). The optimal harvest time depends on your specific gene of interest and experimental goals.[2]

Visualizations

Workflow for Transfection Optimization

The following diagram outlines a logical workflow for optimizing a new this compound transfection experiment to maximize efficiency while minimizing cell death.

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Decision start Start with Healthy, Low-Passage Cells (>90% Viability) dna_prep Prepare High-Purity, Endotoxin-Free Nucleic Acid start->dna_prep seeding Seed Cells to Achieve 70-90% Confluency dna_prep->seeding ratio Titrate this compound:Nucleic Acid Ratio (e.g., 1:1, 2:1, 4:1) seeding->ratio incubation Test Different Incubation Times (e.g., 4h, 8h, 24h) ratio->incubation assay Assay for Transfection Efficiency (e.g., GFP, Luciferase) incubation->assay viability Assess Cell Viability (e.g., Trypan Blue, MTS Assay) incubation->viability decision Optimal Condition Found? assay->decision viability->decision proceed Proceed with Experiment decision->proceed Yes reoptimize Re-optimize Parameters decision->reoptimize No reoptimize->ratio

Caption: A workflow for optimizing this compound transfection experiments.

This compound-Mediated Delivery and Cytotoxicity Pathway

This diagram illustrates the proposed mechanism of this compound-mediated delivery and highlights potential steps where cytotoxicity can be introduced.

G This compound This compound Peptide (+) Complex This compound/Nucleic Acid Complex (+) This compound->Complex NA Nucleic Acid (-) (DNA/RNA/RNP) NA->Complex Tox2 Innate Immune Response (Endotoxins, dsRNA) NA->Tox2 Contaminants Membrane Cell Membrane (-) Complex->Membrane Electrostatic Interaction Tox1 Membrane Disruption (Excess this compound) Complex->Tox1 High Ratio Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Histidine-Mediated) Endosome->Escape Release Cargo Release Escape->Release Nucleus Nucleus Release->Nucleus for DNA/Nuclear Proteins Tox3 Toxic Gene Product Nucleus->Tox3 Expression

Caption: Mechanism of this compound delivery and sources of cytotoxicity.

References

Technical Support Center: Enhancing the Stability of LAH5-RNP Nanocomplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with LAH5-RNP nanocomplexes. Our goal is to help you improve the stability and performance of your nanocomplexes for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are this compound-RNP nanocomplexes and what are their primary applications?

A1: this compound is an amphipathic, pH-responsive cell-penetrating peptide designed for the delivery of nucleic acids and other macromolecules into cells.[1][2] When combined with ribonucleoproteins (RNPs), such as CRISPR-Cas9, it forms nanocomplexes that facilitate the intracellular delivery of the RNP cargo.[3][4][5][[“]] These nanocomplexes are primarily used for gene editing applications, where the this compound peptide aids in cellular uptake and endosomal escape of the RNP.[3][7][8]

Q2: I'm observing low gene editing efficiency. Could this be related to nanocomplex instability?

A2: Yes, suboptimal stability of this compound-RNP nanocomplexes is a known issue that can significantly impact gene editing efficiency.[1][9] Instability can lead to premature dissociation of the RNP from the this compound peptide, particularly in the presence of serum.[1][9] This exposes the RNP to degradation and reduces the amount of functional complex that reaches the target cells. A large excess of the this compound peptide is often required to maintain the integrity of the nanocomplexes.[1][9]

Q3: What is the mechanism of this compound-mediated RNP delivery and how does pH play a role?

A3: this compound-RNP nanocomplexes are thought to be internalized by cells via endocytosis.[3][7] The this compound peptide is rich in histidine residues, which have a pKa around 6.0. At physiological pH (7.4), the peptide is less positively charged. However, as the endosome acidifies (pH 5.4-6.0), the histidine residues become protonated, leading to an increase in the peptide's positive charge.[8] This charge increase is believed to induce destabilization of the endosomal membrane, allowing the nanocomplex to escape into the cytoplasm.[3][8] The RNP is then free to translocate to the nucleus to perform gene editing.[3][7]

Q4: What is a lipopeptide modification and how can it improve my experiments?

A4: A lipopeptide modification involves conjugating a fatty acid moiety, such as oleic acid (C18:1), to the this compound peptide.[1][10] This modification enhances the stability of the nanocomplexes, particularly in the presence of serum.[10] The resulting C18:1-LAH5 lipopeptide has been shown to form more stable nanocomplexes with RNPs, leading to improved membrane disruption capability and increased transfection efficacy compared to the unmodified this compound peptide.[1][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Gene Editing Efficiency - Suboptimal RNP:this compound molar ratio.- Nanocomplex instability in serum.- Inefficient endosomal escape.- Optimize the molar ratio of this compound to RNP. A molar excess of this compound of at least 50-fold is often required.[1][2]- Consider using a fatty acid-modified this compound, such as C18:1-LAH5, to improve stability.[1][10]- Ensure the use of a sufficient concentration of the nanocomplexes during transfection.
Nanocomplex Aggregation (High PDI) - Insufficient shielding of RNP charge.- Improper mixing or incubation conditions.- Increase the molar ratio of this compound to RNP to better shield the negatively charged surfaces of the RNP.[2]- Ensure proper mixing of components during formation and adhere to recommended incubation times.[2]- Characterize nanocomplex size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI around 0.3 has been reported for stable complexes.[1]
Inconsistent Results - Variability in nanocomplex preparation.- Degradation of RNP or peptide.- Standardize the protocol for nanocomplex formation, including component concentrations, order of addition, and incubation times.[2]- Store peptides and RNPs according to the manufacturer's recommendations to prevent degradation.
High Cytotoxicity - Excessive concentration of this compound peptide.- Perform a dose-response experiment to determine the optimal concentration of this compound that balances delivery efficiency and cell viability. Ratios of RNP:lipopeptide ranging from 1:50 to 1:250 have been shown to maintain over 80% cell viability.[1]

Quantitative Data Summary

Table 1: Influence of RNP:this compound Molar Ratio on Nanocomplex Size and Zeta Potential

RNP:this compound Molar RatioAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:50~400~0.3-0.4Variable, can be negative
1:100~350~0.3-0.4Increasing positive charge
1:150~300~0.3-0.4Increasing positive charge
1:200~200~0.3-0.4More positive
1:250<200~0.3-0.4Most positive

Note: Data is compiled from trends reported in multiple studies.[1][2] Exact values can vary based on experimental conditions.

Table 2: Characterization of C18:1-LAH5 RNP Nanocomplexes (RPNCs)

RNP:C18:1-LAH5 Molar RatioAverage Size (nm)Polydispersity Index (PDI)
1:50191~0.3
1:100175~0.3
1:150160~0.3
1:250151~0.3

Data adapted from studies on C18:1-LAH5 lipopeptide.[1]

Experimental Protocols

Protocol 1: Formation of this compound-RNP Nanocomplexes

This protocol describes the general steps for forming this compound-RNP nanocomplexes.

Materials:

  • Cas9 protein

  • single guide RNA (sgRNA)

  • This compound peptide or C18:1-LAH5 lipopeptide

  • Nuclease-free water

  • HEPES buffer (pH 7.4)

Procedure:

  • Prepare stock solutions of Cas9 protein and sgRNA in nuclease-free water.

  • Dissolve the this compound peptide in nuclease-free water (a small amount of acetic acid, e.g., 0.1% v/v, may be needed for dissolution).[2]

  • To form the RNP, mix equal molar amounts of Cas9 protein and sgRNA in HEPES buffer (pH 7.4).

  • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.[11]

  • Add the desired volume of the this compound peptide solution to the RNP solution to achieve the target molar ratio (e.g., 1:50, 1:150, 1:250 RNP:this compound).

  • Mix gently by pipetting and incubate at room temperature for 10 minutes to allow for nanocomplex formation.[2]

  • The nanocomplexes are now ready for characterization or for use in cell culture experiments.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity index (PDI) of the nanocomplexes.

Procedure:

  • Prepare the this compound-RNP nanocomplexes as described in Protocol 1.

  • Dilute the nanocomplex solution in an appropriate buffer (e.g., HEPES) to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to obtain the average particle size (Z-average) and the PDI. A lower PDI value indicates a more monodisperse sample.

Protocol 3: Characterization by Zeta Potential Measurement

Zeta potential measurements determine the surface charge of the nanocomplexes, which is important for their interaction with cell membranes.

Procedure:

  • Prepare the this compound-RNP nanocomplexes as described in Protocol 1.

  • Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES).

  • Transfer the sample to the appropriate measurement cell for the instrument.

  • Measure the zeta potential according to the instrument's instructions.

  • A positive zeta potential is generally desired for efficient interaction with negatively charged cell membranes.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the formation of stable nanocomplexes by observing the retardation of RNP migration in an agarose (B213101) gel.

Procedure:

  • Prepare this compound-RNP nanocomplexes at various molar ratios as described in Protocol 1. It is recommended to use a fluorescently labeled component (e.g., fluorescent Cas9 or sgRNA) for visualization.

  • Prepare a 1.5% agarose gel in a suitable running buffer (e.g., TAE buffer).[7]

  • Load the nanocomplex samples and a control of free RNP into the wells of the gel.

  • Run the gel at an appropriate voltage and time.

  • Visualize the gel using a gel imager.

  • Successful complexation is indicated by the retention of the fluorescent RNP in the well, showing a shift in mobility compared to the free RNP.[1] Complete retention in the well at molar ratios of this compound:RNP >50 is indicative of stable complex formation.[2][7]

Visualizations

experimental_workflow cluster_prep Component Preparation cluster_formation Nanocomplex Formation cluster_characterization Characterization cas9 Cas9 Protein rnp RNP Formation (10-15 min @ RT) cas9->rnp sgrna sgRNA sgrna->rnp This compound This compound Peptide nanocomplex Nanocomplex Assembly (10 min @ RT) This compound->nanocomplex rnp->nanocomplex dls DLS (Size, PDI) nanocomplex->dls zeta Zeta Potential (Charge) nanocomplex->zeta emsa EMSA (Stability) nanocomplex->emsa troubleshooting_logic start Low Gene Editing Efficiency? check_ratio Is RNP:this compound molar ratio > 1:50? start->check_ratio increase_ratio Increase this compound molar ratio check_ratio->increase_ratio No check_serum Experiment in serum? check_ratio->check_serum Yes increase_ratio->check_serum use_lipo Use C18:1-LAH5 (Lipopeptide) check_serum->use_lipo Yes check_aggregation Check for aggregation (DLS for high PDI) check_serum->check_aggregation No use_lipo->check_aggregation optimize_conc Optimize nanocomplex concentration check_aggregation->optimize_conc

References

factors affecting LAH5-mediated delivery success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAH5-mediated cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate cargo delivery?

A1: this compound is a synthetic, amphipathic cell-penetrating peptide (CPP) rich in histidine residues.[1][2] It is designed to form nanocomplexes with various cargo molecules, such as CRISPR-Cas9 ribonucleoproteins (RNPs) and DNA.[3][4] The delivery mechanism is believed to involve two main steps: initial binding to the cell surface followed by endocytosis, and subsequent escape from the endosome.[3] The histidine residues in this compound are thought to play a crucial role in endosomal escape through the "proton sponge effect," where the protonation of histidine in the acidic endosome leads to membrane destabilization and cargo release into the cytoplasm.[2][5]

Q2: What types of cargo can be delivered using this compound?

A2: this compound has been successfully used to deliver CRISPR-Cas9 ribonucleoproteins (RNPs) for gene editing applications.[3][6] It can also be used to co-deliver RNPs with single-stranded DNA (ssDNA) templates for homology-directed repair (HDR).[3][4] While initially described for DNA delivery, its application has been extensively studied for RNP delivery.[2][4]

Q3: Is this compound cytotoxic?

A3: Like many transfection reagents, this compound-containing nanocomplexes can exhibit cytotoxicity at high concentrations. It is crucial to perform cell viability assays (e.g., MTS or LDH assays) to determine the optimal concentration that maximizes delivery efficiency while minimizing toxicity for your specific cell type.[3][7] Studies have shown that at optimized RNP:this compound ratios (e.g., 1:50 to 1:250), cell viability can be maintained above 80%.[8]

Q4: How should I store and handle the this compound peptide?

A4: For long-term storage, it is recommended to store lyophilized this compound peptide at -20°C or -80°C. Once reconstituted, the peptide solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A common method for reconstitution is dissolving the powdered peptide in nuclease-free water with 0.1% (v/v) acetic acid to a final concentration of 750 µM.[2][3]

Troubleshooting Guides

Issue 1: Low Delivery/Transfection Efficiency

Low efficiency in cargo delivery is a common challenge. Several factors can contribute to this issue. Below is a guide to help you troubleshoot and optimize your experiments.

Possible Causes and Solutions:

  • Suboptimal Molar Ratio of this compound to Cargo: The ratio of this compound to your cargo is a critical determinant of nanocomplex formation and delivery success.

    • Recommendation: Perform a titration experiment to determine the optimal molar ratio. Ratios of Cas9 RNP to this compound ranging from 1:50 to 1:250 have been shown to be effective, with higher ratios often leading to increased efficiency.[3][8]

  • Incorrect Nanocomplex Formation: Improperly formed nanocomplexes will not be efficiently internalized by cells.

    • Recommendation: Ensure that the Cas9 protein and single-guide RNA (sgRNA) are pre-incubated to form the RNP complex before adding this compound.[2][3] A typical incubation time is 10 minutes at room temperature.[2][3] After adding this compound, incubate for another 10 minutes to allow for nanocomplex formation.[2][3]

  • Presence of Serum: Serum components in the cell culture medium can interfere with nanocomplex stability and uptake.

    • Recommendation: Perform transfections in a reduced-serum medium like Opti-MEM.[3] If your experiment requires the presence of serum, consider that higher concentrations of the nanocomplex may be needed, but be mindful of potential cytotoxicity.

  • Incubation Time: The duration of cell exposure to the nanocomplexes can impact delivery efficiency.

    • Recommendation: While significant gene editing has been observed with as little as 3 hours of incubation, a 24-hour incubation is often used.[3] You can optimize the incubation time for your specific cell line and experimental goals.

  • Cell Type Variability: Different cell lines have varying susceptibilities to transfection.

    • Recommendation: What works for one cell line (e.g., HEK293T) may not be optimal for another (e.g., primary cells). It is essential to optimize the protocol for each cell type.

Issue 2: High Cell Death/Cytotoxicity

Observing significant cell death after transfection indicates that the nanocomplexes may be toxic at the concentration used.

Possible Causes and Solutions:

  • High Concentration of this compound: An excessive amount of this compound can lead to membrane disruption and cell death.

    • Recommendation: Perform a dose-response experiment to find the highest concentration of this compound that your cells can tolerate while still achieving efficient delivery. Use a cell viability assay (e.g., MTS, LDH) to quantify cytotoxicity.[3][7][9]

  • High Concentration of Cargo: The cargo itself, when delivered at high concentrations, can also contribute to cytotoxicity.

    • Recommendation: Titrate the amount of your cargo (e.g., Cas9 RNP) while keeping the optimal this compound ratio constant to find a balance between efficiency and cell health.

  • Contaminants in Peptide or Cargo Preparation: Impurities can contribute to unexpected toxicity.

    • Recommendation: Ensure high purity of your this compound peptide and cargo preparations.

Data Presentation

Table 1: Recommended Molar Ratios for this compound-Mediated Cas9 RNP Delivery

CargoMolar Ratio (Cargo:this compound)Cell Line ExampleObserved Gene Editing EfficiencyReference
Cas9 RNP1:50 to 1:250HEK293TUp to ~70%[3]
Cas9 RNP1:250HeLa, Fibroblasts~17% (TIDE assay)[3]
Cas9 RNP + HDR Template1:1:250 (RNP:Template:this compound)HEK293T HDR reporterHighest gene correction[3]
Cas9 RNP (C18:1-LAH5)1:150 to 1:250HEK293T, HEPA 1-663-66%[8]

Table 2: Troubleshooting Summary for Low Delivery Efficiency

ParameterRecommendation
This compound:Cargo Molar Ratio Titrate from 1:50 to 1:250 (Cargo:this compound) to find the optimal ratio for your cell type and cargo.
Nanocomplex Formation Pre-incubate Cas9 and sgRNA for 10 min at RT. Add this compound and incubate for an additional 10 min at RT.
Transfection Medium Use reduced-serum medium (e.g., Opti-MEM) during the incubation of cells with nanocomplexes.
Incubation Time Optimize between 3 to 24 hours.
Cell Health Ensure cells are healthy and in the exponential growth phase at the time of transfection.

Experimental Protocols

Protocol 1: Preparation of this compound-Cas9 RNP Nanocomplexes

This protocol is adapted for the delivery of Cas9 RNP to mammalian cells in a 24-well plate format.

Materials:

  • This compound peptide (lyophilized)

  • Nuclease-free water with 0.1% (v/v) acetic acid

  • Cas9 protein

  • sgRNA (specific to your target)

  • HEPES buffer (pH 7.4)

  • Opti-MEM reduced-serum medium

Procedure:

  • Reconstitute this compound: Dissolve the lyophilized this compound peptide in nuclease-free water containing 0.1% (v/v) acetic acid to a final stock concentration of 750 µM.[2][3]

  • Prepare Cas9 RNP: a. In a sterile microcentrifuge tube, dilute Cas9 protein and sgRNA in HEPES buffer (pH 7.4) to a concentration of 0.75 µM each.[2][3] b. Mix by pipetting and incubate for 10 minutes at room temperature to allow for RNP formation.[2][3]

  • Form Nanocomplexes: a. Dilute the this compound stock solution to the desired concentration. To achieve molar ratios of 1:50 to 1:250 (RNP:this compound), you will typically add an equal volume of this compound solution ranging from 37.5 µM to 187.5 µM to the 0.75 µM RNP solution.[2][3] b. Add the diluted this compound solution to the pre-formed RNP complex. c. Incubate for 10 minutes at room temperature to allow for the formation of this compound-RNP nanocomplexes.[2][3]

  • Transfection: a. Seed your target cells in a 24-well plate such that they are at 50-70% confluency on the day of transfection. b. On the day of transfection, replace the cell culture medium with Opti-MEM. c. Add the prepared nanocomplex solution to the cells. A final RNP concentration of 20 nM is a good starting point.[3] d. Incubate the cells with the nanocomplexes for 3 to 24 hours at 37°C and 5% CO2.[3] e. After incubation, replace the transfection medium with fresh, complete growth medium. f. Culture the cells for an additional 24-48 hours before assessing gene editing efficiency.[3]

Protocol 2: Assessment of Cytotoxicity using MTS Assay

Materials:

  • Cells seeded in a 96-well plate

  • This compound-cargo nanocomplexes at various concentrations

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.

  • After 24 hours, treat the cells with a serial dilution of your this compound-cargo nanocomplexes. Include untreated cells as a negative control and a positive control for cell death (e.g., treatment with a known cytotoxic agent).

  • Incubate for the desired transfection duration (e.g., 24 hours).[3]

  • Add the MTS reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

LAH5_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Nanocomplex This compound-Cargo Nanocomplex Cell_Membrane Cell Membrane Endocytosis Endocytosis Endosome Endosome (pH ~6.5-5.5) Endocytosis->Endosome 2. Vesicle Formation Cargo_Release Cargo Release Endosome->Cargo_Release 3. Proton Sponge Effect & Endosomal Escape Cytoplasm Cytoplasm Cargo_Release->Cytoplasm 4. Functional Cargo

Caption: this compound-mediated cargo delivery pathway.

Troubleshooting_Workflow Start Start: Low Delivery Efficiency CheckRatio Is the this compound:Cargo molar ratio optimized? Start->CheckRatio OptimizeRatio Action: Perform ratio titration (1:50 to 1:250) CheckRatio->OptimizeRatio No CheckFormation Is nanocomplex formation protocol correct? CheckRatio->CheckFormation Yes OptimizeRatio->CheckFormation CorrectFormation Action: Ensure RNP pre-incubation (10 min) then add this compound (10 min) CheckFormation->CorrectFormation No CheckMedium Are you using reduced-serum medium? CheckFormation->CheckMedium Yes CorrectFormation->CheckMedium UseOptiMEM Action: Use Opti-MEM during transfection CheckMedium->UseOptiMEM No CheckCytotoxicity Is there high cell death? CheckMedium->CheckCytotoxicity Yes UseOptiMEM->CheckCytotoxicity ReduceConcentration Action: Lower nanocomplex concentration & run viability assay CheckCytotoxicity->ReduceConcentration Yes Success Success: Improved Efficiency CheckCytotoxicity->Success No ReduceConcentration->Success

Caption: Troubleshooting workflow for low this compound delivery.

References

Technical Support Center: MTS Assay for LAH5 Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals utilizing the MTS assay to assess the cytotoxicity of compounds on the LAH5 cell line.

Detailed Experimental Protocol: MTS Assay for this compound Cytotoxicity

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[1][2][3] This protocol is optimized for assessing the cytotoxic effects of test compounds on the this compound cell line.

Principle: The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.[1][2][3] This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in living cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at approximately 490 nm.[1][4]

Materials:

  • This compound cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTS reagent solution (containing an electron coupling reagent like PES)[5][6]

  • 96-well clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count this compound cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 15,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.[5][6][7]

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow cells to attach and enter a growth phase.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle-only control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add 20 µL of the MTS reagent solution directly to each well.[5][6][7]

    • Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined for the this compound cell line and experimental conditions.[1][5][6][7]

    • Gently shake the plate for a few seconds to ensure uniform distribution of the formazan product.[1]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[1][2][5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Quantitative Data Summary

For reproducible results, it is crucial to optimize and standardize several quantitative parameters. The following table provides a general guideline; however, optimization for the specific this compound cell line and experimental setup is highly recommended.[10]

ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 15,000 cells/wellOptimize to ensure cells are in the exponential growth phase during treatment.[8]
Total Culture Volume 100 µL/wellConsistent volume is critical for accurate results.
Test Compound Volume 100 µL/well (after medium change)Ensure final solvent concentration is not toxic to the cells.
MTS Reagent Volume 20 µL/wellThis is a common recommendation for a 100 µL culture volume.[5][6][7]
Incubation Time (Compound) 24 - 72 hoursDependent on the compound's mechanism of action.
Incubation Time (MTS) 1 - 4 hoursShould be optimized to obtain a strong signal without saturation.[1][5][6][7]
Absorbance Wavelength 490 - 500 nmCheck the specifications of your MTS reagent.[2][6]

Experimental Workflow Diagram

MTS_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis A Harvest & Count this compound Cells B Seed Cells in 96-well Plate (100 µL/well) A->B C Incubate for 24h (37°C, 5% CO2) B->C D Prepare Test Compound Dilutions E Add Compounds to Cells (100 µL/well) C->E D->E F Incubate for Desired Period (e.g., 24-72h) E->F G Add 20 µL MTS Reagent per well F->G H Incubate for 1-4h (37°C) G->H I Measure Absorbance at 490 nm H->I J Subtract Background I->J K Calculate % Cell Viability J->K

References

optimizing incubation time for LAH5 transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize incubation time and other critical parameters for successful LAH5-mediated transfection experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound transfection, offering potential causes and solutions in a direct question-and-answer format.

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal Incubation Time: The duration of cell exposure to this compound complexes was too short or unnecessarily long, leading to degradation without sufficient uptake.Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal incubation period for your specific cell type. For HEK293T cells, significant gene editing is observed in as little as 3 hours[1].
Incorrect RNP:this compound Ratio: The molar ratio of the ribonucleoprotein (RNP) complex to the this compound peptide is not optimized for nanocomplex formation and delivery.Titrate the molar ratio of this compound to the RNP complex. Ratios from 1:50 to 1:250 (RNP:this compound) have been shown to be effective, with higher ratios leading to increased efficiency in some cases[1].
Poor Cell Health or Confluency: Cells were not in an optimal state for transfection. Actively dividing cells generally exhibit better uptake[2].Ensure cells are healthy, >90% viable, and plated to be 40-80% confluent at the time of transfection[3][4]. Use cells with a low passage number (<50)[3][4].
Incorrect Complex Formation: The nanocomplexes were not formed properly before being added to the cells.Ensure RNP and this compound are incubated for the recommended time (typically 10 minutes each) in a serum-free medium like Opti-MEM to allow for proper complexation[5][6]. Do not let complexes sit for longer than 30-60 minutes before adding to cells[7][8].
High Cell Viability / Cytotoxicity This compound Concentration Too High: Excessive amounts of this compound peptide can be toxic to cells.Reduce the concentration of the this compound peptide. While RNP:this compound ratios up to 1:500 showed no severe toxicity, a 1:1000 ratio led to a significant decline in cell viability[1].
Prolonged Incubation: Leaving the transfection complexes on sensitive cells for too long can increase cytotoxicity.For sensitive cell lines, try reducing the incubation time. A shorter exposure of 3-6 hours may be sufficient for effective transfection with lower toxicity[1].
Low Cell Density: Plating cells too sparsely can make them more susceptible to the toxic effects of transfection reagents.Ensure cell density is at least 50-70% confluent at the time of transfection to minimize toxicity[8].
Inconsistent Results Variability in Cell Passage Number: Cell characteristics can change over time and with repeated passaging, affecting their response to transfection[3][4].Use cells that are consistently within a defined low-passage number range for all related experiments.
Pipetting Errors: Inconsistent preparation of the transfection master mix or addition of complexes to wells.Prepare a single master mix for all replicate wells to minimize pipetting variability. Change pipette tips between wells when adding complexes[9].

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound transfection?

A1: The optimal incubation time is cell-type dependent. For HEK293T cells, studies have shown that a 3-hour incubation with this compound-RNP nanocomplexes can achieve approximately 60% of the maximum gene editing efficiency.[1] A standard incubation time used in many protocols is 24 hours, after which the medium is replaced.[1][6] It is highly recommended to perform a time-course experiment to identify the ideal balance between efficiency and cell viability for your specific cell line.

Q2: How long should the this compound peptide be incubated with the Cas9-RNP complex before adding to cells?

A2: After the Cas9 protein and sgRNA are incubated together to form the RNP complex (typically 10 minutes at room temperature), the this compound peptide should be added and incubated for an additional 10 minutes at room temperature to allow for the formation of stable nanocomplexes.[1][5][6]

Q3: Can this compound transfection be performed in a medium containing serum?

A3: Yes, one of the advantages of the this compound peptide is its reported ability to achieve robust transfection efficiencies in the presence of serum.[1] However, it is critical that the initial formation of the RNP-LAH5 nanocomplexes occurs in a serum-free medium, such as Opti-MEM, before they are added to the cells cultured in complete growth medium.[1][5]

Q4: When is the best time to analyze my cells after this compound transfection?

A4: Analysis is typically performed 48 hours after the start of the transfection.[1][6] This allows sufficient time for the gene editing event to occur and for subsequent changes in protein expression to be detectable (e.g., via flow cytometry or western blot) or for genomic DNA analysis.[1]

Q5: What is the mechanism of this compound-mediated delivery?

A5: this compound is an amphipathic, histidine-rich cell-penetrating peptide. It forms nanocomplexes with the cargo (like Cas9 RNP). These complexes are thought to be internalized by cells via endocytosis. Inside the acidic environment of the endosome, the histidine residues in this compound become protonated, which is hypothesized to trigger a disruption of the endosomal membrane, allowing the cargo to escape into the cytoplasm.[1][5]

Experimental Protocols

Protocol 1: Standard this compound-Mediated Transfection of Cas9 RNP

This protocol is adapted from studies using HEK293T cells and should be optimized for other cell types.[1][6]

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Cas9 protein and sgRNA

  • This compound peptide solution (dissolved in nuclease-free water with 0.1% v/v acetic acid)[1]

  • 96-well tissue culture plates

Procedure:

  • Cell Plating: Twenty-four hours before transfection, seed 30,000 cells per well in a 96-well plate to ensure they are approximately 50% confluent at the time of transfection.

  • RNP Complex Formation: In a sterile tube, mix Cas9 protein and sgRNA (e.g., at a 1:1 molar ratio). Incubate for 10 minutes at room temperature to allow RNP formation.

  • Nanocomplex Formation: Add the this compound peptide to the RNP solution at the desired molar ratio (e.g., 1:1:250 for Cas9:sgRNA:this compound). Mix gently by pipetting and incubate for 10 minutes at room temperature.

  • Transfection: a. Dilute the nanocomplex mixture in serum-free medium (e.g., Opti-MEM) to a final volume of 160 µL. b. Remove the culture medium from the cells. c. Add the 160 µL of the nanocomplex solution to the cells.

  • Incubation: Incubate the cells with the nanocomplexes for 24 hours at 37°C and 5% CO₂.

  • Post-Transfection Care: After 24 hours, carefully wash the cells twice with fresh, complete culture medium.

  • Final Incubation: Add fresh complete medium to the wells and incubate for an additional 24 hours.

  • Analysis: At 48 hours post-transfection, cells are ready for analysis (e.g., flow cytometry, genomic DNA extraction for sequencing, or protein analysis).

Protocol 2: Optimizing Incubation Time

This experiment will determine the shortest exposure time required for maximal transfection efficiency.

Procedure:

  • Preparation: Plate cells and prepare the this compound-RNP nanocomplexes as described in Protocol 1 (Steps 1-4a). Prepare enough master mix for all time points.

  • Time-Course Setup: a. Remove the culture medium from all wells to be tested. b. Add the nanocomplex solution to the cells, starting a timer.

  • Incubation and Wash:

    • For the 1-hour time point: After 1 hour of incubation, wash the corresponding wells twice with fresh medium, then add fresh complete medium.

    • For the 3-hour time point: After 3 hours, repeat the washing steps for these wells.

    • Continue this process for all desired time points (e.g., 6, 12, and 24 hours).

  • Final Incubation: Return all plates to the incubator until a total of 48 hours has passed from the initial addition of complexes.

  • Analysis: Harvest all cells at the 48-hour mark and analyze transfection efficiency. This will allow for a direct comparison of how different initial incubation times affect the final outcome.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_post_transfection Day 3: Post-Transfection cluster_analysis Day 4: Analysis plate_cells Plate cells to reach 50% confluency form_rnp Form RNP Complex (10 min @ RT) form_nanocomplex Add this compound & Incubate (10 min @ RT) form_rnp->form_nanocomplex add_to_cells Add Nanocomplexes to Cells form_nanocomplex->add_to_cells incubate_24h Incubate for 24 hours add_to_cells->incubate_24h wash_cells Wash cells twice & replace medium incubate_final Incubate for another 24 hours wash_cells->incubate_final analyze Harvest cells for analysis (48h post-transfection)

Caption: General experimental workflow for this compound-mediated RNP transfection.

optimization_workflow cluster_timepoints Incubation Time Points prep Prepare Cells and This compound-RNP Master Mix add_complexes Add Complexes to All Wells Start Timer prep->add_complexes t1 1 Hour add_complexes->t1 Incubate t3 3 Hours add_complexes->t3 Incubate t6 6 Hours add_complexes->t6 Incubate t12 12 Hours add_complexes->t12 Incubate t24 24 Hours add_complexes->t24 Incubate wash Wash Cells & Replace Medium at Each Time Point t1->wash t3->wash t6->wash t12->wash t24->wash incubate_48h Incubate ALL wells until 48h total post-transfection wash->incubate_48h analyze Analyze Efficiency & Viability for All Conditions incubate_48h->analyze

Caption: Workflow for optimizing this compound transfection incubation time.

lah5_mechanism cluster_cell Target Cell cluster_endo Endosome (Acidic pH) protonation Histidine Protonation of this compound disruption Endosomal Membrane Disruption protonation->disruption release RNP Cargo Release disruption->release nucleus Nucleus (Gene Editing) release->nucleus 3. Cytoplasmic Release & Nuclear Import uptake 2. Endocytosis uptake->protonation complex 1. This compound-RNP Nanocomplex (Extracellular) complex->uptake Interaction with cell membrane

Caption: Hypothesized mechanism of this compound-mediated endosomal escape.

References

LAH5-Based Cargo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAH5-based cargo delivery. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful application of this compound for intracellular cargo delivery.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-mediated cargo delivery experiments.

Problem Possible Cause Recommended Solution
Low Transfection/Delivery Efficiency Suboptimal this compound-to-cargo ratio.Titrate the molar ratio of this compound to your cargo. Optimal ratios for RNP delivery are often in the range of 1:50 to 1:250 (RNP:this compound).[1]
Poor formation of nanocomplexes.Ensure proper mixing and incubation times as specified in the protocol. The formation of the this compound-cargo complex is a critical step.
Low cell confluency.Ensure cells are approximately 70-90% confluent at the time of transfection.[2]
Presence of serum during complex formation.Form the this compound-cargo nanocomplexes in a serum-free medium before adding them to the cells.[3]
Incorrect pH of the complex formation buffer.The pH-sensitive nature of this compound is crucial for its function. Ensure the buffer used for complex formation is at a physiological pH (e.g., pH 7.4).
High Cell Toxicity/Low Viability Excessive concentration of this compound.High concentrations of this compound can be toxic. If cell viability is low, reduce the amount of this compound used in complex formation. Ratios exceeding 1:400 (RNP:this compound) have been shown to increase toxicity.[4]
Contaminated cell culture.Regularly test your cell lines for mycoplasma and other contaminants.[2]
Extended exposure to nanocomplexes.For sensitive cell lines, reducing the incubation time with the nanocomplexes (e.g., to 3-6 hours) may improve viability without significantly compromising efficiency.[1]
Inconsistent or Non-Reproducible Results Variability in pipetting and mixing.For multiple samples, prepare a master mix of the this compound-cargo complexes to minimize pipetting errors.[5]
Inconsistent cell passage number.Use cells with a low passage number and maintain consistency across experiments.[2]
Degradation of cargo or this compound.Ensure proper storage and handling of both the cargo and the this compound peptide solution.[6]
Precipitation of Nanocomplexes High concentration of components.Ensure that the final concentrations of the this compound and cargo in the complex formation step do not exceed the recommended amounts.[3]
Presence of certain ions in the buffer.Avoid high concentrations of phosphate (B84403) in the complex formation buffer.[3]

Frequently Asked Questions (FAQs)

General

What is this compound and how does it work? this compound is an amphipathic, histidine-rich cell-penetrating peptide (CPP).[6] It facilitates the intracellular delivery of various cargo molecules, such as DNA, RNA, and proteins.[4] Its mechanism of action relies on its ability to form nanocomplexes with the cargo. These nanocomplexes are taken up by cells, likely through endocytosis. The histidine residues in this compound play a crucial role in endosomal escape; in the acidic environment of the endosome, the histidine residues become protonated, leading to destabilization of the endosomal membrane and release of the cargo into the cytoplasm.[7][8]

What types of cargo can be delivered using this compound? this compound has been successfully used to deliver a variety of cargo, including plasmid DNA, siRNA, and more recently, Cas9 ribonucleoprotein (RNP) complexes for gene editing.[1][4]

Experimental Design & Protocols

What is the optimal molar ratio of this compound to cargo? The optimal ratio is cargo-dependent. For Cas9 RNP delivery, molar ratios between 1:50 and 1:250 (RNP:this compound) have been shown to be effective for gene editing with minimal toxicity.[1] It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific cargo and cell type.

How should I prepare the this compound-cargo nanocomplexes? A general protocol involves diluting the cargo and this compound separately in a suitable buffer (e.g., HEPES at pH 7.4) and then mixing them together.[1] This is followed by a short incubation period (e.g., 10 minutes at room temperature) to allow for the formation of stable nanocomplexes.[1] For detailed steps, please refer to the Experimental Protocols section.

Can I use serum in the cell culture medium during transfection? While the this compound-cargo nanocomplexes should be formed in a serum-free medium, they can be added to cells cultured in a serum-containing medium.[3] However, for certain sensitive applications or cell types, reducing the serum concentration during the initial hours of incubation may improve efficiency.

Troubleshooting

My cells are dying after treatment with this compound nanocomplexes. What should I do? High cytotoxicity is often due to an excessive concentration of the this compound peptide. Try reducing the this compound concentration by lowering the this compound:cargo molar ratio. For example, if you are using a 1:250 ratio, try 1:100 or 1:50. Also, ensure your cells are healthy and not at too high a passage number.

I am not observing any cargo delivery or functional effect. What could be the problem? Low delivery efficiency can result from several factors. First, verify the formation of nanocomplexes using a method like an electrophoretic mobility shift assay (EMSA).[9] Second, optimize the this compound:cargo ratio. Third, ensure your cell density is optimal at the time of transfection. Finally, confirm the integrity and purity of your cargo and the this compound peptide.

Data Presentation

Table 1: Recommended Molar Ratios and Concentrations for Cas9 RNP Delivery
ParameterRecommended RangeNotes
RNP:this compound Molar Ratio 1:50 - 1:250Titration is recommended to find the optimal ratio for your cell type.[1]
Final RNP Concentration 20 nMThis concentration has been shown to be effective for gene editing in HEK293T cells.[1]
Final this compound Concentration 1 - 5 µMCorresponding to the molar ratios with 20 nM RNP.
Table 2: Effect of RNP:this compound Ratio on Cell Viability and Gene Editing Efficiency
Cell LineRNP:this compound RatioGene Editing Efficiency (%)Cell Viability (%)
HEK293T1:50~40>90
HEK293T1:100~60>90
HEK293T1:250~80>80
HEK293T1:500~75~70
HEK293T1:1000Not Reported<50

Data compiled from studies on Cas9 RNP delivery for CCR5 gene editing.[1]

Experimental Protocols

Protocol 1: Formation of this compound-Cas9 RNP Nanocomplexes

Materials:

  • Cas9 protein

  • Single guide RNA (sgRNA)

  • This compound peptide solution (e.g., 750 µM in nuclease-free water with 0.1% v/v acetic acid)[1]

  • Nuclease-free water

  • HEPES buffer (pH 7.4)

Procedure:

  • Prepare RNP Complex: a. Dilute Cas9 protein and sgRNA in HEPES buffer to the desired concentration (e.g., 0.75 µM).[1] b. Mix equal volumes of the Cas9 and sgRNA solutions by gentle pipetting. c. Incubate at room temperature for 10 minutes to allow for RNP formation.[1]

  • Prepare this compound Solution: a. Dilute the this compound stock solution in HEPES buffer to the concentration required to achieve the desired molar ratio.

  • Form Nanocomplexes: a. Add an equal volume of the diluted this compound solution to the RNP complex.[1] b. Incubate at room temperature for 10 minutes to allow for the formation of this compound-RNP nanocomplexes.[1]

  • Cell Treatment: a. Add the nanocomplex solution to your cells in culture medium to achieve the desired final RNP concentration (e.g., 20 nM).[1] b. Incubate the cells with the nanocomplexes for the desired period (e.g., 24-48 hours) before analysis.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Confirm Nanocomplex Formation

Materials:

  • Fluorescently labeled cargo (e.g., sgRNA or Cas9)

  • This compound peptide

  • Agarose (B213101) gel

  • Running buffer (e.g., TBE)

  • Gel loading dye

Procedure:

  • Prepare this compound-cargo nanocomplexes at various molar ratios as described in Protocol 1, using a fluorescently labeled component.

  • Add gel loading dye to each sample.

  • Load the samples onto an agarose gel. Include a control lane with the free fluorescent cargo.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the gel using a suitable imaging system.

  • Successful complexation is indicated by a shift in the mobility of the fluorescent cargo (i.e., the band will be retained in or near the well) compared to the free cargo.[9]

Visualizations

LAH5_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (pH ~5-6) LAH5_Cargo This compound-Cargo Nanocomplex Cell_Membrane Cell Membrane LAH5_Cargo->Cell_Membrane Endocytosis Protonation Histidine Protonation Membrane_Destabilization Membrane Destabilization Protonation->Membrane_Destabilization Cargo_Release Cargo Release Membrane_Destabilization->Cargo_Release Cytoplasm Cytoplasm Target_Action Cargo Action (e.g., Gene Editing) Cargo_Release->Target_Action

Caption: Intracellular delivery pathway of this compound-cargo nanocomplexes.

Experimental_Workflow Start Start Prepare_Cargo 1. Prepare Cargo (e.g., RNP complex) Start->Prepare_Cargo Prepare_this compound 2. Prepare this compound Solution Start->Prepare_this compound Form_Complex 3. Mix and Incubate to Form Nanocomplexes Prepare_Cargo->Form_Complex Prepare_this compound->Form_Complex Add_To_Cells 4. Add Nanocomplexes to Cell Culture Form_Complex->Add_To_Cells Incubate 5. Incubate for 24-48h Add_To_Cells->Incubate Analyze 6. Analyze Results (e.g., Gene Editing, Viability) Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for this compound-mediated cargo delivery.

References

Technical Support Center: Refinement of LAH5 Protocols for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAH5-mediated delivery of CRISPR/Cas9 ribonucleoprotein (RNP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and troubleshooting for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (sequence: KKALLALALHHLAHLAHHLALALKKA) is an amphipathic, histidine-rich cell-penetrating peptide (CPP).[1] It is designed to form nanocomplexes with negatively charged cargo, such as CRISPR/Cas9 RNPs, and facilitate their entry into cells.[2] The key to its function lies in the histidine residues.[3] In the acidic environment of the endosome, these residues become protonated, leading to a "proton sponge" effect. This causes osmotic swelling and rupture of the endosome, releasing the RNP cargo into the cytoplasm to then enter the nucleus.[4][5]

Q2: What is the optimal RNP:this compound molar ratio for efficient gene editing?

A2: The optimal RNP:this compound molar ratio can vary between cell types, but a common starting point that has proven effective in several cell lines, including HEK293T, is 1:250.[2] It is recommended to perform a dose-response experiment for your specific cell type, testing ratios from 1:50 to 1:500.[2]

Q3: Is this compound toxic to cells?

A3: this compound-RNP nanocomplexes exhibit low cytotoxicity at effective working concentrations.[2] Studies have shown that molar ratios up to 1:500 do not significantly impact cell viability in cell lines such as HEK293T, HeLa, HEPG2, ARPE-19, and primary human fibroblasts.[2] However, at higher ratios, such as 1:1000, a significant decrease in cell viability (up to 50%) has been observed.[2]

Q4: Can this compound be used to deliver other cargo besides Cas9 RNP?

A4: Yes, this compound has been shown to effectively co-deliver Cas9 RNP and a single-stranded DNA (ssDNA) homology-directed repair (HDR) template, which is crucial for precise gene correction.[6][7]

Troubleshooting Guide

Issue 1: Low Gene Editing Efficiency

  • Possible Cause: Suboptimal RNP:this compound Ratio.

    • Solution: Perform a titration experiment to determine the optimal molar ratio for your specific cell type. Test a range from 1:50 to 1:500, keeping the RNP concentration constant (e.g., 20 nM).[2]

  • Possible Cause: Poor Nanocomplex Formation.

    • Solution: Ensure proper mixing of the RNP and this compound peptide. Incubate the mixture for at least 10 minutes at room temperature to allow for stable complex formation.[2] Use a serum-free medium, like Opti-MEM, for complex formation as serum proteins can interfere with the process.[2]

  • Possible Cause: Inefficient Endosomal Escape.

    • Solution: Confirm that the this compound peptide is of high quality and the histidine residues have not been compromised. The endosomal escape is pH-dependent; ensure your cell culture medium pH is within the optimal range for your cells.

  • Possible Cause: Cell Type is Difficult to Transfect.

    • Solution: Increase the incubation time of the nanocomplexes with the cells. Experiments have shown that incubation times up to 24 hours can be effective.[2] For particularly difficult-to-transfect cells, a higher RNP:this compound ratio (e.g., 1:250) may be necessary.[2]

Issue 2: High Cell Cytotoxicity

  • Possible Cause: this compound Concentration is Too High.

    • Solution: Reduce the RNP:this compound molar ratio. While ratios up to 1:500 are generally well-tolerated, some sensitive cell types may require lower concentrations.[2] Avoid ratios of 1:1000 or higher.[2]

  • Possible Cause: Extended Exposure to Transfection Complexes.

    • Solution: Reduce the incubation time. For sensitive cells, a shorter incubation period (e.g., 4-6 hours) followed by a medium change may be sufficient to achieve a balance between efficiency and viability.

  • Possible Cause: Poor Cell Health.

    • Solution: Ensure cells are healthy and in the exponential growth phase at the time of transfection. Cells should be plated 24 hours before the experiment to allow for recovery and adherence.[2]

Issue 3: Inconsistent Results

  • Possible Cause: Variability in Cell Seeding Density.

    • Solution: Ensure a consistent number of cells are plated for each experiment. Cell confluency at the time of transfection can significantly impact efficiency. A confluency of 50-70% is often recommended.[8]

  • Possible Cause: Inconsistent Nanocomplex Preparation.

    • Solution: Prepare a master mix of the RNP and this compound nanocomplexes to ensure uniform distribution to all wells. Pipette gently to avoid disrupting the complexes.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound for RNP delivery.

Table 1: Gene Editing Efficiency of this compound-RNP Nanocomplexes in Different Cell Lines

Cell LineTarget GeneRNP:this compound RatioRNP ConcentrationGene Editing Efficiency (%)Reference
HEK293T (Stoplight)Reporter1:25020 nM~70% (eGFP+ cells)[2]
HeLaCCR51:15020 nM~15% (Indels)[2]
HEK293TCCR51:25020 nM~25% (Indels)[2]
Primary FibroblastsCCR51:25020 nM~10% (Indels)[2]

Table 2: Cytotoxicity of this compound-RNP Nanocomplexes

Cell LineRNP:this compound RatioRNP ConcentrationCell Viability (%)Reference
HEK293T1:50 - 1:50020 nM>80%[2][9]
HEK293T1:100020 nM~50%[2]
HeLa1:50 - 1:50020 nM>80%[2]
HEPG21:50 - 1:50020 nM>80%[2]
ARPE-191:50 - 1:50020 nM>80%[2]
Primary Fibroblasts1:50 - 1:50020 nM>80%[2]

Experimental Protocols

This section provides a general, detailed methodology for this compound-mediated RNP delivery that can be adapted for specific cell types.

Materials:

  • Cas9 protein

  • Synthetic single guide RNA (sgRNA)

  • This compound peptide (KKALLALALHHLAHLAHHLALALKKA)

  • Nuclease-free water

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium appropriate for the cell type

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 30,000 cells per well).[2]

    • Incubate at 37°C and 5% CO2.

  • RNP Formulation:

    • On the day of transfection, prepare the Cas9 RNP complex.

    • In a sterile, nuclease-free tube, dilute Cas9 protein and sgRNA in nuclease-free water or a suitable buffer. Mix at a 1:1 molar ratio.

    • Incubate at room temperature for 10 minutes to allow the RNP to form.[2]

  • This compound-RNP Nanocomplex Formation:

    • In a separate tube, dilute the required amount of this compound peptide in Opti-MEM.

    • Add the this compound solution to the pre-formed RNP solution to achieve the desired molar ratio (e.g., 1:250).

    • Mix gently by pipetting and incubate at room temperature for 10 minutes to allow for nanocomplex formation.[2]

  • Cell Transfection:

    • Carefully remove the culture medium from the cells.

    • Add the this compound-RNP nanocomplex solution to the cells (e.g., 100 µL per well for a 96-well plate).[2]

    • Incubate the cells with the nanocomplexes for 4 to 24 hours at 37°C and 5% CO2. The optimal incubation time should be determined for each cell type.[2]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for an additional 48-72 hours to allow for gene editing to occur.[2]

  • Analysis of Gene Editing:

    • After 48-72 hours, harvest the cells.

    • Isolate genomic DNA.

    • Analyze gene editing efficiency using methods such as T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE analysis, or next-generation sequencing.[2]

Visualizations

LAH5_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RNP Cas9 RNP Nanocomplex This compound/RNP Nanocomplex RNP->Nanocomplex Complexation This compound This compound Peptide This compound->Nanocomplex Endosome Endosome (pH ~6.5) Nanocomplex->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.5-4.5) Endosome->Late_Endosome Maturation Released_RNP Released Cas9 RNP Late_Endosome->Released_RNP Endosomal Escape (Proton Sponge Effect) Nuclear_RNP Nuclear Cas9 RNP Released_RNP->Nuclear_RNP Nuclear Import gDNA Genomic DNA Nuclear_RNP->gDNA Target Recognition & Cleavage Edited_gDNA Edited gDNA gDNA->Edited_gDNA

Caption: Cellular uptake and mechanism of action for this compound-mediated RNP delivery.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start: This compound-RNP Transfection Check_Efficiency Assess Gene Editing Efficiency Start->Check_Efficiency Check_Viability Assess Cell Viability Start->Check_Viability Low_Efficiency Low Efficiency Check_Efficiency->Low_Efficiency Is efficiency low? Optimal_Outcome Optimal Outcome: High Efficiency & Good Viability Check_Efficiency->Optimal_Outcome Is efficiency high? High_Cytotoxicity High Cytotoxicity Check_Viability->High_Cytotoxicity Is viability low? Check_Viability->Optimal_Outcome Is viability high? Optimize_Ratio Optimize RNP:this compound Ratio (e.g., Titration) Low_Efficiency->Optimize_Ratio Check_Complex_Formation Verify Nanocomplex Formation Protocol Low_Efficiency->Check_Complex_Formation Reduce_Concentration Reduce this compound Concentration/Ratio High_Cytotoxicity->Reduce_Concentration Reduce_Incubation Shorten Incubation Time High_Cytotoxicity->Reduce_Incubation Optimize_Ratio->Start Re-run Experiment Check_Complex_Formation->Start Re-run Experiment Reduce_Concentration->Start Re-run Experiment Reduce_Incubation->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

Validating Gene Editing Efficiency: A Comparative Guide to Post-LAH5 Delivery Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene editing, the successful delivery of editing machinery is but the first checkpoint. The critical next step is the rigorous validation of editing efficiency and specificity. This guide provides a comprehensive comparison of methodologies to validate gene editing following the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes using the novel LAH5 peptide-based system. We will objectively compare the this compound system's performance with established alternatives, supported by experimental data and detailed protocols.

The this compound peptide is an amphipathic cell-penetrating peptide that has been shown to effectively form nanocomplexes with both Cas9 RNP and RNP/homology-directed repair (HDR) templates.[1][2][3] These nanocomplexes facilitate cellular uptake and cargo delivery, leading to successful gene editing in a variety of cell lines.[1][2][3][4] This non-viral delivery method offers a transient system, which can reduce off-target effects and potential immunogenic responses often associated with viral vectors.[1][5]

Comparative Analysis of Delivery Systems

The selection of a delivery system is a critical factor influencing gene editing efficiency. Below is a comparison of the this compound system with other commonly used viral and non-viral delivery methods.

Delivery SystemTypeAdvantagesDisadvantagesReported On-Target Efficiency
This compound Peptide Non-viralLow immunogenicity, transient expression, simple to use, effective for RNP delivery.[1][2]Efficiency can be cell-type dependent, potential for cytotoxicity at high concentrations.Up to ~17% indel formation.[1]
Adeno-Associated Virus (AAV) ViralHigh efficiency in a broad range of cells, potential for in vivo applications.[5][6]Limited packaging capacity, potential for immunogenicity and off-target effects with long-term expression.[5][7]Up to 97% in some studies.[5][6]
Lentivirus ViralStable integration into the host genome, suitable for generating stable cell lines.Risk of insertional mutagenesis, potential for immunogenicity.High, but varies by application.
Lipid Nanoparticles (LNPs) Non-viralLow immunogenicity, suitable for mRNA and RNP delivery, scalable.[5][6]Can exhibit toxicity, efficiency can be variable.Up to 97% for mRNA and RNP delivery.[5][6]
Electroporation PhysicalHigh efficiency in a wide range of cells, suitable for RNP delivery.[8]Can cause significant cell death, limited to in vitro and ex vivo applications.[8]40-95% depending on cell type.[9]

Validating On-Target Gene Editing Efficiency

Following delivery of the gene editing components, a crucial step is to quantify the frequency of desired edits at the target locus. Several methods are available, each with its own advantages and limitations.

MethodPrincipleThroughputCostKey Features
Mismatch Detection Assays (e.g., T7E1, Surveyor) Enzymatic cleavage of mismatched DNA heteroduplexes formed between wild-type and edited DNA.[10][11]Low to MediumLowSimple and rapid estimation of indel frequency. Does not provide sequence information.[11]
Sanger Sequencing Dideoxy chain termination method to determine the nucleotide sequence of the target region.[11][12]LowMediumGold standard for confirming specific edits in clonal populations.[12] Time-consuming for analyzing mixed populations.[10]
Tracking of Indels by Decomposition (TIDE) Analysis of Sanger sequencing traces from a mixed population to quantify indel frequencies.[12][13]MediumMediumMore sensitive than mismatch detection assays for detecting indels.[12] Provides information on the types and frequencies of indels.[13]
Next-Generation Sequencing (NGS) Massively parallel sequencing of the target locus to provide a comprehensive profile of all edits.[13][14]HighHighHighly sensitive and quantitative. Can simultaneously assess on-target and off-target edits.[13]

Assessing Off-Target Effects

A critical aspect of validating any gene editing experiment is the assessment of unintended modifications at off-target sites.[15][16] Several genome-wide methods can be employed to identify these events.

MethodPrincipleAdvantagesDisadvantages
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) Integration of double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs).[15]Unbiased, sensitive detection of off-target sites with frequencies as low as 0.03%.[15]Requires transfection of dsODNs, which may not be feasible in all cell types.
BLESS (Direct in situ Breaks Labeling, Enrichment on Streptavidin and Sequencing) Ligation of biotinylated adapters to DSB ends followed by streptavidin enrichment and sequencing.[15]Direct detection of DSBs without the need for dsODN integration.Can be technically challenging.
CIRCLE-seq In vitro cleavage of circularized genomic DNA by the Cas9 RNP followed by sequencing.[17]Highly sensitive, cell-free method.May identify off-target sites that are not cleaved in vivo due to chromatin accessibility.
Whole Genome Sequencing (WGS) Sequencing the entire genome of edited and control cells.[18]The most comprehensive method for identifying all on- and off-target events.[18]High cost and complex data analysis.

Experimental Protocols

Mismatch Detection Assay (T7 Endonuclease I)
  • Genomic DNA Extraction: Isolate genomic DNA from both the edited and control cell populations.

  • PCR Amplification: Amplify the target genomic region using high-fidelity DNA polymerase. The primers should flank the target site.

  • Heteroduplex Formation: Denature the PCR products by heating to 95°C and then slowly re-anneal by cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.

  • Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates the presence of indels.

  • Quantification: Densitometry can be used to estimate the percentage of cleavage, which corresponds to the gene editing efficiency.

Tracking of Indels by Decomposition (TIDE) Analysis
  • Genomic DNA Extraction and PCR: Follow steps 1 and 2 of the mismatch detection assay protocol.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using one of the PCR primers. Also, sequence the PCR product from the control sample.

  • Data Analysis: Upload the sequencing trace files (.ab1) from both the edited and control samples to a TIDE web tool. The software will align the sequences and decompose the edited sequence trace to identify and quantify the frequencies of different indels.[13]

Next-Generation Sequencing (NGS) of Target Locus
  • Genomic DNA Extraction and PCR: Follow steps 1 and 2 of the mismatch detection assay protocol. It is recommended to use primers with Illumina adapters.

  • Library Preparation: Prepare the amplicon library for NGS according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared library on an NGS platform.

  • Data Analysis: Align the sequencing reads to the reference genome. Use bioinformatic tools like CRISPResso to analyze the aligned reads and quantify the frequency and types of on-target and off-target mutations.[13]

Visualizing the Workflow

Gene_Editing_Validation_Workflow cluster_delivery CRISPR-Cas9 Delivery cluster_culture Cell Culture & Incubation cluster_analysis Genomic DNA Analysis cluster_validation Validation of Editing Efficiency cluster_off_target Off-Target Analysis This compound This compound-RNP Nanocomplexes CellCulture Target Cell Population This compound->CellCulture Transfection gDNA Genomic DNA Extraction CellCulture->gDNA Harvest Cells PCR PCR Amplification of Target Locus gDNA->PCR OffTarget GUIDE-seq / BLESS / CIRCLE-seq / WGS gDNA->OffTarget MismatchAssay Mismatch Detection (e.g., T7E1) PCR->MismatchAssay Sanger Sanger Sequencing (TIDE Analysis) PCR->Sanger NGS Next-Generation Sequencing PCR->NGS

Caption: Workflow for validating gene editing efficiency after this compound-RNP delivery.

Signaling Pathway Context

While this compound-mediated delivery is a direct physical translocation process, the subsequent gene editing event relies on the cell's endogenous DNA repair pathways. The introduction of a double-strand break (DSB) by Cas9 triggers two main repair mechanisms: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

DNA_Repair_Pathways cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hdr Homology-Directed Repair (HDR) DSB Cas9-induced Double-Strand Break (DSB) NHEJ_Pathway Ku70/80 binding -> DNA-PKcs recruitment -> Artemis processing -> Ligation by Ligase IV/XRCC4 DSB->NHEJ_Pathway HDR_Pathway Resection by MRN complex -> RPA coating -> RAD51 filament formation -> Strand invasion of donor template DSB->HDR_Pathway Indels Insertions/Deletions (Indels) NHEJ_Pathway->Indels PreciseEdit Precise Gene Edit (Knock-in/Correction) HDR_Pathway->PreciseEdit DonorTemplate Donor DNA Template DonorTemplate->HDR_Pathway

Caption: Cellular DNA repair pathways activated by Cas9-induced double-strand breaks.

References

Navigating the Maze of Indel Detection: A Comparative Guide to the T7E1 Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of genome editing, accurately measuring the formation of insertions and deletions (indels) is a critical step. The T7 Endonuclease I (T7E1) assay has long been a staple for this purpose. This guide provides an in-depth comparison of the T7E1 assay with other common methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs. This guide also briefly touches upon the use of the T7E1 assay in evaluating delivery systems like the LAH5 peptide for CRISPR/Cas9 machinery.

The T7E1 assay is a straightforward and cost-effective method for detecting indels at a target locus.[1] It relies on the ability of the T7 Endonuclease I enzyme to recognize and cleave mismatched DNA heteroduplexes.[1] These heteroduplexes are formed when wild-type and mutated DNA strands, amplified from a pool of edited cells, are denatured and then re-annealed.[2] While widely used, the T7E1 assay is considered semi-quantitative and its accuracy can be influenced by the complexity and frequency of indels.[2][3]

A Head-to-Head Comparison of Indel Detection Methods

To provide a clear overview, the following table summarizes the key performance characteristics of the T7E1 assay, Sanger sequencing-based analysis (specifically TIDE/ICE), and Next-Generation Sequencing (NGS).

FeatureT7E1 AssaySanger Sequencing with TIDE/ICENext-Generation Sequencing (NGS)
Principle Enzyme mismatch cleavage of heteroduplex DNA.Decomposition of Sanger sequencing chromatograms to identify and quantify indels.Massively parallel sequencing of amplicons covering the target region.
Quantitative Nature Semi-quantitative; can underestimate efficiency, especially with high indel frequencies or a single dominant indel.[3][4]Quantitative; more accurate than T7E1 but can be less precise with complex indel patterns.[2][5]Highly quantitative and comprehensive; considered the gold standard for accuracy.[6]
Sensitivity Can detect indel frequencies down to ~5-10%.[2] Sensitivity is affected by indel complexity.[7]Can detect indel frequencies as low as 1-5%.[8]Can detect very low-frequency indels (<1%), depending on sequencing depth.[6]
Information Provided Indicates the presence of indels and provides an estimate of the overall editing efficiency. Does not provide sequence information of the indels.[9]Provides the sequence and frequency of the most common indels.[8][10]Provides the sequence and frequency of all indels present in the population.[6]
Cost Low.Moderate.High, but costs are decreasing.[9][11]
Throughput Moderate to high.Moderate.High; suitable for analyzing many samples in parallel.
Turnaround Time Fast (can be completed in a day).Moderate (requires sequencing).Slower (requires library preparation and sequencing run).[9]

Visualizing the T7E1 Assay Workflow

The following diagram illustrates the key steps involved in performing a T7E1 assay to measure indel formation.

T7E1_Workflow cluster_gDNA Genomic DNA Extraction cluster_pcr PCR Amplification cluster_heteroduplex Heteroduplex Formation cluster_digestion T7E1 Digestion cluster_analysis Analysis Genomic_DNA Genomic DNA from Edited Cell Population PCR PCR Amplification of Target Locus Genomic_DNA->PCR Template Denature_Reanneal Denaturation and Re-annealing PCR->Denature_Reanneal PCR Product T7E1_Incubation Incubation with T7 Endonuclease I Denature_Reanneal->T7E1_Incubation Heteroduplexes Gel_Electrophoresis Agarose Gel Electrophoresis T7E1_Incubation->Gel_Electrophoresis Digested Product Quantification Quantification of Cleaved Fragments Gel_Electrophoresis->Quantification Band Intensities

References

A Head-to-Head Comparison: LAH5 vs. Lipofectamine for CRISPR Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genomic editing, the efficient delivery of CRISPR-Cas9 components into cells is a critical bottleneck. This guide provides an objective comparison of two distinct delivery platforms: the cell-penetrating peptide LAH5 and the widely-used lipid-based transfection reagent, Lipofectamine. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to inform the selection of the most appropriate delivery method for your research needs.

Performance at a Glance: this compound and Lipofectamine CRISPRMAX

The selection of a CRISPR delivery vehicle hinges on a balance between editing efficiency and cellular toxicity. Below is a summary of reported performance metrics for the novel cell-penetrating peptide this compound and the commercially available Lipofectamine CRISPRMAX.

Delivery VehicleCell TypeTarget GeneEditing Efficiency (%)Additional Notes
This compound (modified with Oleic Acid) Skeletal Muscle (in vivo)CAG-tdTomato~10%-
This compound (modified with Oleic Acid) Skeletal Muscle (in vivo)Ccr5~7%Achieved via intramuscular administration with no observable short-term toxicity.[1][2]
This compound HEK293T, HeLa, HEPG2, ARPE-19, Primary FibroblastsCCR5Varies by cell type and RNP:peptide ratioEfficient gene editing demonstrated across multiple cell lines.[3]
Lipofectamine CRISPRMAX HEK293FT-85%-
Lipofectamine CRISPRMAX Mouse ES Cells-75%-
Lipofectamine CRISPRMAX Human iPSCs-55%-
Lipofectamine CRISPRMAX A549HPRT1~68%-
Lipofectamine CRISPRMAX HeLaHPRT1~71%-
Lipofectamine CRISPRMAX HEK293HPRT1~80%Low cell toxicity observed.[4]
Lipofectamine CRISPRMAX U2OS--Reported to have higher genome modification efficiencies than Lipofectamine 3000 or RNAiMAX.[4][5]

Delving into the Mechanisms

This compound and Lipofectamine employ fundamentally different strategies to transport CRISPR-Cas9 machinery into the cell.

This compound: The Cell-Penetrating Peptide Approach

This compound is an amphipathic cell-penetrating peptide (CPP) that facilitates the delivery of macromolecules like CRISPR-Cas9 ribonucleoprotein (RNP) complexes.[3][6] The proposed mechanism involves the formation of nanocomplexes between the positively charged peptide and the negatively charged RNP cargo through electrostatic interactions.[1][3] These nanocomplexes are then internalized by cells, likely through endocytosis.[3] Modifications to the this compound peptide, such as the addition of fatty acids like oleic acid, have been shown to enhance serum stability, improve membrane disruption for endosomal escape, and increase overall transfection efficacy.[1][2]

Lipofectamine: The Cationic Lipid Advantage

Lipofectamine reagents, including the CRISPR-optimized CRISPRMAX, are composed of cationic lipids.[7] These lipids form small vesicles called liposomes that can encapsulate the negatively charged CRISPR components. The positively charged surface of the liposomes interacts with the negatively charged cell membrane, facilitating entry into the cell, primarily through endocytosis.[8] Lipofectamine CRISPRMAX is specifically designed for the delivery of Cas9 protein/gRNA complexes (RNPs) and is noted for its high efficiency and low toxicity compared to other lipid-based reagents.[4][5][9]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. The following sections outline typical protocols for CRISPR delivery using this compound and Lipofectamine CRISPRMAX.

This compound-Mediated RNP Delivery Protocol

This protocol is a generalized representation based on described methodologies for forming and delivering this compound-RNP nanocomplexes.[3]

  • RNP Formation:

    • Dilute purified Cas9 nuclease and synthetic single guide RNA (sgRNA) to a working concentration (e.g., 3 µM).

    • Combine Cas9 and sgRNA in a microcentrifuge tube. A 1.3:1 molar ratio of sgRNA to Cas9 is often recommended.[10]

    • Incubate at room temperature for 5-10 minutes to allow for the formation of the RNP complex.[10]

  • Nanocomplex Formation:

    • Add the this compound peptide to the pre-formed RNP solution. The optimal molar ratio of RNP to this compound peptide needs to be determined empirically but can range from 1:50 to 1:250.[3]

    • Incubate for an additional 10 minutes at room temperature to allow for the formation of Cas9-RNP/LAH5 nanocomplexes.[3]

  • Cell Transfection:

    • Seed cells in a culture plate to achieve 30-70% confluency on the day of transfection.

    • Replace the cell culture medium with a serum-free medium like Opti-MEM.

    • Add the nanocomplex solution to the cells.

    • Incubate the cells with the nanocomplexes. Incubation times can vary, with effective gene editing observed after as little as 3 hours of exposure.[3]

    • After the desired incubation period, replace the medium with fresh, complete growth medium.

  • Post-Transfection Analysis:

    • Culture the cells for 48-72 hours post-transfection.

    • Harvest the cells and analyze for gene editing efficiency using methods such as the T7 Endonuclease I (T7E1) assay or genomic sequencing.

Lipofectamine CRISPRMAX RNP Delivery Protocol

This protocol is based on manufacturer recommendations and published studies for Lipofectamine CRISPRMAX.[4][10][11][12]

  • Cell Seeding:

    • The day before transfection, seed cells in a culture plate to ensure they are 30-70% confluent at the time of transfection.[10][11][12]

  • Prepare RNP and Lipofectamine CRISPRMAX Complexes:

    • Tube A (RNP Complex): In a sterile microcentrifuge tube, dilute Cas9 protein and sgRNA in Opti-MEM™ I Reduced Serum Medium.[11][12] A typical ratio is 5:1 of Cas9 to sgRNA by mass.[12] Add Cas9 Plus™ Reagent, mix well, and incubate at room temperature for 1-5 minutes.[4][12]

    • Tube B (Lipofectamine CRISPRMAX): In a separate tube, dilute Lipofectamine CRISPRMAX reagent in Opti-MEM™ I Reduced Serum Medium.[11]

  • Combine and Incubate:

    • Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 5-15 minutes to allow the formation of RNP-lipid complexes.[4][11]

  • Transfect Cells:

    • Add the RNP-lipid complexes to the cells.

    • Incubate the cells at 37°C for 48-72 hours. It is generally not necessary to remove the transfection complexes.[12]

  • Analyze Gene Editing:

    • After incubation, harvest the cells and extract genomic DNA.

    • Assess the gene editing efficiency using a genomic cleavage detection assay or by sequencing the target locus.[12]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LAH5_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cas9 Cas9 Protein RNP RNP Complex Formation (5-10 min @ RT) Cas9->RNP sgRNA sgRNA sgRNA->RNP Nanocomplex Nanocomplex Formation (10 min @ RT) RNP->Nanocomplex This compound This compound Peptide This compound->Nanocomplex AddComplex Add Nanocomplexes to Cells in Serum-Free Medium Nanocomplex->AddComplex Cells Seed Cells (30-70% Confluency) Cells->AddComplex Incubate Incubate (e.g., 3-24h) AddComplex->Incubate ChangeMedium Replace with Complete Medium Incubate->ChangeMedium Culture Culture Cells (48-72h) ChangeMedium->Culture Harvest Harvest Cells & Extract gDNA Culture->Harvest Analyze Analyze Gene Editing Harvest->Analyze

Caption: Workflow for this compound-mediated CRISPR-RNP delivery.

Lipofectamine_Workflow cluster_prep Preparation of Complexes cluster_transfection Transfection cluster_analysis Analysis TubeA Tube A: RNP Formation (Cas9 + sgRNA + Cas9 Plus Reagent in Opti-MEM) Combine Combine A + B (Incubate 5-15 min @ RT) TubeA->Combine TubeB Tube B: Diluted Lipofectamine CRISPRMAX TubeB->Combine AddComplexes Add RNP-Lipid Complexes to Cells (Day 1) Combine->AddComplexes SeedCells Seed Cells (Day 0) (30-70% Confluency) SeedCells->AddComplexes IncubateAnalyze Incubate (48-72h) AddComplexes->IncubateAnalyze Harvest Harvest Cells & Analyze IncubateAnalyze->Harvest

Caption: Workflow for Lipofectamine CRISPRMAX delivery.

Conclusion

Both this compound and Lipofectamine CRISPRMAX present viable and effective options for the delivery of CRISPR-Cas9 RNPs.

  • Lipofectamine CRISPRMAX stands out as a high-efficiency, commercially available reagent that is well-characterized across a multitude of common cell lines, including stem cells.[4][5] Its ease of use and low toxicity make it a robust choice for a wide range of in vitro applications.[4]

  • This compound , particularly when modified with fatty acids, represents a promising non-lipid-based delivery vector.[1][2] The demonstration of its efficacy in vivo for localized delivery highlights its potential for therapeutic applications.[1][2] While it may require more optimization in terms of peptide-to-cargo ratios for different cell types, it offers a compelling alternative to traditional lipid-based methods.

The choice between this compound and Lipofectamine will ultimately depend on the specific experimental context, including the cell type, whether the application is in vitro or in vivo, and the desired balance between editing efficiency and potential off-target effects. For researchers working with common cell lines in vitro, Lipofectamine CRISPRMAX offers a reliable and high-performance solution. For those exploring in vivo applications or seeking alternatives to lipid reagents, this compound provides a novel and potent delivery platform.

References

A Comparative Guide to Cell-Penetrating Peptides for Ribonucleoprotein Delivery: LAH5 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of ribonucleoprotein (RNP) complexes into cells is a critical bottleneck in the development of gene-editing therapies. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral delivery vector. This guide provides an objective comparison of the amphipathic CPP, LAH5, with other well-established CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vehicle for your research.

Introduction to Cell-Penetrating Peptides for RNP Delivery

The delivery of CRISPR-Cas9 and other RNP-based therapeutics into target cells remains a significant challenge. CPPs, short peptides of 5-30 amino acids, have the ability to traverse cellular membranes and deliver a variety of cargo molecules, including large RNP complexes. These peptides are broadly categorized into two main classes: cationic peptides, such as TAT and Penetratin, which primarily rely on electrostatic interactions for cell entry, and amphipathic peptides, like this compound, which possess both hydrophobic and hydrophilic domains. The mechanism of entry for CPPs is thought to involve two main pathways: direct translocation across the plasma membrane and endocytosis. For RNP delivery, endocytosis followed by efficient escape from the endosome is considered a key pathway for successful gene editing.

This compound: An Amphipathic Peptide for Superior RNP Delivery

This compound is an amphipathic, histidine-rich peptide that has demonstrated high efficiency in delivering RNP cargo. Its histidine residues are believed to play a crucial role in endosomal escape through the "proton sponge" effect, where the buffering capacity of the histidines in the acidic endosome leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosomal membrane. This facilitates the release of the RNP into the cytoplasm, a critical step for its subsequent translocation to the nucleus to perform gene editing.

Recent studies have shown that this compound effectively forms nanocomplexes with Cas9 RNPs. These complexes are efficiently internalized by various cell lines, leading to high levels of gene editing.[1][2][3] In an initial screening, this compound was found to outperform other peptides, including 6His-CM18-PTD4, S10, and L17E, for the direct delivery of Cas9 RNPs into HEK293T cells.[1]

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data on the performance of this compound against other CPPs in the context of RNP delivery. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.

Peptide Cell Line RNP Cargo Delivery Efficiency (% of edited cells) Reference
This compound HEK293TCas9 RNPUp to 80%[4]
This compound HeLaCas9 RNP~25% (TIDE)[2]
This compound Primary Human FibroblastsCas9 RNP~10% (TIDE)[2]
PepFect14 (PF14) HEK293TCas9 RNPUp to 80%[5]
TAT-fusion (A5K) Primary CD4+ T cellsCas9 RNP68%[6]
Gold Nanoparticle-based MultipleCas9 RNPUp to 30%[3]

Table 1: Comparative RNP Delivery Efficiency of Various CPPs. This table highlights the gene editing efficiency achieved with different CPPs in various cell lines. This compound and PepFect14 show high efficiency in HEK293T cells.

Peptide Cell Line Concentration/Ratio Cell Viability (%) Assay Reference
This compound HEK293T, HeLa, HepG2, ARPE-19, Primary FibroblastsRNP:this compound ratios up to 1:500>80%MTS[2]
This compound HEK293T, HeLa, HepG2, ARPE-19, Primary FibroblastsRNP:this compound ratio of 1:1000~50%MTS[2]
TAT HeLa, CHOUp to 50 µM (with dsDNA)Non-toxicWST-1[7]
Penetratin HeLa, CHOUp to 50 µM (with dsDNA)Non-toxicWST-1[7]

Table 2: Comparative Cytotoxicity of CPPs. This table summarizes the cytotoxicity profiles of this compound, TAT, and Penetratin. This compound maintains high cell viability at effective RNP delivery concentrations. Data for TAT and Penetratin with RNP cargo is limited; the provided data is for dsDNA cargo.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Formation of this compound-RNP Nanocomplexes

This protocol describes the formation of nanocomplexes between the this compound peptide and a Cas9 RNP.

Materials:

  • This compound peptide solution (e.g., 750 µM in nuclease-free water with 0.1% v/v acetic acid)

  • Cas9 protein (e.g., 0.75 µM in HEPES buffer, pH 7.4)

  • Single guide RNA (sgRNA) (e.g., 0.75 µM in HEPES buffer, pH 7.4)

  • HEPES buffer (pH 7.4)

Procedure:

  • To form the RNP complex, mix equal volumes of Cas9 protein and sgRNA solutions and incubate for 10 minutes at room temperature.

  • To form the this compound-RNP nanocomplexes, add the desired volume of this compound peptide solution to the pre-formed RNP complex to achieve the desired molar ratio (e.g., 1:50 to 1:250 of RNP to this compound).

  • Incubate the mixture for 10 minutes at room temperature to allow for stable nanocomplex formation.

  • The nanocomplexes are now ready for addition to cell culture.

Protocol 2: Cellular Uptake and Gene Editing Assay

This protocol outlines the procedure for treating cells with CPP-RNP nanocomplexes and assessing gene editing efficiency.

Materials:

  • Target cells (e.g., HEK293T, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Opti-MEM or other serum-free medium

  • CPP-RNP nanocomplexes (from Protocol 1)

  • Genomic DNA extraction kit

  • PCR reagents for amplifying the target locus

  • T7 Endonuclease I (T7E1) enzyme and reaction buffer

Procedure:

  • Seed cells in a 96-well plate at a density that will result in approximately 50% confluency at the time of transfection.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • On the day of transfection, replace the cell culture medium with serum-free medium (e.g., Opti-MEM).

  • Add the prepared CPP-RNP nanocomplexes to the cells at the desired final RNP concentration (e.g., 20 nM).

  • Incubate the cells with the nanocomplexes for 24-48 hours.

  • After incubation, harvest the cells and extract genomic DNA using a commercial kit.

  • Amplify the genomic region targeted by the sgRNA using PCR.

  • Perform the T7E1 assay on the PCR products according to the manufacturer's instructions to quantify the percentage of gene editing (indels).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of CPP-RNP nanocomplexes using an MTT assay.

Materials:

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • CPP-RNP nanocomplexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 2.

  • After 24 hours, treat the cells with a range of concentrations of the CPP-RNP nanocomplexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the cells for the desired exposure time (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved in CPP-mediated RNP delivery, the following diagrams illustrate the key pathways and experimental workflows.

G cluster_workflow Experimental Workflow for CPP-RNP Delivery and Analysis cluster_analysis Analysis RNP_formation 1. RNP Formation (Cas9 + sgRNA) Complexation 2. Nanocomplex Formation (RNP + CPP) RNP_formation->Complexation Transfection 3. Cell Transfection Complexation->Transfection Analysis 4. Analysis Transfection->Analysis Gene_Editing Gene Editing Efficiency (T7E1 Assay) Cytotoxicity Cytotoxicity (MTT Assay) G cluster_pathway Cellular Uptake and Endosomal Escape Pathway Nanocomplex CPP-RNP Nanocomplex Cell_Membrane Cell Membrane Nanocomplex->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect for this compound) Endosome->Endosomal_Escape 3. Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 4. Nuclear Translocation Gene_Editing Gene Editing Nucleus->Gene_Editing 5. Action

References

TIDE Analysis for Quantifying LAH5-Mediated Gene Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material. A critical step in any gene editing workflow is the accurate quantification of editing efficiency. This guide provides a comprehensive comparison of commonly used methods for quantifying gene editing outcomes, with a specific focus on TIDE (Tracking of Indels by DEcomposition) analysis in the context of LAH5-mediated delivery of CRISPR-Cas9 ribonucleoprotein (RNP). This compound, an amphipathic cell-penetrating peptide, has emerged as a promising non-viral vector for the intracellular delivery of Cas9 RNP.[1][2][3][4][5]

This guide will delve into the principles, protocols, and comparative performance of TIDE analysis against other prevalent techniques, including Inference of CRISPR Edits (ICE), the T7 Endonuclease I (T7E1) assay, and Next-Generation Sequencing (NGS). By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate analytical method for their this compound-mediated gene editing experiments.

Comparative Analysis of Gene Editing Quantification Methods

The choice of method for quantifying gene editing efficiency depends on various factors, including the desired resolution, throughput, cost, and experimental context. Below is a summary of the key characteristics of four widely used methods.

Method Principle Input Output Pros Cons
TIDE Decomposition of Sanger sequencing traces from a mixed cell population to identify and quantify insertions and deletions (indels).[6][7][8]PCR amplicons from edited and control cell pools, followed by Sanger sequencing.[6][8]Quantitative spectrum of indels around the cut site.[6][7]- Cost-effective and rapid.[9][10] - Provides sequence information of predominant indels.[6] - More quantitative than enzyme-based assays.[11]- Less sensitive for low editing efficiencies. - Accuracy can be affected by sequencing quality.[7][11] - May not accurately quantify large indels or complex edits.[12][13] - Tends to underestimate indel frequencies at high editing rates.[14]
ICE An improved algorithm that analyzes Sanger sequencing traces to infer indel profiles.[15][16]PCR amplicons from edited and control cell pools, followed by Sanger sequencing.[16][17]Editing efficiency (ICE score), indel distribution, and Knockout-Score.[16][17][18]- User-friendly online tool.[18] - More robust and automated than TIDE.[15] - Can analyze edits from multiple gRNAs.[18] - Correlates well with NGS data.[12][15]- Still reliant on high-quality Sanger sequencing. - May underestimate frequencies in the low indel range.[14]
T7E1 Assay An enzymatic mismatch cleavage assay that detects heteroduplex DNA formed between wild-type and edited DNA strands.[19][20]PCR amplicons from the edited cell population.[19][20]Semi-quantitative estimation of editing efficiency based on gel band intensities.[11]- Simple, fast, and inexpensive.[11] - Useful for rapid screening of gRNA activity.[21]- Not quantitative and does not provide sequence information.[12] - Prone to false negatives and positives.[22] - Does not detect homozygous mutations.[21] - Less sensitive than sequencing-based methods.[23]
NGS High-throughput sequencing of amplicons from the target locus to identify and quantify all editing events.[24][25][26]PCR amplicons from the edited cell population.[27][28]Comprehensive and quantitative profile of all on-target and off-target mutations.[24][26]- The "gold standard" for accuracy and sensitivity.[12] - Can detect rare mutations and off-target effects.[24] - Provides a complete picture of the editing landscape.[26]- Higher cost and longer turnaround time.[29] - Requires bioinformatics expertise for data analysis.[12]

Quantitative Performance Comparison

The following table summarizes a comparative analysis of indel frequencies determined by different methods from published studies. It is important to note that direct comparisons can be influenced by the specific experimental conditions, cell types, and target loci.

Study/Comparison TIDE (%) ICE (%) DECODR (%) SeqScreener (%) NGS (%) Reference
Artificial Templates (Simple Indels) Generally good correlation, but can underestimate at high indel frequencies.Good correlation.Most accurate estimation.Good correlation.(Used as reference)[14][30][31]
Artificial Templates (Complex Indels) Underestimation, especially with larger deletions.Underestimation, often overlooks low-level indels.Best performance among Sanger-based methods.Better performance than TIDE and ICE.(Used as reference)[14][30]
Cell Pools (Spike-in Experiment) ~10-20% lower than NGS.---Highest indel frequencies detected.[22]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to facilitate their implementation in your research.

This compound-Mediated Cas9 RNP Delivery

This protocol is a general guideline for the delivery of Cas9 RNP into cells using the this compound peptide. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Cas9 protein

  • Synthetic single guide RNA (sgRNA)

  • This compound peptide

  • Opti-MEM or other serum-free medium

  • Cells of interest

Protocol:

  • RNP Complex Formation:

    • Dilute Cas9 protein and sgRNA separately in Opti-MEM.

    • Mix the Cas9 and sgRNA solutions at a 1:1 molar ratio and incubate at room temperature for 10-15 minutes to form the RNP complex.

  • Nanocomplex Formation:

    • Dilute the this compound peptide in Opti-MEM.

    • Add the this compound solution to the RNP complex solution at the desired molar excess (e.g., 50- to 250-fold molar excess of peptide to RNP) and mix gently.[1]

    • Incubate at room temperature for 20-30 minutes to allow for nanocomplex formation.

  • Cell Transfection:

    • Aspirate the culture medium from the cells.

    • Add the this compound-RNP nanocomplex solution to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete culture medium and continue to incubate for 48-72 hours.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercially available kit.

TIDE Analysis Protocol

1. PCR Amplification:

  • Design PCR primers to amplify a ~500-800 bp region flanking the CRISPR target site.

  • Perform PCR using high-fidelity polymerase on genomic DNA from both the this compound-RNP treated cells and a negative control (e.g., untreated cells or cells treated with a non-targeting gRNA).

  • Verify the PCR product by agarose (B213101) gel electrophoresis.

2. Sanger Sequencing:

  • Purify the PCR products.

  • Submit the purified PCR products for Sanger sequencing using one of the PCR primers.

3. TIDE Web Tool Analysis:

  • Go to the TIDE web tool (e.g., 329][10]

  • Upload the Sanger sequencing files (.ab1) for both the control and edited samples.

  • Enter the 20-nucleotide gRNA sequence.

  • The tool will automatically analyze the data and provide the indel efficiency and the spectrum of the most common indels.

ICE Analysis Protocol

1. Sample Preparation:

  • Follow the same PCR amplification and Sanger sequencing steps as for TIDE analysis.

2. ICE Web Tool Analysis:

  • Go to the ICE web tool (e.g., Synthego's ICE tool).

  • Upload the Sanger sequencing files for the control and edited samples.

  • Enter the gRNA sequence.

  • The tool will provide the ICE score (indel frequency), a detailed breakdown of indel types, and a Knockout-Score.[17][33]

T7E1 Assay Protocol

1. PCR Amplification:

  • Amplify the target region from genomic DNA of the edited cell population as described for TIDE.

2. Heteroduplex Formation:

  • Denature the PCR product by heating to 95°C for 5 minutes.

  • Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.

3. T7E1 Digestion:

  • Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.[19]

4. Gel Electrophoresis:

  • Run the digested products on a 2% agarose gel.

  • The presence of cleaved fragments indicates gene editing.

  • Quantify the band intensities to estimate the percentage of editing.

NGS Amplicon Sequencing Protocol

1. Library Preparation:

  • Perform a two-step PCR to amplify the target region and add sequencing adapters and barcodes.

    • PCR 1: Amplify the target locus using primers with partial Illumina adapters.

    • PCR 2: Use primers containing indices and the remaining Illumina sequencing adapters to barcode each sample.

  • Purify the PCR products.

2. Sequencing:

  • Pool the barcoded libraries.

  • Perform deep sequencing on an Illumina platform (e.g., MiSeq).[28]

3. Data Analysis:

  • Use software tools like CRISPResso to align the sequencing reads to the reference genome and quantify the frequency and types of indels.

Visualizing the Workflow: TIDE Analysis

The following diagram illustrates the key steps involved in TIDE analysis.

TIDE_Workflow LAH5_RNP This compound-RNP Delivery gDNA_Extraction Genomic DNA Extraction LAH5_RNP->gDNA_Extraction PCR PCR Amplification gDNA_Extraction->PCR Sanger Sanger Sequencing PCR->Sanger TIDE_Tool TIDE Web Tool Sanger->TIDE_Tool Upload .ab1 files Analysis Indel Quantification & Spectrum TIDE_Tool->Analysis

Caption: Workflow for TIDE analysis of gene editing.

Signaling Pathways and Logical Relationships

The process of quantifying this compound-mediated gene editing follows a logical progression from experimental execution to data analysis and interpretation.

Logical_Flow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_output Output & Interpretation Delivery This compound-mediated Cas9 RNP Delivery Editing Targeted Gene Editing (NHEJ-mediated indels) Delivery->Editing Harvest Cell Harvesting & gDNA Isolation Editing->Harvest Amplification Target Locus Amplification (PCR) Harvest->Amplification Quantification Choice of Quantification Method Amplification->Quantification TIDE_ICE TIDE / ICE Analysis Quantification->TIDE_ICE Sanger Seq. T7E1 T7E1 Assay Quantification->T7E1 Enzymatic NGS NGS Analysis Quantification->NGS Deep Seq. Results Quantitative Editing Efficiency & Indel Profile TIDE_ICE->Results T7E1->Results NGS->Results

Caption: Logical flow of a gene editing experiment.

Conclusion

TIDE analysis offers a rapid, cost-effective, and reasonably quantitative method for assessing the efficiency of this compound-mediated gene editing.[9][10] While it may not possess the sensitivity and comprehensiveness of NGS, its accessibility makes it an excellent tool for initial screening and optimization of experimental conditions. For researchers requiring a more detailed and precise quantification of editing outcomes, especially for clinical applications, NGS remains the gold standard. The ICE tool presents a user-friendly and more robust alternative to TIDE for Sanger-based analysis. The T7E1 assay, though simple, should be considered a semi-quantitative screening tool. The choice of the most suitable method will ultimately be dictated by the specific research question, available resources, and the required level of analytical detail.

References

Evaluating Off-Target Effects of LAH5-CRISPR Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. However, the risk of off-target mutations remains a critical safety concern. The choice of delivery method for the CRISPR-Cas9 components is a key determinant of specificity and off-target activity. This guide provides a comprehensive evaluation of the off-target effects associated with LAH5-mediated CRISPR-Cas9 delivery, comparing it with other common non-viral delivery methods.

This compound is a cell-penetrating peptide (CPP) designed to facilitate the cellular uptake of macromolecular cargo, including the Cas9 ribonucleoprotein (RNP) complex. This delivery system is gaining attention as a transient, non-viral alternative to plasmid-based methods, which have been associated with a higher risk of off-target effects due to prolonged expression of the nuclease. While direct quantitative data from genome-wide, unbiased off-target analysis for this compound-CRISPR delivery is not extensively available in the public domain, studies on CPP-mediated delivery of Cas9 RNP suggest a favorable off-target profile compared to traditional methods. This guide synthesizes the available information to provide a qualitative and quantitative comparison.

Comparison of Off-Target Effects by Delivery Method

The following table summarizes the off-target effect profiles of different CRISPR-Cas9 delivery methods. It is important to note that the off-target effects are highly dependent on the specific guide RNA, target locus, and cell type used.

Delivery MethodOff-Target ProfileQuantitative Data Highlights (Representative)AdvantagesDisadvantages
This compound (CPP) Qualitative evidence suggests reduced off-target effects compared to plasmid transfection.[1] The transient nature of RNP delivery is a key factor.Specific quantitative data from unbiased, genome-wide methods (e.g., GUIDE-seq, WGS) is not readily available in published literature .Simple, non-viral, transient delivery of RNP, potentially lower immunogenicity.Limited in vivo data, potential for peptide-related cytotoxicity at high concentrations.
Electroporation Can exhibit a range of off-target effects. The efficiency of delivery can sometimes lead to higher intracellular concentrations of the RNP, potentially increasing off-target cleavage.Varies significantly. Some studies show a higher number of off-target sites compared to lipid nanoparticles, while others demonstrate high on-target efficiency with manageable off-target events.High efficiency in a wide range of cell types, including hard-to-transfect cells.Can cause significant cell toxicity and perturbation of the cell state.[2]
Lipid Nanoparticles (LNPs) Generally considered to have a favorable off-target profile due to the transient expression of the Cas9 protein.Studies have shown LNP-delivered Cas9 mRNA results in a lower number of off-target events compared to plasmid delivery. For example, one study using GUIDE-seq identified a 90% reduction in off-target sites with LNP delivery compared to plasmid transfection for a specific guide RNA.High in vivo potential, particularly for liver-targeted delivery; protects cargo from degradation.Can induce inflammatory responses; efficiency can be cell-type dependent.
Plasmid Transfection Generally associated with the highest risk of off-target effects .[1][3] Prolonged expression of Cas9 and sgRNA increases the chances of the nuclease acting on unintended genomic sites.GUIDE-seq analysis has revealed hundreds of off-target sites for some guide RNAs when delivered via plasmid.Simple and widely used in research settings.High risk of off-target effects, potential for random integration of the plasmid into the host genome.

Experimental Workflow for Off-Target Analysis

A robust evaluation of off-target effects requires a multi-step experimental workflow, starting from the delivery of the CRISPR-Cas9 components to the bioinformatic analysis of sequencing data. The following diagram illustrates a typical workflow for assessing off-target effects using genome-wide, unbiased methods.

Off_Target_Workflow cluster_cell_culture Cell Culture & gDNA Isolation cluster_sequencing Off-Target Detection & Sequencing cluster_analysis Data Analysis This compound This compound-RNP Complex Cells Target Cells This compound->Cells Alternatives Alternative Delivery (Electroporation, LNP) Alternatives->Cells gDNA Genomic DNA Isolation Cells->gDNA GUIDE_seq GUIDE-seq gDNA->GUIDE_seq SITE_seq SITE-seq gDNA->SITE_seq WGS Whole Genome Sequencing (WGS) gDNA->WGS Library Library Preparation GUIDE_seq->Library SITE_seq->Library WGS->Library Sequencing Next-Generation Sequencing (NGS) Library->Sequencing Alignment Sequence Alignment Sequencing->Alignment OffTargetID Off-Target Site Identification Alignment->OffTargetID Validation Validation & Quantification OffTargetID->Validation

Caption: Experimental workflow for evaluating CRISPR off-target effects.

Experimental Protocols

Accurate and reproducible assessment of off-target effects relies on well-defined experimental protocols. Below are summaries of the key methodologies.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a sensitive, cell-based method for identifying the genome-wide off-target cleavage sites of CRISPR-Cas9.[4][5]

Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is co-transfected with the CRISPR-Cas9 components into cells. This dsODN is then integrated into the DNA double-strand breaks (DSBs) created by the nuclease through the non-homologous end joining (NHEJ) repair pathway. The genomic DNA is then isolated, fragmented, and subjected to a two-step PCR amplification process that enriches for the dsODN-tagged genomic fragments. These fragments are then sequenced to identify the sites of nuclease cleavage.

Detailed Protocol Outline:

  • Cell Culture and Transfection: Plate target cells and co-transfect with Cas9- and sgRNA-expressing plasmids (or RNP complex) and the dsODN tag.

  • Genomic DNA Extraction: After 72 hours, harvest cells and isolate high-molecular-weight genomic DNA.

  • Library Preparation:

    • Shear genomic DNA to a desired fragment size (e.g., ~500 bp).

    • Perform end-repair and A-tailing.

    • Ligate sequencing adapters.

    • Perform two rounds of nested PCR to amplify the dsODN-containing fragments.

  • Sequencing and Data Analysis:

    • Sequence the library on an Illumina platform.

    • Align reads to the reference genome to identify the integration sites of the dsODN, which correspond to the off-target cleavage sites.

SITE-seq (Selective enrichment and Identification of Tagged genomic DNA Ends by sequencing)

SITE-seq is a highly sensitive, in vitro method for identifying CRISPR-Cas9 cleavage sites on purified genomic DNA.

Principle: High-molecular-weight genomic DNA is treated with the Cas9 RNP in vitro. The resulting DNA ends are then "tagged" by ligation to a biotinylated adapter. The DNA is then sheared, and the biotin-tagged fragments are captured using streptavidin beads. This enriches for the fragments containing the cleavage sites, which are then sequenced.

Detailed Protocol Outline:

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from target cells.

  • In Vitro Cleavage: Incubate the genomic DNA with the purified Cas9 RNP.

  • Adapter Ligation: Perform end-repair and ligate a biotinylated adapter to the DNA ends.

  • Enrichment of Cleavage Sites:

    • Shear the DNA to a smaller fragment size.

    • Use streptavidin-coated magnetic beads to pull down the biotinylated fragments.

  • Library Preparation and Sequencing:

    • Perform end-repair and ligate sequencing adapters to the enriched fragments.

    • Amplify the library via PCR.

    • Sequence the library on an Illumina platform.

  • Data Analysis: Align reads to the reference genome to identify the cleavage sites.

Whole-Genome Sequencing (WGS)

WGS is considered the gold standard for unbiased detection of all types of genetic alterations, including off-target mutations, as it does not rely on the capture of DSBs.[6]

Principle: The entire genome of cells treated with CRISPR-Cas9 is sequenced to a high depth. The sequence is then compared to a control (untreated) genome to identify any single nucleotide variants (SNVs), insertions, and deletions (indels) that have occurred as a result of the gene editing process.

Detailed Protocol Outline (Illumina Platform):

  • Cell Culture and Clonal Expansion: Treat cells with the CRISPR-Cas9 system and isolate single-cell clones. Expand these clones to generate enough cells for DNA extraction.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the edited and control clones.

  • Library Preparation:

    • Fragment the genomic DNA to the desired size.

    • Perform end-repair, A-tailing, and ligate Illumina sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencer (e.g., NovaSeq) to achieve deep coverage (typically >30x).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference genome.

    • Call variants (SNVs and indels) in the edited and control samples.

    • Compare the variant calls between the edited and control samples to identify potential off-target mutations.

Signaling Pathways and Logical Relationships

The delivery and action of CRISPR-Cas9, leading to both on-target and off-target effects, can be represented as a logical flow.

CRISPR_Pathway cluster_delivery Delivery cluster_cellular_process Cellular Processes cluster_genome_editing Genome Editing cluster_repair DNA Repair & Outcomes Delivery This compound-RNP Delivery Uptake Cellular Uptake Delivery->Uptake Endosomal_Escape Endosomal Escape Uptake->Endosomal_Escape Nuclear_Import Nuclear Import Endosomal_Escape->Nuclear_Import On_Target On-Target Binding (Perfect Match) Nuclear_Import->On_Target Off_Target Off-Target Binding (Mismatches Tolerated) Nuclear_Import->Off_Target DSB_On On-Target DSB On_Target->DSB_On DSB_Off Off-Target DSB Off_Target->DSB_Off NHEJ_On NHEJ DSB_On->NHEJ_On HDR_On HDR DSB_On->HDR_On NHEJ_Off NHEJ DSB_Off->NHEJ_Off Indel_On On-Target Indel NHEJ_On->Indel_On Precise_Edit Precise Edit HDR_On->Precise_Edit Indel_Off Off-Target Mutation NHEJ_Off->Indel_Off

Caption: CRISPR-Cas9 delivery and mechanism of on- and off-target effects.

Conclusion

The choice of a CRISPR-Cas9 delivery system is a critical consideration for any therapeutic or research application, with a direct impact on the safety and reliability of the gene editing outcome. While this compound and other CPP-based delivery methods for Cas9 RNP show promise for reducing off-target effects compared to plasmid-based approaches, a comprehensive and quantitative understanding of their off-target profiles at a genome-wide level is still emerging. The experimental methodologies outlined in this guide, particularly GUIDE-seq, SITE-seq, and WGS, provide robust frameworks for the necessary rigorous evaluation of off-target effects for any CRISPR delivery platform. As the field advances, the generation of more publicly available, high-quality off-target data for novel delivery systems like this compound will be crucial for their clinical translation.

References

The Evolution of a Cellular Chauffeur: A Comparative Analysis of LAH5 and Modified LAH5 Peptides for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of therapeutic molecules into cells remains a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, the histidine-rich amphipathic peptide LAH5 has garnered significant attention. This guide provides a detailed comparative analysis of the this compound peptide and its modified versions, supported by experimental data, to aid in the selection of the optimal delivery vehicle for your research needs.

This analysis focuses on the performance of this compound in its original form and when modified, particularly through fatty acid conjugation. We will delve into the impact of these modifications on crucial parameters such as nanocomplex formation, stability in physiological conditions, membrane disruption capabilities, and ultimately, the efficiency of intracellular cargo delivery.

Performance Under the Microscope: Unmodified this compound vs. Fatty Acid-Modified this compound

A key strategy to enhance the performance of this compound involves its conjugation with fatty acids, creating lipopeptides. This modification has been shown to significantly improve several key characteristics of the peptide, making it a more robust and efficient delivery agent.

A study comparing unmodified this compound with a series of fatty acid-conjugated this compound peptides revealed that the oleic acid (C18:1) modified version (C18:1-LAH5) demonstrated the best overall performance for both gene editing and correction. The fatty acid modifications led to improvements in serum stability, membrane disruption capability, and transfection efficacy.[1][2]

ParameterThis compound (Unmodified)Fatty Acid-Modified this compound (C18:1-LAH5)Reference
Nanocomplex Size (with Cas9 RNP) ~230-700 nm (in 20% serum)~150-160 nm[1]
Serum Stability Interacts with serum proteins, leading to increased particle size.No significant change in particle size in the presence of serum.[1]
Membrane Disruption (at low pH) ~40%64% - 84%[1]
Gene Editing Efficiency (HEK29T stoplight cells, 1:50 RNP:peptide ratio) ~10%~60-70%[3]
In Vivo Gene Editing (murine muscle tissue) Not reported~7-10%[1][2]

The LAH Peptide Family: A Look at the Predecessors

The this compound peptide belongs to a series of histidine-rich amphipathic peptides (LAH1-LAH5). Studies comparing the transfection efficiency of this series for DNA delivery found that LAH4 and this compound were the most effective. Peptides LAH1, LAH2, and LAH3 were shown to be at least 10 times less efficient in mediating gene transfer.[4]

PeptideRelative Transfection EfficiencyReference
LAH1Low[4]
LAH2Low[4]
LAH3Low[4]
LAH4High[4]
This compound High [4]

Experimental Corner: Protocols for Success

To ensure reproducibility and aid in the design of your own experiments, here are detailed methodologies for key experiments cited in the comparison of this compound and its modified versions.

Formation of Peptide/Cas9 RNP Nanocomplexes

This protocol outlines the steps for forming complexes between the this compound peptide (or its modified versions) and a Cas9 Ribonucleoprotein (RNP) cargo.

  • RNP Pre-formation:

    • Incubate purified Cas9 protein with single guide RNA (sgRNA) at a 1:1.2 molar ratio in Opti-MEM for 15 minutes at room temperature.

  • Complexation:

    • Add the desired amount of this compound or modified this compound peptide to the pre-formed RNP solution. The RNP:peptide molar ratio can be varied (e.g., 1:50, 1:150, 1:250).

    • Incubate the mixture for 10-15 minutes at room temperature to allow for nanocomplex formation.

  • Characterization (Optional but Recommended):

    • The size and zeta potential of the resulting nanocomplexes can be measured using Dynamic Light Scattering (DLS).

In Vitro Transfection of Mammalian Cells

This protocol describes the process of delivering the formed nanocomplexes into cultured mammalian cells.

  • Cell Seeding:

    • Plate mammalian cells (e.g., HEK293T) in a suitable culture plate (e.g., 96-well or 48-well) and allow them to adhere and reach approximately 50-70% confluency.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the prepared nanocomplex solution (in serum-free medium like Opti-MEM) to the cells.

    • Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium (containing serum).

    • Continue to culture the cells for 24-72 hours before assessing the delivery efficiency and downstream effects (e.g., gene editing).

Cytotoxicity Assay (MTS Assay)

It is crucial to assess the potential toxicity of the delivery vehicle on the target cells. The MTS assay is a colorimetric method for determining the number of viable cells.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat them with varying concentrations of the this compound or modified this compound nanocomplexes. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanisms

To better understand the processes involved in this compound-mediated delivery, the following diagrams illustrate the key workflows and signaling pathways.

Experimental_Workflow_for_LAH5_Mediated_Delivery cluster_preparation Nanocomplex Preparation cluster_delivery Cellular Delivery cluster_release Intracellular Release & Action Cas9 Cas9 Protein RNP Cas9 RNP Cas9->RNP sgRNA sgRNA sgRNA->RNP Nanocomplex Peptide/RNP Nanocomplex RNP->Nanocomplex This compound This compound or Modified this compound This compound->Nanocomplex Transfection Transfection Nanocomplex->Transfection Cells Mammalian Cells Cells->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape pH-dependent membrane disruption Cytosol Cytosol EndosomalEscape->Cytosol Nucleus Nucleus Cytosol->Nucleus Nuclear Import GeneEditing Gene Editing Nucleus->GeneEditing

Caption: Workflow for this compound-mediated intracellular delivery of Cas9 RNP.

Signaling_Pathway_of_Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_escape Endosomal Escape Mechanism Nanocomplex This compound/Cargo Nanocomplex CellMembrane Cell Membrane Nanocomplex->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Acidification Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome Fusion Protonation Histidine Protonation LateEndosome->Protonation Low pH MembraneDisruption Membrane Disruption Protonation->MembraneDisruption CargoRelease Cargo Release to Cytosol MembraneDisruption->CargoRelease

Caption: Proposed mechanism of this compound-mediated endosomal escape.

References

Safety Operating Guide

Foreword: Important Safety Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial research on "LAH5" indicates that this is the designation for an amphipathic cell-penetrating peptide. However, the nature of your request, which focuses on immediate safety, operational plans, and detailed disposal procedures, strongly suggests that the intended subject is Lithium Aluminum Hydride (LiAlH₄) , commonly abbreviated as LAH . LAH is a potent and hazardous reducing agent frequently used in organic synthesis. This document will proceed under the assumption that the query pertains to Lithium Aluminum Hydride.

Essential Safety & Logistical Information for Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LAH) is a powerful reducing agent that is highly reactive and pyrophoric. It reacts violently with water, protic solvents, and even atmospheric moisture, releasing flammable hydrogen gas which can ignite.[1][2] Extreme caution and strict adherence to established safety protocols are paramount when handling and disposing of this reagent.

Immediate Safety Precautions
  • Work Area: All manipulations of LAH should be conducted in a certified chemical fume hood with the sash at the lowest practical height.[3] The work area must be free of incompatible materials, especially water, alcohols, acids, and oxidizing agents.[1]

  • Inert Atmosphere: For transfers and reactions involving larger quantities of powdered LAH, it is best practice to work under an inert atmosphere, such as nitrogen or argon, within a glovebox or using Schlenk techniques.[1][2]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • Eye Protection: Safety glasses with side shields and a face shield.[2][3]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]

    • Body Protection: A flame-retardant lab coat and clothing made from natural fibers (e.g., 100% cotton).[3] Ensure full-length pants and closed-toe shoes are worn.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible.[1][4] NEVER use water, carbon dioxide (CO₂), or standard ABC fire extinguishers on an LAH fire, as they will intensify the blaze.[1][4]

  • Spill Response: In the event of a small spill, immediately cover the material with dry sand or another non-combustible absorbent material like dry lime or soda ash.[4] Use spark-resistant tools to scoop the mixture into a dry, sealable container for disposal.[1] Do not use water or combustible materials for cleanup.[1]

Operational Plan: Quenching Excess LAH in Reaction Mixtures

Quenching is the process of safely neutralizing unreacted LAH at the end of a reaction. This is a critical and potentially hazardous step that must be performed with care. The reaction vessel should be cooled to 0 °C in an ice bath before and during the quenching process.[5][6]

Detailed Quenching Protocols

Several methods are commonly used to quench LAH reactions. The choice of method may depend on the scale of the reaction and the nature of the product. The following protocols are based on a starting quantity of 'X' grams of LAH.

  • Fieser Method (Water and Caustic): This is a widely used and reliable method.

    • Cool the reaction mixture to 0 °C.

    • Slowly and dropwise, add 'X' mL of water.

    • Slowly and dropwise, add 'X' mL of 15% aqueous sodium hydroxide (B78521) (NaOH) solution.[7]

    • Slowly and dropwise, add '3X' mL of water.[7]

    • Allow the mixture to warm to room temperature and stir for at least 15 minutes.[5] The resulting granular precipitate can be filtered off.

  • Rochelle's Salt (Sodium Potassium Tartrate): This method is particularly effective at breaking up the aluminum salt emulsions that can form, simplifying product isolation.[6]

    • Cool the reaction mixture to 0 °C.

    • Quench the excess LAH by the slow, dropwise addition of ethyl acetate (B1210297).[6]

    • Once the initial vigorous reaction has subsided, add a saturated aqueous solution of Rochelle's salt.[6]

    • Stir the mixture vigorously until the emulsion breaks and two clear phases are observed.[6]

  • Hydrated Sodium Sulfate (B86663): This method uses a solid quenching agent.

    • Prepare a mixture of hydrated sodium sulfate and celite (1:1 by volume).[8]

    • Add this mixture portion-wise (spatula by spatula) to the cooled reaction mixture until the effervescence ceases and the mixture stirs freely.[8]

Disposal Plan for Unused LAH and Contaminated Materials

Unused or waste LAH must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][9]

Procedure for Neutralizing Small Quantities of Unused LAH

This procedure should be performed in a fume hood, away from flammable materials.

  • Inert Solvent Suspension: Suspend the LAH waste in a large volume of an inert, dry solvent such as diethyl ether or hexane (B92381) in a flask equipped with a stirrer.[10]

  • Cooling: Cool the suspension in an ice bath.[10]

  • Slow Addition of Quenching Agent: Very slowly and dropwise, add ethyl acetate to the stirred suspension.[10] This will react with the LAH to form less reactive alkoxides.

  • Final Quenching: After the initial vigorous reaction ceases, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench any remaining reactive species.[10]

  • Waste Collection: The resulting neutralized slurry should be collected in a clearly labeled hazardous waste container.[10] Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[9]

Disposal of Contaminated Labware
  • Solid Waste: Items such as gloves, paper towels, and weighing paper contaminated with LAH should be carefully quenched before disposal. This can be done by placing them in a beaker with an inert solvent and following the neutralization procedure above, or by slowly adding a less reactive alcohol like isopropanol.

  • Glassware: Reaction flasks and other glassware should be rinsed with a suitable solvent (e.g., ethyl acetate, then isopropanol) in the fume hood to quench any residual LAH before being washed.

Data Presentation

The following table summarizes the quantitative information for the Fieser quenching method.

ParameterValue (per 'X' grams of LAH)Source
Step 1: Water Addition 'X' mL[7]
Step 2: NaOH Solution 'X' mL of 15% aqueous solution[7]
Step 3: Water Addition '3X' mL[7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of unused Lithium Aluminum Hydride.

LAH_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: Unused LAH Waste ppe Don Appropriate PPE (Flame-retardant coat, face shield, gloves) start->ppe Safety First setup Prepare Inert Solvent Suspension (e.g., Hexane) in Fume Hood ppe->setup cool Cool Suspension to 0°C (Ice Bath) setup->cool add_etOAc Slow, Dropwise Addition of Ethyl Acetate cool->add_etOAc Exothermic Reaction check_reaction Observe Reaction (Allow effervescence to cease) add_etOAc->check_reaction add_NH4Cl Slow, Dropwise Addition of saturated aq. Ammonium Chloride check_reaction->add_NH4Cl Final Quench collect Collect Neutralized Slurry in Labeled Waste Container add_NH4Cl->collect Waste Segregation contact_EHS Contact EHS for Pickup and Final Disposal collect->contact_EHS end_proc End of Procedure contact_EHS->end_proc

Workflow for the safe disposal of unused Lithium Aluminum Hydride.

References

Essential Safety and Logistical Information for Handling Lithium Aluminum Hydride (LAH)

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent that is highly reactive and requires stringent safety measures. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling Lithium Aluminum Hydride, a comprehensive PPE protocol is mandatory to protect against its corrosive and reactive nature.[1][2][3] Always wear the following equipment:

  • Eye and Face Protection: A face shield and safety glasses are required.[1] Standard safety glasses alone are not sufficient.

  • Hand Protection: Use chemical-resistant gloves.[1] Gloves must be inspected before each use and disposed of properly after handling.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[3][4]

  • Protective Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[1][2]

PPE ComponentSpecificationRationale
Eye Protection Face shield and safety glassesProtects against splashes and fine particles.[1]
Hand Protection Chemical-resistant glovesPrevents severe skin burns upon contact.[1][3]
Body Protection Flame-retardant lab coat, protective clothingShields skin from accidental contact and fire risk.[1][2]
Respiratory NIOSH-approved respiratorPrevents inhalation of dust, which is toxic and corrosive.[3][4]

Operational Plan for Safe Handling

Lithium Aluminum Hydride reacts violently with water and can ignite spontaneously in moist air.[1][3] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4]

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is dry and free of any water sources. The handling must be done in a fume hood with proper ventilation.[1]

  • Inert Atmosphere: Purge the reaction vessel and any transfer equipment with an inert gas.[1][4]

  • Dispensing: Use spark-proof tools for handling the solid material.[2]

  • Reaction Quenching: The quenching of LAH reactions is highly hazardous and must be done with extreme caution, typically by slow, controlled addition of ethyl acetate, followed by methanol, and then water, all at a reduced temperature.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2]

Disposal Plan

Proper disposal of LAH and its residues is critical to prevent accidents.

  • Unused LAH: Do not dispose of unreacted LAH as regular chemical waste. It must be quenched (neutralized) by a trained professional following a specific, slow, and controlled procedure.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with LAH should be treated as hazardous waste. They should be quenched cautiously or placed in a sealed container under an inert atmosphere to be disposed of by a certified hazardous waste disposal company.[2]

  • Empty Containers: "Empty" containers of LAH will still contain hazardous residue. These should be cautiously rinsed with an inert, dry solvent (like toluene (B28343) or THF) under an inert atmosphere. This rinseate must then be quenched.

Emergency Procedures

  • Spills: In case of a small, dry spill, cover with a dry, non-reactive absorbent material like dry sand. Do NOT use water or any combustible materials.[3]

  • Fire: In case of fire, use a Class D fire extinguisher (for combustible metals).[2][3] NEVER USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS. [2][3]

  • Personal Exposure:

    • Skin Contact: Brush off any loose particles, then rinse with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

LAH_Spill_Workflow cluster_prep Immediate Actions cluster_assessment Spill Assessment cluster_response Response Protocol cluster_cleanup Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Is_Major Major Spill? Alert->Is_Major Minor_Spill Cover with Dry Sand or Non-Reactive Absorbent Is_Major->Minor_Spill No Major_Spill Contact Emergency Response Team Is_Major->Major_Spill Yes Collect Collect Residue with Non-Sparking Tools Minor_Spill->Collect Decontaminate Decontaminate Area Major_Spill->Decontaminate Dispose Dispose as Hazardous Waste Collect->Dispose Dispose->Decontaminate Report File Incident Report Decontaminate->Report

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。